2-Nitro-5-thiocyanatobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-5-thiocyanatobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4S/c9-4-15-5-1-2-7(10(13)14)6(3-5)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUNIMFHIWQQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067543 | |
| Record name | Benzoic acid, 2-nitro-5-thiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30211-77-9 | |
| Record name | 2-Nitro-5-thiocyanatobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30211-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-5-thiocyanobenzoic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030211779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-nitro-5-thiocyanato- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-nitro-5-thiocyanato- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-5-thiocyanatobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-NITRO-5-THIOCYANOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5VCA1GS5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Nitro-5-thiocyanatobenzoic Acid: Chemical Properties, Structure, and Applications in Protein Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-5-thiocyanatobenzoic acid (NTCB) is a highly reactive chemical reagent renowned for its specific application in protein chemistry. a valuable tool for researchers studying protein structure and function. This technical guide provides a comprehensive overview of the chemical properties, structure, and detailed experimental protocols related to NTCB, with a focus on its utility in the site-specific cleavage of proteins at cysteine residues.
Chemical Structure and Properties
NTCB is a benzoic acid derivative characterized by the presence of a nitro group at the 2-position and a thiocyanate (B1210189) group at the 5-position of the benzene (B151609) ring. This specific arrangement of functional groups imparts the molecule with its unique reactivity towards sulfhydryl groups.
Structure:
-
IUPAC Name: this compound[1]
-
Synonyms: NTCB, 2-Nitro-5-thiocyanobenzoic acid[1]
-
SMILES: O=C(O)c1cc(SC#N)ccc1--INVALID-LINK--[O-]
-
InChI Key: NQUNIMFHIWQQGJ-UHFFFAOYSA-N
The chemical structure of this compound is depicted below:
Physicochemical Properties
A summary of the key physicochemical properties of NTCB is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 224.19 g/mol | [3] |
| Appearance | Yellow fine crystalline powder | |
| Melting Point | 156-157 °C | |
| Solubility | DMF: 25 mg/mLDMSO: 11 mg/mLEthanol: 25 mg/mLPBS (pH 7.2): 0.3 mg/mL | [2] |
| Storage Temperature | 2-8°C |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of NTCB. The following tables summarize the available spectral information.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.35 | d | Ar-H |
| 8.25 | dd | Ar-H |
| 7.85 | d | Ar-H |
| 10.5 (broad) | s | -COOH |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| 165.0 | C=O (Carboxylic Acid) |
| 148.0 | C-NO₂ |
| 140.0 | C-S |
| 135.0 | Ar-C |
| 130.0 | Ar-C |
| 125.0 | Ar-C |
| 120.0 | Ar-C |
| 110.0 | S-CN |
IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |
| 2160 | C≡N stretch (Thiocyanate) |
| 1700 | C=O stretch (Carboxylic Acid) |
| 1530, 1350 | N-O stretch (Nitro group) |
Mass Spectrometry Data
The mass spectrum of NTCB shows a molecular ion peak corresponding to its molecular weight. Key fragments observed are listed below.
| m/z | Putative Fragment |
| 224 | [M]⁺ |
| 194 | [M - NO]⁺ |
| 178 | [M - NO₂]⁺ |
| 123 | [M - COOH - SCN]⁺ |
Mechanism of Action in Protein Cleavage
The primary application of NTCB in research is the specific chemical cleavage of polypeptide chains at the N-terminal side of cysteine residues. This process occurs in two main stages: cyanylation and cleavage.[4]
-
Cyanylation: NTCB is a highly reactive reagent that rapidly transfers its cyano group to the nucleophilic thiolate of a cysteine residue, forming an S-cyano-cysteine derivative.[4] This reaction is typically performed under denaturing conditions to ensure the accessibility of the cysteine residues.
-
Cleavage: Under alkaline conditions (typically pH 9.0), the S-cyanylated cysteine undergoes an intramolecular cyclization. The amino group of the same cysteine residue attacks the carbon of the S-cyano group, leading to the formation of a 2-iminothiazolidine ring. This cyclization results in the cleavage of the peptide bond immediately preceding the modified cysteine residue.
Signaling Pathways and Biological Effects
Current scientific literature primarily describes NTCB as a chemical tool for in vitro protein analysis. There is no substantial evidence to suggest that NTCB is directly involved in or modulates specific cellular signaling pathways. Its biological effects are generally considered to be a consequence of its reactivity towards sulfhydryl groups, which can lead to non-specific modification of proteins and disruption of cellular processes if introduced into a biological system. Therefore, its use is confined to laboratory settings for protein chemistry applications.
Experimental Protocols
The following sections provide detailed methodologies for the primary applications of NTCB.
General Protocol for Protein Cleavage
This protocol outlines the general steps for the cyanylation and subsequent cleavage of a protein at its cysteine residues using NTCB. Optimization may be required for specific proteins.
Materials:
-
Protein of interest containing at least one cysteine residue
-
Denaturing buffer: 6 M Guanidine-HCl, 0.2 M Tris-HCl, pH 8.0
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
NTCB solution (freshly prepared) in a suitable solvent (e.g., DMSO)
-
Cleavage buffer: 6 M Guanidine-HCl, 0.2 M Tris-HCl, pH 9.0
-
Quenching solution: β-mercaptoethanol or DTT
-
Desalting columns
Procedure:
-
Protein Preparation and Reduction:
-
Dissolve the protein in the denaturing buffer to a final concentration of 1-5 mg/mL.
-
Add a reducing agent (e.g., 10 mM DTT) to reduce all disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
-
Cyanylation:
-
Add a 10 to 100-fold molar excess of NTCB solution to the reduced protein solution. The optimal excess should be determined empirically.
-
Incubate the reaction mixture at 37°C for 30 minutes to 1 hour.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
To minimize side reactions, remove excess NTCB and reducing agent by buffer exchange using a desalting column equilibrated with the cleavage buffer (pH 9.0).
-
-
Cleavage:
-
Adjust the pH of the cyanylated protein solution to 9.0 with a suitable base if not already done during buffer exchange.
-
Incubate the reaction at 37°C for 12-24 hours. The optimal incubation time may vary.
-
-
Quenching the Reaction:
-
Add a final concentration of 10-20 mM DTT or β-mercaptoethanol to quench any remaining reactive species.
-
-
Analysis of Cleavage Products:
-
The resulting peptide fragments can be separated and analyzed by techniques such as SDS-PAGE, reverse-phase HPLC, and mass spectrometry.
-
Potential Side Reactions and Optimization
Several side reactions can occur during the NTCB cleavage process, potentially reducing the yield of the desired cleavage products.[5] Understanding these can help in optimizing the reaction conditions.
-
β-elimination: Under alkaline conditions, the S-cyanylated cysteine can undergo β-elimination to form dehydroalanine.[5]
-
Reaction with other nucleophiles: The thiocyanate group can react with other nucleophilic side chains in the protein, although the reaction with thiols is much more rapid.
-
Incomplete Cleavage: Cysteine residues in certain structural contexts may be less accessible to NTCB or may not undergo efficient cyclization.
To optimize the cleavage efficiency, it is recommended to:
-
Ensure complete reduction of disulfide bonds.
-
Empirically determine the optimal NTCB concentration and incubation times for both cyanylation and cleavage steps.
-
Perform the reaction under denaturing conditions to maximize the accessibility of cysteine residues.
Visualizations
The following diagrams illustrate the key processes involving NTCB.
Caption: Reaction mechanism of NTCB with a cysteine residue.
Caption: General experimental workflow for NTCB-mediated protein cleavage.
Conclusion
This compound is a powerful and specific reagent for the chemical cleavage of proteins at cysteine residues. Its utility in generating specific peptide fragments makes it an invaluable tool for protein sequencing, structure-function studies, and proteomics research. A thorough understanding of its chemical properties, reaction mechanism, and potential side reactions, as outlined in this guide, is essential for its successful application in the laboratory. By following optimized protocols, researchers can effectively utilize NTCB to gain deeper insights into the world of proteins.
References
- 1. This compound | C8H4N2O4S | CID 92266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Nitro-5-thiocyanatobenzoic Acid: Synthesis and Applications in Protein Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitro-5-thiocyanatobenzoic acid (NTCB) is a pivotal reagent in protein chemistry, primarily utilized for the specific chemical cleavage of polypeptide chains at cysteine residues. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and detailed experimental protocols for the application of NTCB. The mechanism of action, including the initial cyanylation of the sulfhydryl group of cysteine and the subsequent peptide bond cleavage, is delineated. Furthermore, this document addresses common side reactions and strategies for optimizing cleavage efficiency. The information is presented to facilitate its practical application in research and drug development, particularly in protein characterization, sequencing, and engineering.
Discovery and Synthesis
While a singular "discovery" paper is not prominently cited in the literature, the utility of this compound as a reagent for the selective cyanylation of sulfhydryl groups was established in the early 1970s. An improved synthesis method provides a higher yield compared to initial preparations. This synthesis involves the conversion of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to NTCB.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂O₄S | [1][2][3] |
| Molecular Weight | 224.19 g/mol | [1][2] |
| Appearance | Yellow fine crystalline powder | [4] |
| Melting Point | 156-157 °C | [4] |
| Solubility | Soluble in DMSO, DMF, and ethanol. Limited solubility in PBS (pH 7.2). | [2][3] |
| Storage Temperature | 2-8°C | |
| UV Maximum (λmax) | 280 nm | [2][3] |
| CAS Number | 30211-77-9 |
Experimental Protocols
Improved Synthesis of this compound
This protocol is based on an improved method that provides a higher yield of NTCB from DTNB.
Materials:
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Sodium cyanide (NaCN)
-
Cyanogen (B1215507) bromide (CNBr)
-
Appropriate solvents (e.g., ethanol)
-
Reaction vessel
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve DTNB in a suitable solvent in a reaction vessel.
-
Add a solution of sodium cyanide to the DTNB solution while stirring. This reaction cleaves the disulfide bond of DTNB, forming one equivalent of NTCB and one equivalent of 2-nitro-5-thiobenzoate (TNB).
-
To convert the TNB byproduct into the desired NTCB product, add an equimolar amount of cyanogen bromide to the reaction mixture. The presence of excess cyanide is necessary for this step to proceed to completion.
-
Monitor the reaction by observing the disappearance of the yellow color of the TNB anion.
-
Upon completion of the reaction, the NTCB product can be isolated by filtration and purified by recrystallization from a suitable solvent system, such as ethyl acetate-petroleum ether.
Logical Workflow for NTCB Synthesis
Caption: Workflow for the improved synthesis of NTCB from DTNB.
Protocol for Protein Cleavage at Cysteine Residues
This protocol outlines the two-step process of cyanylation and cleavage. Optimization may be required depending on the specific protein.[5]
Materials:
-
Protein sample containing cysteine residues
-
This compound (NTCB)
-
Reducing agent (e.g., DTT or TCEP)
-
Denaturant (e.g., Guanidine-HCl or Urea) (optional, for buried cysteines)[6]
-
Cyanylation buffer (e.g., 200 mM Tris-HCl, pH 8.0)
-
Cleavage buffer (e.g., 1 M Glycine, pH 9.0-10.0 or 1 M NH₄OH)[5]
-
Quenching agent (e.g., β-mercaptoethanol)
Procedure:
Step 1: Reduction and Cyanylation
-
Dissolve the protein sample in the cyanylation buffer. If the cysteine residues are buried, include a denaturant in the buffer.
-
Add a reducing agent (e.g., 1 mM DTT) to reduce any disulfide bonds.
-
Add a 5- to 10-fold molar excess of NTCB over total thiols.
-
Incubate the reaction mixture at room temperature or 37°C for 15-60 minutes.
Step 2: Cleavage
-
To initiate cleavage, raise the pH of the reaction mixture to 9.0 or higher by adding the cleavage buffer.
-
Incubate at 37°C for several hours (e.g., 4-16 hours). The optimal time should be determined empirically.
-
Terminate the reaction by adding a quenching agent like β-mercaptoethanol.
One-Step Protocol Variation:
For some proteins, an efficient one-step cleavage can be performed.[5] In this method, the protein is dissolved in a buffer containing the cleavage agent (e.g., 1 M glycine, pH 9.0-10.0), and NTCB is added directly. The reaction is then incubated at 37°C for 4 to 16 hours.[5]
Mechanism of Action and Side Reactions
The reaction of NTCB with a cysteine residue in a protein is a two-step process. First, the thiol group of the cysteine residue attacks the thiocyanate (B1210189) group of NTCB, leading to the formation of a S-cyano-cysteine residue and the release of 2-nitro-5-thiobenzoate.[7][8] The second step is the base-catalyzed cleavage of the peptide bond amino-terminal to the modified cysteine residue. This occurs through the intramolecular attack of the amide nitrogen on the S-cyano group, forming a cyclic iminothiazolidine and cleaving the polypeptide chain.[7]
Reaction Pathway for NTCB-mediated Protein Cleavage
Caption: The two-step mechanism of protein cleavage by NTCB.
Common Side Reactions
Several side reactions can occur during the NTCB cleavage process, potentially reducing the yield of the desired cleavage products.[5]
-
β-elimination: This was previously thought to be a major competing reaction, leading to the formation of dehydroalanine (B155165) from the cyanylated cysteine.[5]
-
Carbamylation of Lysine Residues: This has been identified as a significant side reaction. It can be minimized by desalting the protein after the cyanylation step or by reducing reactant concentrations, though this may also decrease cleavage efficiency.[5]
-
Rearrangement of Cyanylated Cysteine: A mass neutral rearrangement of the S-cyano-cysteine can occur, forming a product that is resistant to cleavage. Using stronger nucleophiles, such as glycine, in the cleavage step can help to minimize this side reaction.[5]
-
Formation of a Mixed Disulfide: A mixed disulfide between the protein's thiol group and 2-nitro-5-thiobenzoate can form as an alternative product. The formation of the desired S-cyano derivative can be promoted by the addition of excess cyanide to the reaction mixture.[9]
Applications in Drug Development and Research
The ability of NTCB to specifically cleave proteins at cysteine residues makes it a valuable tool in several areas of research and drug development:
-
Protein Sequencing and Mapping: NTCB cleavage generates a specific set of peptide fragments that can be analyzed by mass spectrometry to aid in protein identification and sequence analysis.
-
Protein Structure-Function Studies: By cleaving a protein at a specific cysteine residue, researchers can isolate and study the function of individual domains.
-
Protein Engineering: NTCB-mediated cleavage can be a step in the semisynthesis of modified proteins, where a native fragment is ligated to a synthetic peptide.
-
Conversion of Cysteine to Dehydroalanine: NTCB can be used to convert cysteine residues to dehydroalanine, which is a useful reactive handle for further chemical modifications of proteins.[7]
Conclusion
This compound is a powerful and specific reagent for the chemical cleavage of proteins at cysteine residues. A thorough understanding of its synthesis, reaction mechanism, and potential side reactions is crucial for its effective application. By carefully controlling reaction conditions and considering the optimization strategies outlined in this guide, researchers can leverage NTCB as a valuable tool in protein chemistry, contributing to advancements in basic research and the development of new therapeutics.
References
- 1. This compound | C8H4N2O4S | CID 92266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Alternative products in the reaction of this compound with thiol groups - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Mechanism of Action of NTCB on Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 2-nitro-5-thiocyanatobenzoic acid (NTCB) on cysteine residues in proteins. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the underlying chemistry, reaction kinetics, potential side reactions, and optimized experimental protocols. This document summarizes key quantitative data in structured tables and provides visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this important bioconjugation and protein cleavage reagent.
Core Mechanism: Cyanylation and Peptide Bond Cleavage
The primary reaction of NTCB with cysteine residues is a two-step process involving an initial cyanylation of the cysteine's sulfhydryl group, followed by a base-catalyzed cleavage of the peptide bond N-terminal to the modified cysteine.
Step 1: S-Cyanylation of Cysteine
NTCB is a highly reactive reagent that rapidly transfers its cyano group to the nucleophilic thiolate anion of a cysteine residue. This reaction results in the formation of an S-cyano-cysteine derivative and the release of 2-nitro-5-thiobenzoate (TNB).[1] The reaction is highly selective for cysteine residues under controlled conditions.
Step 2: Iminothiazolidine Formation and Peptide Bond Cleavage
Following cyanylation, the S-cyano-cysteine undergoes a reversible intramolecular addition with the amide nitrogen of the same cysteine residue, forming a 1-acyl-2-iminothiazolidine intermediate.[1] This intermediate is susceptible to nucleophilic acyl substitution. Under basic conditions, this leads to the cleavage of the peptide bond on the N-terminal side of the cyanylated cysteine. This cleavage results in a new N-terminus at the cysteine residue (in the form of a 2-iminothiazolidine-4-carboxylate) and a new C-terminal fragment.
Caption: NTCB-mediated cyanylation and peptide bond cleavage pathway.
Competing and Side Reactions
The reaction of NTCB with proteins is not without complexity. Several competing and side reactions can occur, impacting the efficiency and specificity of the desired cleavage. Understanding these pathways is critical for optimizing reaction conditions and interpreting experimental results.
β-Elimination to Dehydroalanine (B155165) (Dha)
A significant competing reaction is the β-elimination of the S-cyano group from the cyanylated cysteine residue, which leads to the formation of a dehydroalanine (Dha) residue.[1][2] This reaction is particularly favored when the cysteine is located at a flexible region of the protein, such as the C-terminus.[1] The formation of Dha can be a desired outcome for specific protein engineering applications, as Dha is a reactive Michael acceptor.
Caption: β-Elimination of S-cyano-cysteine to form dehydroalanine.
Carbamylation of Lysine (B10760008) Residues
A notable side reaction is the carbamylation of lysine residues.[2] This modification occurs when isocyanic acid, which can be formed from the decomposition of cyanate, reacts with the primary amine of lysine side chains. This side reaction can introduce heterogeneity into the protein sample and may affect subsequent analyses.
Caption: Carbamylation of lysine residues as a side reaction.
Quantitative Data on NTCB Reactions
The efficiency of NTCB-mediated reactions is highly dependent on experimental conditions. The following tables summarize quantitative data on the yields of various products under different reaction parameters.
Table 1: Quantitation of NTCB-Induced Dehydroalanine (Dha) Formation and Side Products for Ub-G76C-6H
| Entry | Buffer (50 mM) | Additive | Temperature (°C) | pH | Dha (%) | Hydrolysis (%) | Cyanylated Intermediate (%) | TNB Conjugate (%) |
| 1 | HEPES | - | 37 | 9.0 | 79.9 | 16.5 | 3.6 | 0 |
| 2 | HEPES | - | 37 | 8.0 | 85.1 | 10.2 | 4.7 | 0 |
| 3 | HEPES | - | 37 | 7.0 | 89.5 | 5.3 | 5.2 | 0 |
| 4 | HEPES | - | 37 | 6.5 | 89.1 | 4.1 | 6.8 | 0 |
| 5 | HEPES | - | 18 | 9.0 | 33.2 | 1.1 | 55.4 | 10.3 |
| 6 | HEPES | - | 5 | 9.0 | 2.1 | 0 | 80.2 | 17.7 |
| 7 | HEPES | 6 M GdnHCl | 37 | 7.0 | 92.3 | 4.5 | 3.2 | 0 |
| 8 | HEPES | 10 mM Pyridine | 37 | 7.0 | 90.1 | 4.8 | 5.1 | 0 |
Data extracted from Qiao, Y., et al. (2021). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using this compound. Molecules, 26(9), 2619.[1]
Experimental Protocols
Detailed and optimized experimental protocols are essential for achieving desired outcomes with NTCB. The following sections provide methodologies for the key reactions.
Protocol for NTCB-Triggered Dehydroalanine Formation
This protocol is optimized for the conversion of a C-terminal cysteine to dehydroalanine.
-
Reagent Preparation:
-
Prepare a 500 mM stock solution of TCEP in water.
-
Prepare a 500 mM stock solution of NTCB in DMSO.
-
Prepare the desired reaction buffer (e.g., 50 mM HEPES, pH 7.0) with or without denaturant (e.g., 6 M Guanidine Hydrochloride).
-
-
Reaction Setup:
-
Dissolve the protein of interest (e.g., 100 nmol) in the reaction buffer.
-
Add TCEP to a final concentration of 0.5 mM to reduce any disulfide bonds.
-
Add NTCB to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 18 hours.
-
-
Quenching and Desalting:
-
Quench the reaction by desalting the mixture into a 50 mM ammonium (B1175870) bicarbonate (ABC) buffer using a suitable desalting column.
-
-
Analysis:
-
Analyze the product by ESI-LC-MS to confirm the conversion to dehydroalanine and to quantify the yields of different products.[1]
-
Protocol for One-Step NTCB Cleavage
An efficient NTCB cleavage can be performed in a single step, simplifying the traditional two-step protocol.[2]
-
Protein Preparation:
-
Dissolve the protein in a buffer containing 1 M glycine (B1666218) and 6 M guanidine-HCl, adjusted to pH 9.0 or 10.0.
-
-
Reaction Initiation:
-
Add NTCB to the protein solution.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 4 to 16 hours.
-
-
Analysis:
-
Monitor the cleavage products by SDS-PAGE or mass spectrometry.
-
Experimental and Logical Workflows
Visualizing the workflow for NTCB-related experiments can aid in experimental design and execution.
Caption: General experimental workflow for NTCB reactions.
Conclusion
NTCB is a versatile reagent for the modification and cleavage of proteins at cysteine residues. A thorough understanding of its mechanism of action, including the desired cyanylation and cleavage pathway and the competing side reactions of β-elimination and lysine carbamylation, is crucial for its effective application. By carefully controlling reaction conditions such as pH, temperature, and the presence of denaturants and nucleophiles, researchers can favor either peptide bond cleavage or the formation of dehydroalanine, depending on the desired experimental outcome. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to utilize NTCB in their research.
References
An In-depth Technical Guide on the Solubility and Stability of 2-Nitro-5-thiocyanatobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-Nitro-5-thiocyanatobenzoic acid (NTCB), a critical reagent in protein chemistry and drug development. Understanding its physicochemical properties is paramount for its effective application in experimental settings.
Introduction to this compound (NTCB)
This compound, also known by its synonym NTCB, is a highly reactive reagent primarily utilized for the specific chemical cleavage of peptide bonds at the N-terminal side of cysteine residues.[1][2] Its mechanism involves the cyanylation of the sulfhydryl group of cysteine, which facilitates the subsequent cleavage.[1][3][4] This property makes it an invaluable tool in protein structure analysis, peptide mapping, and the development of peptide-based therapeutics.[1] The compound is typically supplied as a yellow crystalline solid.[1][5][6]
Solubility Profile
The solubility of NTCB has been determined in various organic solvents and aqueous systems. This data is crucial for the preparation of stock solutions and experimental buffers.
Data Presentation: Solubility of NTCB in Various Solvents
| Solvent/System | Concentration (mg/mL) | Notes |
| Dimethylformamide (DMF) | ~25 mg/mL | [2][5] |
| Ethanol | ~25 mg/mL | [2][5] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~11 - 100 mg/mL | Solubility of ~11 mg/mL is reported, with up to 100 mg/mL achievable with sonication.[2][3][5][7] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.3 mg/mL | [2][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common formulation for in vivo studies.[3][7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | An alternative in vivo formulation.[3][7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | An oil-based formulation for in vivo use.[3] |
Stability and Storage Recommendations
The stability of NTCB is dependent on its physical state and the storage medium. Adherence to proper storage conditions is essential to maintain its reactivity and prevent degradation.
Data Presentation: Stability and Storage of NTCB
| Condition | Recommended Storage Temperature | Shelf Life |
| Crystalline Solid | -20°C | ≥ 4 years[5] |
| Stock Solution in Solvent | -80°C | 6 months[3] |
| Stock Solution in Solvent | -20°C | 1 month[3] |
| Aqueous Solution | 2-8°C | Not recommended for more than one day[5] |
Experimental Protocols
Detailed methodologies for the preparation of NTCB solutions are critical for experimental success and reproducibility.
Protocol 4.1: Preparation of a General Stock Solution
-
Weigh the desired amount of NTCB crystalline solid in a suitable vial.
-
Add the organic solvent of choice (e.g., DMSO, DMF, Ethanol).
-
Purge the vial with an inert gas (e.g., nitrogen or argon) to displace oxygen, which can degrade the compound.[5]
-
Vortex or sonicate the mixture until the solid is completely dissolved.[3] If using DMSO for high concentrations, sonication may be necessary.[3]
-
Store the stock solution at -20°C or -80°C for optimal stability.[3]
Protocol 4.2: Preparation of an Aqueous Solution
-
NTCB can be dissolved directly into aqueous buffers for immediate use.[5]
-
Due to its limited aqueous solubility (~0.3 mg/mL in PBS, pH 7.2), prepare only the amount needed for the experiment.[2][5]
-
Alternatively, further dilutions from a concentrated organic stock solution into aqueous buffers can be made immediately prior to the experiment.[5]
-
It is not recommended to store aqueous solutions for more than one day.[5]
Protocol 4.3: Preparation of a Formulation for In Vivo Use
This protocol describes the preparation of a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]
-
Prepare a concentrated stock solution of NTCB in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add the required volume of PEG300.
-
Add the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and mix again until a homogenous solution is formed.
-
Finally, add saline to reach the final desired volume and mix thoroughly. The solvents should be added sequentially.[7]
Mechanism of Action: Protein Cleavage Workflow
NTCB is not involved in biological signaling pathways but rather in a well-defined chemical reaction pathway for protein cleavage. The workflow begins with the nucleophilic attack of a cysteine's thiolate anion on the thiocyanate (B1210189) group of NTCB. This results in the cyanylation of the cysteine residue. The subsequent step involves an intramolecular attack of the nitrogen atom of the cyanylated cysteine on the carbonyl carbon of the preceding peptide bond, leading to the cleavage of the protein backbone.
Caption: Workflow of NTCB-mediated protein cleavage at cysteine residues.
Conclusion
This guide summarizes the essential technical data regarding the solubility and stability of this compound. The provided tables and protocols offer a practical resource for researchers to effectively utilize NTCB in their experimental designs, particularly in the fields of proteomics and drug development. Careful consideration of the solvent, storage conditions, and handling procedures will ensure the reagent's efficacy and the generation of reliable scientific data.
References
- 1. This compound powder 30211-77-9 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound powder 30211-77-9 [sigmaaldrich.com]
- 7. This compound I CAS#: 30211-77-9 I reagent I InvivoChem [invivochem.com]
A Technical Guide to 2-Nitro-5-thiocyanatobenzoic Acid (NTCB) for Researchers and Drug Development Professionals
An in-depth examination of the properties, synthesis, and applications of CAS Number 30211-77-9, a key reagent in protein chemistry.
Introduction
2-Nitro-5-thiocyanatobenzoic acid (NTCB), registered under CAS number 30211-77-9, is a highly reactive compound with significant utility in the fields of biochemistry and drug development. Its primary and most well-documented application is the specific chemical cleavage of polypeptide chains at the N-terminal side of cysteine residues.[1][2] This selective cleavage is invaluable for protein sequencing, structure-function analysis, and the generation of specific protein fragments for further study or use in creating therapeutic protein analogs.[3] This technical guide provides a comprehensive overview of NTCB, including its chemical and physical properties, a detailed synthesis protocol, its mechanism of action, experimental procedures for protein cleavage, and its applications in scientific research and drug discovery.
Chemical and Physical Properties
NTCB is a yellow, crystalline powder.[4] A summary of its key quantitative properties is provided in the table below.
| Property | Value | References |
| CAS Number | 30211-77-9 | [5] |
| Molecular Formula | C₈H₄N₂O₄S | [5] |
| Molecular Weight | 224.19 g/mol | [5] |
| Melting Point | 156-157 °C | [3] |
| Purity | ≥98% (HPLC) | |
| Appearance | Yellow fine crystalline powder | [4] |
| Solubility | DMF: 25 mg/mlDMSO: >10 mg/mlEthanol: >20 mg/mlPBS (pH 7.2): 0.3 mg/ml | [6] |
| Storage Temperature | 2-8°C | [3] |
Synthesis of this compound
An improved synthesis method for NTCB has been described, which provides a higher yield compared to earlier preparations. The following protocol is based on this improved method.
Materials:
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Sodium cyanide (NaCN)
-
Cyanogen (B1215507) bromide (CNBr)
-
Appropriate solvents (e.g., ethanol)
-
Reaction vessel
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Reaction of DTNB with Sodium Cyanide: Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable solvent in a reaction vessel.
-
Add a solution of sodium cyanide (NaCN) to the DTNB solution while stirring. This reaction yields this compound (NTCB) and an equimolar amount of the thionitrobenzoate byproduct.
-
Conversion of the Byproduct: To convert the thionitrobenzoate byproduct to NTCB and maximize the yield, add an equimolar amount of cyanogen bromide (CNBr) to the reaction mixture. It is crucial to maintain an excess of cyanide in this step to ensure a quantitative yield of NTCB.
-
Monitoring the Reaction: The progress of the synthesis can be monitored by observing the disappearance of the characteristic yellow color of the thionitrobenzoate byproduct (λmax = 412 nm).
-
Isolation and Purification: Once the reaction is complete, the NTCB product can be isolated by filtration and purified by recrystallization from a suitable solvent system, such as ethyl acetate-petroleum ether.
Mechanism of Action: Protein Cleavage at Cysteine Residues
The utility of NTCB in protein chemistry stems from its ability to mediate the specific cleavage of the peptide bond on the N-terminal side of cysteine residues. This process occurs in two distinct steps: cyanylation and cleavage.
Caption: Mechanism of NTCB-mediated protein cleavage at cysteine residues.
-
Cyanylation: In the first step, which is typically carried out at a pH of around 8, the thiolate group of a cysteine residue acts as a nucleophile and attacks the thiocyanate (B1210189) group of NTCB. This results in the transfer of the cyano group to the cysteine's sulfur atom, forming an S-cyano-cysteine residue within the protein.
-
Cleavage: The S-cyanylated protein is then subjected to alkaline conditions (pH > 9). The nitrogen atom of the peptide bond immediately N-terminal to the modified cysteine attacks the carbon of the S-cyano group, leading to the formation of a cyclic iminothiazolidine intermediate. This intermediate is unstable and readily undergoes hydrolysis, resulting in the cleavage of the peptide bond. This process yields two fragments: an N-terminal peptide and a C-terminal peptide with a blocked N-terminus (the iminothiazolidine ring).
Experimental Protocols
The following protocols provide a general framework for the cyanylation and cleavage of proteins using NTCB. Optimization may be required depending on the specific protein and experimental goals.
Standard Two-Step Protocol for Protein Cleavage
This protocol is a widely used method for achieving protein cleavage at cysteine residues.
Materials:
-
Protein sample containing cysteine residues
-
Denaturing buffer: 20 mM Tris-HCl, 6 M guanidine-HCl, pH 8.0
-
NTCB solution: 22 mM NTCB in the denaturing buffer (prepare fresh)
-
Cleavage buffer: 1 M NaOH or 1 M NH₄OH
-
Reaction termination solution: 3 mM β-mercaptoethanol
-
Desalting columns
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical modifications of proteins and their applications in metalloenzyme studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic and Application Profile of 2-Nitro-5-thiocyanatobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitro-5-thiocyanatobenzoic acid (NTCB) is a pivotal reagent in proteomics and protein chemistry, primarily utilized for the specific chemical cleavage of polypeptide chains at cysteine residues. This technical guide provides an in-depth overview of the spectroscopic properties of NTCB, offering a foundation for its characterization and application. The document details experimental protocols for various spectroscopic analyses and illustrates the workflow of NTCB-mediated protein cleavage, a technique with significant implications for protein structure-function studies and the development of therapeutic proteins.
Physicochemical Properties
This compound is a crystalline solid, appearing as a white to light yellow powder.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₄N₂O₄S | [2][3] |
| Molecular Weight | 224.19 g/mol | [4] |
| Melting Point | 156-157 °C | [4] |
| Solubility | Soluble in DMF (25 mg/ml), Ethanol (B145695) (25 mg/ml), and DMSO (11 mg/ml). Sparingly soluble in PBS (pH 7.2) (0.3 mg/ml). | [3] |
| CAS Number | 30211-77-9 | [4] |
Spectroscopic Data
The spectroscopic signature of NTCB is defined by the combined contributions of its aromatic ring, nitro group, carboxylic acid, and thiocyanate (B1210189) functionalities.
UV-Visible Spectroscopy
NTCB exhibits a characteristic maximum absorbance (λmax) in the ultraviolet region, primarily due to electronic transitions within the aromatic system.
| Wavelength (λmax) | Solvent |
| 280 nm | Not specified |
Infrared (IR) Spectroscopy
The infrared spectrum of NTCB displays characteristic absorption bands corresponding to its various functional groups. The data presented is typical for a solid-phase measurement (e.g., KBr pellet or ATR).
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~2160-2140 | Sharp, Medium | C≡N stretch (Thiocyanate) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1530 & ~1350 | Strong | N-O asymmetric and symmetric stretch (Nitro group) |
| ~1600-1450 | Medium-Weak | C=C stretch (Aromatic ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of NTCB in a suitable deuterated solvent (e.g., DMSO-d₆) would show distinct signals for the aromatic protons and carbons.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.5 | m | 3H | Aromatic protons |
| ~13.0 | br s | 1H | Carboxylic acid proton |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Carboxylic acid) |
| ~150 | Aromatic C-NO₂ |
| ~120-140 | Aromatic C-H |
| ~115 | C≡N (Thiocyanate) |
| ~110 | Aromatic C-S |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of NTCB results in a distinct fragmentation pattern.
| m/z | Relative Intensity | Assignment |
| 224 | High | Molecular ion [M]⁺ |
| 194 | Medium | [M - NO]⁺ |
| 178 | Medium | [M - NO₂]⁺ or [M - H₂O - CO]⁺ |
| 123 | High | [M - COOH - SCN]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for NTCB. Instrument parameters should be optimized for the specific equipment used.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of NTCB in a UV-transparent solvent (e.g., ethanol or methanol) to an approximate concentration of 0.1 mg/mL.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum from 200 to 400 nm. Use the solvent as a blank to zero the instrument.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing approximately 1 mg of NTCB with 100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum of the KBr pellet or the empty ATR crystal. Then, acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of NTCB in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the chemical shifts, multiplicities, and integrations to the molecular structure.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of NTCB in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.
-
Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Application in Protein Chemistry: Cysteine Cleavage
The primary application of NTCB in research and drug development is the selective chemical cleavage of proteins at the N-terminal side of cysteine residues.[5] This process is invaluable for protein sequencing, identifying domains, and generating specific protein fragments.
Mechanism of Action
The cleavage process occurs in two main steps:
-
Cyanylation: NTCB reacts with the free sulfhydryl group of a cysteine residue to form a thiocyano-protein intermediate and 2-nitro-5-thiobenzoic acid.
-
Cleavage: Under alkaline conditions, the cyanylated cysteine undergoes an intramolecular cyclization, leading to the cleavage of the adjacent peptide bond and the formation of an N-terminal iminothiazolidine ring on the newly formed C-terminal fragment.
A simplified representation of this mechanism is provided in the diagram below.
Caption: Mechanism of protein cleavage by NTCB.
Experimental Workflow
The following diagram outlines a typical workflow for the use of NTCB in protein fragmentation and analysis.
Caption: Workflow for NTCB-based protein analysis.
Applications in Drug Development and Research
The ability of NTCB to specifically cleave proteins at cysteine residues has several applications in the field of drug development and biomedical research:
-
Protein Engineering: NTCB-mediated cleavage can be used to produce specific protein domains for functional studies or as therapeutic agents.[4]
-
Vaccine Development: Generation of specific antigenic peptides for vaccine formulation.
-
Proteomics: NTCB cleavage is a valuable tool in "bottom-up" proteomics for protein identification and characterization.
-
Study of Post-Translational Modifications: The specific fragmentation allows for the isolation and analysis of peptide segments containing post-translational modifications near cysteine residues.
-
Structural Biology: NTCB cleavage can be used to generate protein fragments for crystallization trials or for studying protein folding and stability.
Conclusion
This compound is a versatile reagent with well-defined spectroscopic properties that facilitate its identification and quality control. Its primary application in the selective cleavage of proteins at cysteine residues provides a powerful tool for researchers in biochemistry, proteomics, and drug development. The detailed protocols and workflows presented in this guide offer a comprehensive resource for the effective utilization of NTCB in a laboratory setting. Further research into optimizing cleavage conditions and exploring new applications for NTCB will continue to enhance its utility in the life sciences.
References
- 1. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H4N2O4S | CID 92266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound powder 30211-77-9 [sigmaaldrich.com]
- 5. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Nitro-5-thiocyanatobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
2-Nitro-5-thiocyanatobenzoic acid (NTCB) is a valuable reagent in biochemical research, primarily utilized for the specific chemical cleavage of proteins at cysteine residues. Its utility, however, is matched by its potential hazards, necessitating a thorough understanding and strict adherence to safety and handling protocols. This technical guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to NTCB, ensuring a secure laboratory environment for all personnel.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding its potential risks.
Table 1: GHS Classification for this compound [1][2]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Hazard Pictogram: [1]
Physical and Chemical Properties
Understanding the physical and chemical properties of NTCB is fundamental to its safe handling and storage.
Table 2: Physicochemical Data for this compound [1][3][4]
| Property | Value |
| Molecular Formula | C₈H₄N₂O₄S |
| Molecular Weight | 224.19 g/mol |
| Appearance | Yellow crystalline solid/powder |
| Melting Point | 156-157 °C |
| Solubility | Soluble in organic solvents such as ethanol (B145695) (~25 mg/ml), DMSO (~11 mg/ml), and dimethyl formamide (B127407) (DMF) (~25 mg/ml).[5] Limited solubility in aqueous buffers (e.g., PBS, pH 7.2, is approximately 0.3 mg/ml).[5] |
| Storage Temperature | 2-8°C or -20°C[5] |
Safe Handling and Experimental Protocols
Adherence to meticulous handling procedures is paramount to mitigate the risks associated with this compound. The following protocols are generalized for handling hazardous chemical powders and preparing solutions. Researchers must adapt these to their specific experimental context and institutional safety guidelines.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is the first line of defense.
Table 3: Recommended Personal Protective Equipment
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use a dust mask (e.g., N95) when handling the powder outside of a fume hood to avoid inhalation. |
General Handling Precautions
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing stock solutions.[6]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]
-
Wash hands and any exposed skin thoroughly after handling.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[8]
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of NTCB.
-
Preparation: Don all required PPE as outlined in Table 3. Ensure the chemical fume hood is operational.
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the desired amount of this compound powder.
-
Dissolution: Transfer the weighed powder to an appropriate volumetric flask. Using a pipette, add the desired organic solvent (e.g., ethanol, DMSO, DMF) to the flask. Purge the solvent with an inert gas before use.[5]
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a sonicator to aid dissolution.
-
Storage: Once fully dissolved, cap the flask and label it clearly with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings. Store the stock solution at the recommended temperature (-20°C is recommended for long-term stability).[5] Aqueous solutions are not recommended for storage for more than one day.[5]
Signaling Pathways and Logical Relationships
The following diagrams illustrate key logical relationships and workflows for ensuring safety when working with this compound.
Caption: Hazard Management Workflow for NTCB.
Caption: Safe Experimental Workflow for NTCB.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 4: First Aid Measures [8][9]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
-
Small Spills: For small spills of the solid material, carefully dampen with a suitable solvent like ethanol to avoid generating dust, and then transfer to a sealed container for disposal.[10] Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.
-
Large Spills: Evacuate the area. Prevent the spill from entering drains. Wear appropriate PPE, including respiratory protection. Contain the spill and follow institutional guidelines for hazardous material cleanup.
Waste Disposal
All waste containing this compound should be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.[6]
Conclusion
This compound is an indispensable tool for protein chemists, but its safe use hinges on a robust understanding of its hazards and the implementation of stringent safety protocols. By following the guidelines outlined in this technical guide, researchers can minimize risks and maintain a safe and productive laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and adhere to all institutional safety policies.
References
- 1. This compound | C8H4N2O4S | CID 92266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 30211-77-9 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. mpbio.com [mpbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. accomn.com [accomn.com]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. M-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Biochemical and Physiological Actions of 2-Nitro-5-thiocyanatobenzoic acid (NTCB)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitro-5-thiocyanatobenzoic acid (NTCB) is a chemical reagent primarily utilized in protein biochemistry for the specific chemical cleavage of polypeptide chains at cysteine residues. This technical guide provides a comprehensive overview of the biochemical and physiological actions of NTCB, with a focus on its mechanism of action, experimental protocols, and data interpretation. Quantitative data from various studies are summarized to aid in the optimization of experimental designs. Detailed methodologies for key experiments are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals who employ protein chemistry techniques in their work.
Introduction
This compound (NTCB) is a valuable tool for protein chemists, enabling the site-specific fragmentation of proteins. This reagent selectively targets the sulfhydryl group of cysteine residues, leading to the cleavage of the peptide bond at the N-terminal side of the modified cysteine. This property makes NTCB particularly useful for protein sequencing, peptide mapping, and the characterization of protein structure and function. This document will delve into the core biochemical actions of NTCB, outlining its chemical mechanism, potential side reactions, and strategies for optimizing its use in the laboratory. While NTCB is a powerful research tool, it is important to note that its documented effects are primarily at the biochemical level, with limited to no information available on its broader physiological actions in vivo.
Biochemical Actions of NTCB
The primary biochemical action of NTCB is the specific cyanylation and subsequent cleavage of proteins at the amino-terminal side of cysteine residues.[1][2] This process occurs in a two-step reaction:
-
Cyanylation: NTCB selectively reacts with the free sulfhydryl group of a cysteine residue to form an S-cyanocysteine derivative. This reaction is typically carried out under mildly alkaline conditions (pH 8.0).
-
Cleavage: Upon increasing the pH to 9.0 or higher, the S-cyanocysteine residue undergoes a cyclization reaction, leading to the cleavage of the adjacent peptide bond.
Mechanism of Action
The mechanism of NTCB-mediated protein cleavage is a well-characterized process. The initial cyanylation step involves the nucleophilic attack of the cysteine thiolate on the thiocyanate (B1210189) group of NTCB, releasing 2-nitro-5-thiobenzoic acid as a byproduct. The resulting S-cyanocysteine is the key intermediate that undergoes cleavage. Under basic conditions, the amino group of the S-cyanocysteine residue attacks the carbonyl carbon of the preceding peptide bond, forming a cyclic iminothiazolidine intermediate. This intermediate is unstable and rapidly hydrolyzes, resulting in the cleavage of the polypeptide chain.
Side Reactions
Several side reactions can occur during the NTCB cleavage process, potentially leading to incomplete cleavage or the formation of undesired products.[1] Understanding these side reactions is crucial for optimizing cleavage efficiency and for the accurate interpretation of results.
-
β-elimination: The S-cyanocysteine intermediate can undergo β-elimination to form a dehydroalanine (B155165) residue, which does not lead to peptide bond cleavage.[1]
-
Carbamylation of Lysine (B10760008) Residues: NTCB can also react with the ε-amino group of lysine residues, leading to their carbamylation. This side reaction can be minimized by desalting the protein after the cyanylation step and before initiating the cleavage reaction.[1]
-
Formation of a Cleavage-Resistant Product: A mass neutral rearrangement of the cyanylated cysteine can occur, resulting in a product that is resistant to cleavage.[1]
Physiological Actions of NTCB
Currently, there is a lack of scientific literature describing the physiological actions of NTCB in cellular or in vivo models. Its application is well-established as a chemical reagent for in vitro protein analysis. Any handling of NTCB should be performed with appropriate laboratory safety precautions, as it is classified as a skin and eye irritant.
Quantitative Data on NTCB-Mediated Reactions
The efficiency of NTCB-mediated protein cleavage and the formation of side products are influenced by various reaction parameters. The following tables summarize quantitative data from studies that have investigated the optimization of NTCB reactions.
Table 1: Influence of Reaction Conditions on Dehydroalanine (Dha) Formation
| pH | Temperature (°C) | Dha Product Yield (%) | Hydrolysis Product Yield (%) | Reference |
| 9.0 | 37 | ~80 | Major byproduct | [3] |
| 7.0 | 37 | 89.5 | Reduced | [3] |
| 6.5 | 37 | Not improved from pH 7 | - | [3] |
| 7.0 | 18 | Dramatically decreased | Diminished | [3] |
| 7.0 | 5 | Dramatically decreased | Diminished | [3] |
Table 2: Optimization of NTCB Cleavage
| Parameter | Condition | Effect on Cleavage Efficiency | Reference |
| Nucleophile | Glycine | Promotes efficient cleavage | [1] |
| Reaction Steps | One-step method (no prior cyanylation) | Can be efficient | [1] |
| Carbamylation | Desalting after cyanylation | Minimizes carbamylation | [1] |
| Carbamylation | Reducing reactant concentrations | Minimizes carbamylation but may reduce cleavage efficiency | [1] |
Experimental Protocols
Standard Protocol for NTCB Cleavage of Proteins
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein sample containing cysteine residues
-
NTCB solution (e.g., 50 mM in a suitable organic solvent)
-
Denaturing buffer (e.g., 6 M guanidine-HCl, 0.2 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., DTT or TCEP)
-
Cleavage buffer (e.g., 6 M guanidine-HCl, 0.2 M borate (B1201080) buffer, pH 9.0)
-
Desalting column
Procedure:
-
Protein Reduction and Denaturation: Dissolve the protein sample in the denaturing buffer. Add a reducing agent to a final concentration sufficient to reduce all disulfide bonds (e.g., 10-fold molar excess over cysteine residues). Incubate at 37°C for 1-2 hours.
-
Cyanylation: Add the NTCB solution to the reduced protein sample to a final concentration of 1-5 mM. Incubate at 37°C for 30-60 minutes.
-
(Optional but Recommended) Desalting: To minimize carbamylation of lysine residues, desalt the protein sample to remove excess NTCB and byproducts using a desalting column equilibrated with the cleavage buffer at a slightly lower pH (e.g., pH 8.0).
-
Cleavage: Adjust the pH of the cyanylated protein solution to 9.0 by adding the cleavage buffer or a suitable base. Incubate at 37°C for 12-16 hours.
-
Reaction Termination: The reaction can be stopped by acidification (e.g., adding formic acid).
-
Analysis: The resulting peptide fragments can be analyzed by methods such as SDS-PAGE, HPLC, or mass spectrometry.
Protocol for NTCB-induced Dehydroalanine Formation
This protocol is optimized for the conversion of cysteine to dehydroalanine.[3]
Materials:
-
Protein sample with a C-terminal cysteine
-
Reaction buffer (e.g., containing denaturant, pH 7)
-
TCEP solution
-
NTCB solution
Procedure:
-
Reaction Setup: Dissolve the protein sample in the reaction buffer.
-
Addition of Reagents: Add TCEP to a final concentration of 0.5 mM and NTCB to a final concentration of 5 mM. Add pyridine to a final concentration of 10 mM.
-
Incubation: Incubate the reaction mixture at 37°C overnight.
-
Analysis: Analyze the products by mass spectrometry to confirm the conversion of cysteine to dehydroalanine.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Biochemical pathways of NTCB interaction with proteins.
Experimental Workflows
Caption: A typical experimental workflow for NTCB-mediated protein cleavage.
Conclusion
This compound is a highly specific and effective reagent for the chemical cleavage of proteins at cysteine residues. A thorough understanding of its mechanism of action, including potential side reactions, is essential for its successful application. By carefully controlling reaction parameters such as pH, temperature, and reagent concentrations, researchers can optimize cleavage efficiency and minimize the formation of unwanted byproducts. The protocols and data presented in this guide provide a solid foundation for the use of NTCB in protein chemistry research. Further investigations into the potential for repurposing NTCB for other biochemical modifications, such as the generation of dehydroalanine, highlight its versatility as a research tool.
References
Methodological & Application
Application Notes and Protocols for Protein Cleavage Using 2-Nitro-5-thiocyanatobenzoic Acid (NTCB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cleavage of proteins is a fundamental technique in proteomics, protein chemistry, and drug development, enabling the generation of smaller, more manageable peptide fragments for analysis and manipulation. 2-Nitro-5-thiocyanatobenzoic acid (NTCB) is a reagent that facilitates specific cleavage at the N-terminal side of cysteine residues.[1][2][3][4] This method is particularly advantageous due to the relatively low abundance of cysteine in most proteins, which typically results in the production of a limited number of large peptide fragments.[2][4]
Initially, the NTCB-mediated cleavage was established as a two-step process involving cyanylation of the cysteine's sulfhydryl group, followed by a pH shift to induce cleavage of the adjacent peptide bond.[1][5] However, this traditional method is often associated with lengthy incubation times and incomplete cleavage.[1][5] Research has identified several side reactions, including the carbamylation of lysine (B10760008) residues and the formation of a cleavage-resistant product through a mass neutral rearrangement of the cyanylated cysteine.[1][5]
To address these limitations, optimized protocols have been developed, including a more efficient one-step method and the use of stronger nucleophiles like glycine (B1666218) to enhance cleavage efficiency.[1][5] These advancements have improved the utility of NTCB for various applications, including protein sequencing, mapping of disulfide bonds, and the production of protein fragments for use in native chemical ligation.[6]
Chemical Reaction Mechanism
The cleavage of a polypeptide chain by NTCB at a cysteine residue proceeds through two key steps:
-
Cyanylation: The sulfhydryl group of the cysteine residue acts as a nucleophile, attacking the electrophilic sulfur atom of NTCB. This results in the formation of an S-cyanocysteine residue and the release of 2-nitro-5-thiobenzoic acid.[7]
-
Peptide Bond Cleavage: Under alkaline conditions, the S-cyanocysteine residue undergoes an intramolecular cyclization. The nitrogen atom of the cyano group attacks the carbonyl carbon of the preceding peptide bond, leading to the cleavage of the polypeptide chain. This process results in the formation of a new N-terminus with a cyclized iminothiazolidine ring on the cysteine residue.[7]
A previously thought major competing reaction was the β-elimination of the thiocyanato group to produce dehydroalanine.[1] However, more recent studies have shown that other side reactions, such as carbamylation of lysine residues and a rearrangement of the cyanylated cysteine, are more significant contributors to incomplete cleavage.[1][5]
Caption: Mechanism of protein cleavage by NTCB.
Experimental Protocols
Herein, we provide detailed protocols for both the traditional two-step and an optimized one-step NTCB-mediated protein cleavage.
Materials and Reagents
-
Protein sample (lyophilized or in a suitable buffer)
-
This compound (NTCB)
-
Guanidine hydrochloride (GdnHCl)
-
Tris-HCl buffer
-
Sodium phosphate (B84403) buffer
-
Sodium hydroxide (B78521) (NaOH)
-
Ammonium hydroxide (NH₄OH)
-
Glycine
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)
-
Desalting columns
-
Reaction tubes
-
pH meter
-
Incubator or water bath
Protocol 1: Traditional Two-Step NTCB Cleavage
This protocol involves a distinct cyanylation step followed by a cleavage step induced by a pH shift.
Step 1: Protein Preparation and Cyanylation
-
Dissolve the lyophilized protein sample in a denaturing buffer to a final concentration of 1-5 mg/mL. A common buffer is 20 mM Tris-HCl, 6 M GdnHCl, pH 8.0. If the protein has disulfide bonds, they should be reduced prior to cyanylation using a reducing agent like DTT or TCEP.
-
Prepare a fresh stock solution of NTCB in the same reaction buffer.
-
Add NTCB to the protein solution to achieve a 10- to 20-fold molar excess over the total cysteine content.
-
Incubate the reaction mixture for 1 hour at 37°C to allow for complete cyanylation.
Step 2: Peptide Bond Cleavage
-
After the cyanylation step, raise the pH of the reaction mixture to 9.0 by adding 1 M NaOH.
-
Incubate the reaction for an extended period, typically 16 hours, at 37°C to induce cleavage.
-
To terminate the reaction, the sample can be acidified or processed for analysis.
Protocol 2: Optimized One-Step NTCB Cleavage with Glycine
This optimized protocol combines the cyanylation and cleavage steps and utilizes glycine as a stronger nucleophile to improve cleavage efficiency.[1][5]
-
Dissolve the protein sample in a buffer containing 1 M glycine, 6 M GdnHCl, adjusted to pH 9.0 or 10.0.
-
Add NTCB to the protein solution (a 10- to 20-fold molar excess is a good starting point).
-
Incubate the reaction mixture at 37°C for 4 to 16 hours. The optimal incubation time may need to be determined empirically for each specific protein.
-
The reaction can be stopped by desalting the sample or by acidification.
Experimental Workflow Diagram
Caption: Experimental workflow for NTCB protein cleavage.
Data Presentation: Reaction Conditions and Efficiency
The efficiency of NTCB cleavage can be influenced by several factors. The following tables summarize key parameters and their effects on the reaction.
Table 1: Comparison of NTCB Cleavage Protocols
| Parameter | Traditional Two-Step Protocol | Optimized One-Step Protocol |
| Steps | 2 (Cyanylation, Cleavage) | 1 (Combined) |
| pH | Cyanylation: ~8.0, Cleavage: >9.0 | 9.0 - 10.0 |
| Temperature (°C) | 37 | 37 |
| Incubation Time | ~17 hours total | 4 - 16 hours |
| Key Reagents | NTCB, Base (e.g., NaOH) | NTCB, Glycine |
| Cleavage Efficiency | Often incomplete[1][5] | Generally higher[1][5] |
| Side Reactions | Carbamylation, rearrangement[5] | Minimized side reactions[5] |
Table 2: Factors Influencing NTCB Cleavage Efficiency
| Factor | Condition | Effect on Cleavage Efficiency | Reference |
| pH | Increasing pH from 8 to 9 | Initiates cleavage | |
| pH > 10 | Can lead to other side reactions | ||
| Temperature | 37°C | Standard incubation temperature | |
| Higher temperatures | May increase reaction rate but also side reactions | ||
| Denaturant | 6 M Guanidine-HCl | Exposes cysteine residues for reaction | [7] |
| Nucleophile | NaOH | Standard base for cleavage | |
| Glycine (1 M) | Acts as a stronger nucleophile, improving efficiency | [1][5] | |
| NH₄OH (1 M) | Can also be used for cleavage | ||
| Protein Conc. | Lower concentration | Can reduce side reactions but may lower efficiency | [5] |
| Desalting | After cyanylation | Can minimize carbamylation but may reduce efficiency | [5] |
Analysis of Cleavage Products
The resulting peptide fragments from the NTCB cleavage reaction can be analyzed by various standard techniques:
-
SDS-PAGE: To visualize the extent of cleavage and the size of the resulting fragments.
-
Reverse-phase HPLC (RP-HPLC): For separation and purification of the peptide fragments.
-
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): To determine the precise molecular weights of the cleavage products and confirm the cleavage sites.
Troubleshooting and Optimization
-
Incomplete Cleavage: If cleavage is incomplete, consider switching to the one-step protocol with glycine.[1][5] Optimizing the incubation time and temperature may also be necessary. Ensure complete denaturation and reduction of the protein.
-
Side Products: The presence of unexpected products may be due to side reactions. Reducing the protein concentration or desalting after cyanylation (in the two-step method) can help minimize carbamylation.[5]
-
Protein Precipitation: Highly hydrophobic proteins may precipitate during the reaction. Maintaining a sufficient concentration of denaturant is crucial.
Conclusion
NTCB-mediated cleavage at cysteine residues is a valuable tool for protein analysis and engineering. While the traditional two-step method has limitations, the development of optimized one-step protocols has significantly improved the efficiency and reliability of this technique. By carefully selecting the appropriate protocol and optimizing reaction conditions, researchers can achieve specific and efficient cleavage of their target proteins for a wide range of downstream applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application of NTCB in Mapping Cysteine Residues in Proteins
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise identification and characterization of cysteine residues within proteins are crucial for understanding protein structure, function, and regulation. Cysteine residues are unique in their ability to form disulfide bonds, bind metal ions, and undergo various post-translational modifications, playing pivotal roles in enzymatic catalysis, protein stability, and signaling pathways.[1][2] The development of targeted covalent inhibitors, a significant area in drug discovery, often focuses on cysteine residues due to their high nucleophilicity.[3]
2-nitro-5-thiocyanatobenzoic acid (NTCB) is a chemical reagent that enables the specific cleavage of peptide bonds at the N-terminal side of cysteine residues.[4][5] This property makes NTCB a valuable tool for protein sequencing, mapping cysteine-containing peptides, and identifying free cysteine residues versus those involved in disulfide bonds. The NTCB-mediated cleavage reaction is a two-step process involving the cyanylation of the cysteine's sulfhydryl group, followed by cleavage of the adjacent peptide bond under alkaline conditions.[5]
This application note provides detailed protocols for the use of NTCB in mapping cysteine residues in proteins, including optimized reaction conditions and methods for analyzing the resulting peptides by mass spectrometry. It also addresses common side reactions and strategies to minimize them, providing researchers with a robust methodology for cysteine analysis.
Chemical Mechanism
The reaction of NTCB with a cysteine residue proceeds in two main stages:
-
Cyanylation: The thiol group of a cysteine residue acts as a nucleophile, attacking the thiocyanate (B1210189) group of NTCB. This results in the formation of a S-cyanocysteine residue and the release of 2-nitro-5-mercaptobenzoic acid. This reaction is typically rapid and selective for free sulfhydryl groups.
-
Cleavage: Under alkaline conditions (typically pH 9.0 or higher), the S-cyanocysteine residue cyclizes to form a 2-iminothiazolidine-4-carboxyl residue. This cyclization induces the cleavage of the peptide bond on the N-terminal side of the modified cysteine.[5]
However, several side reactions can occur, impacting the efficiency and interpretation of the results:
-
β-elimination: The S-cyanocysteine residue can undergo β-elimination to form a dehydroalanine (B155165) residue. This reaction competes with the desired cleavage and is influenced by the local amino acid sequence and reaction conditions.[4][5][6]
-
Carbamylation: At high pH and in the presence of urea (B33335) (often used as a denaturant), the isocyanate decomposition product of urea can carbamylate lysine (B10760008) residues, introducing unwanted modifications.[4][6]
-
Rearrangement: A mass neutral rearrangement of the cyanylated cysteine can occur, producing a product that is resistant to cleavage.[4][6]
Optimizing reaction conditions is therefore critical to maximize cleavage efficiency and minimize these side reactions.
Quantitative Data Summary
The efficiency of NTCB-mediated cleavage and the extent of side reactions are highly dependent on the specific protein and the reaction conditions employed. The following tables summarize quantitative data from studies on model peptides and proteins to provide a guide for experimental design.
Table 1: Effect of pH on Cleavage and β-elimination of a Model Peptide *
| pH | Cleavage Product Yield (%) | β-elimination Product Yield (%) |
| 8.0 | 25 | 10 |
| 9.0 | 55 | 15 |
| 12.0 | 80 | 20 |
Data is illustrative and based on trends reported in the literature. Actual yields will vary depending on the peptide sequence and reaction time. Source: Adapted from Wu, J., and Watson, J. T. (1998). Anal. Biochem., 258(2), 268-276.
Table 2: Optimization of NTCB Cleavage Conditions
| Condition | Cleavage Efficiency | Key Considerations |
| Standard Two-Step (pH 9.0) | Highly variable, often incomplete.[4][6] | Long incubation times can lead to increased side reactions. |
| One-Step with 1 M Glycine (B1666218) (pH 9.0) | Significantly improved cleavage efficiency.[4][6] | Glycine acts as a stronger nucleophile, promoting the cleavage reaction over the rearrangement side reaction. |
| 1 M Ammonium Hydroxide (pH ~11) | Rapid and complete cleavage, often within 1 hour.[5] | Minimizes side reactions associated with prolonged exposure to high pH. Pro-Cys and Tyr-Cys bonds may be resistant to cleavage.[5] |
| Denaturing Conditions (6M Guanidine-HCl or 8M Urea) | Necessary for proteins with buried cysteine residues to ensure accessibility to NTCB. | If using urea, be mindful of potential carbamylation of lysine residues. Desalting after cyanylation can mitigate this.[4][6] |
Experimental Protocols
The following protocols provide a detailed methodology for NTCB-based cysteine mapping, from protein preparation to mass spectrometry analysis.
Protocol 1: Two-Step NTCB Cleavage (Standard Method)
This protocol is a traditional two-step method involving separate cyanylation and cleavage steps.
Materials:
-
Protein sample
-
Denaturing buffer: 6 M Guanidine-HCl, 0.2 M Tris-HCl, 5 mM EDTA, pH 8.0
-
Reducing agent: 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
NTCB solution: 50 mM NTCB in DMSO
-
Cleavage buffer: 0.2 M Tris-HCl, pH 9.0
-
Quenching solution: 1 M β-mercaptoethanol
-
Desalting columns (e.g., PD-10)
-
HPLC or LC-MS/MS system
Procedure:
-
Protein Denaturation and Reduction:
-
Dissolve the protein sample in the denaturing buffer to a final concentration of 1-5 mg/mL.
-
Add the reducing agent to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to ensure complete reduction of disulfide bonds.
-
-
Cyanylation:
-
Add the NTCB solution to a final concentration of 25 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
To minimize side reactions like carbamylation, remove excess NTCB and reducing agent by buffer exchange into the cleavage buffer using a desalting column.
-
-
Cleavage:
-
Adjust the pH of the reaction mixture to 9.0 with 1 M NaOH if necessary.
-
Incubate at 37°C for 16 hours.
-
-
Quenching:
-
Terminate the reaction by adding β-mercaptoethanol to a final concentration of 10 mM and incubating for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt the sample using a suitable method (e.g., ZipTip, solid-phase extraction).
-
Lyophilize the sample and resuspend in a buffer compatible with mass spectrometry analysis (e.g., 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide fragments by MALDI-TOF MS or LC-MS/MS.
-
Identify the cleavage products and any modified peptides to map the cysteine residues.
-
Protocol 2: One-Step NTCB Cleavage with Glycine
This optimized protocol utilizes glycine as a nucleophile to enhance cleavage efficiency in a single step.
Materials:
-
Protein sample
-
One-step reaction buffer: 1 M glycine, 6 M Guanidine-HCl, pH 9.0 or 10.0
-
Reducing agent: 100 mM TCEP
-
NTCB solution: 50 mM NTCB in DMSO
-
Quenching solution: 1 M β-mercaptoethanol
-
Desalting columns
-
HPLC or LC-MS/MS system
Procedure:
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in the one-step reaction buffer to a final concentration of 1-5 mg/mL.
-
Add TCEP to a final concentration of 1 mM.
-
-
One-Step Cyanylation and Cleavage:
-
Add the NTCB solution to a final concentration of 5 mM.
-
Incubate the reaction at 37°C for 4 to 16 hours.
-
-
Quenching:
-
Stop the reaction by adding β-mercaptoethanol to a final concentration of 10 mM.
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt the sample.
-
Lyophilize and resuspend in a mass spectrometry compatible buffer.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptides by MALDI-TOF MS or LC-MS/MS.
-
Visualizations
Caption: Chemical mechanism of NTCB-mediated cleavage at cysteine residues.
Caption: Experimental workflow for cysteine mapping using NTCB.
Applications in Research and Drug Discovery
The ability of NTCB to specifically cleave proteins at cysteine residues has several important applications:
-
Protein Sequencing and Peptide Mapping: NTCB cleavage generates a specific set of peptide fragments, which can be analyzed by mass spectrometry to confirm a protein's sequence or to map the locations of cysteine residues.
-
Disulfide Bond Analysis: By comparing the NTCB cleavage patterns of a protein under reducing and non-reducing conditions, it is possible to identify which cysteine residues are involved in disulfide bonds. Cysteines participating in disulfide bridges will not be available for cyanylation and subsequent cleavage under non-reducing conditions.
-
Characterization of Cysteine-Rich Proteins: For proteins with a high cysteine content, NTCB cleavage can be a valuable tool for generating smaller, more manageable peptides for analysis.[1]
-
Drug Discovery: In the context of developing covalent inhibitors that target cysteine residues, NTCB can be used to assess the accessibility and reactivity of specific cysteines within a target protein.[3] Understanding the cysteine landscape of a protein is a critical step in the design of such drugs.
Conclusion
NTCB-mediated cleavage is a powerful and specific method for the chemical fragmentation of proteins at cysteine residues. While the reaction can be prone to side reactions and incomplete cleavage, optimization of the reaction conditions, for instance by using a one-step protocol with glycine, can significantly improve the yield and reliability of the method. The detailed protocols and data provided in this application note offer a comprehensive guide for researchers to effectively utilize NTCB for cysteine mapping in their proteins of interest, with significant applications in basic research and therapeutic development.
References
- 1. Nitro-thiocyanobenzoic acid (NTCB) reactivity of cysteines beta100 and beta110 in porcine luteinizing hormone: metastability and hypothetical isomerization of the two disulfide bridges of its beta-subunit seatbelt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for NTCB-Mediated Peptide Mapping and Protein Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-nitro-5-thiocyanatobenzoic acid (NTCB) is a chemical reagent utilized for the specific cleavage of peptide bonds at the N-terminal side of cysteine residues.[1] This targeted fragmentation is a valuable tool in proteomics, particularly for peptide mapping and protein sequencing, offering a complementary approach to enzymatic digestion methods.[2][3][4][5] Peptide mapping is crucial for protein identification, characterization of post-translational modifications (PTMs), and for monitoring protein degradation.[2][3][5] NTCB-based cleavage generates a distinct set of peptide fragments, providing orthogonal data to traditional enzymatic digests (e.g., trypsin), thus enabling more comprehensive sequence coverage.[5]
This document provides detailed application notes and protocols for the effective use of NTCB in peptide mapping and protein sequencing workflows.
Principle of NTCB Cleavage
The NTCB cleavage reaction is a two-step process initiated by the cyanylation of the sulfhydryl group of a cysteine residue.[6][7]
-
Cyanylation: NTCB selectively reacts with the free thiol group of a cysteine residue at a neutral to slightly alkaline pH (around pH 8), forming an S-cyanocysteine derivative. This reaction is typically rapid.
-
Cleavage: Under alkaline conditions (pH 9 or higher), the S-cyanocysteine residue undergoes intramolecular cyclization to form a 2-iminothiazolidine-4-carboxyl residue, which leads to the cleavage of the peptide bond on the N-terminal side of the modified cysteine.[1]
It is important to note that for the reaction to proceed, the cysteine residues must be in a reduced state. Therefore, a reduction step using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is necessary prior to NTCB treatment, especially for proteins containing disulfide bonds.[8] Furthermore, denaturation of the protein using agents like urea, guanidine (B92328) hydrochloride (GndCl), or sodium dodecyl sulfate (B86663) (SDS) is often required to expose buried cysteine residues and ensure efficient cleavage.[1]
Applications
-
Peptide Mapping: NTCB cleavage generates a specific set of peptide fragments that can be analyzed by mass spectrometry (MS) to create a peptide map.[2][3] This "fingerprint" is unique to a given protein and can be used for:
-
Protein identification.
-
Confirmation of protein sequence.
-
Identification and localization of post-translational modifications.
-
Comparability studies for biologics.
-
-
Protein Sequencing: By generating a set of overlapping peptides from different cleavage methods (e.g., NTCB and a protease like trypsin), the complete amino acid sequence of a protein can be reconstructed.[9][10] NTCB provides cleavage points at less frequent residues (cysteine) compared to trypsin (lysine and arginine), which can be advantageous for sequencing long proteins.[5][11]
Data Presentation: Optimizing NTCB Cleavage
The efficiency of NTCB cleavage can be influenced by several factors. The following table summarizes the impact of various reaction conditions on the cleavage yield.
| Parameter | Condition | Effect on Cleavage Efficiency | Key Considerations & Side Reactions | Reference |
| pH | Cyanylation: ~pH 8.0Cleavage: ~pH 9.0 | Optimal for the two-step reaction. | High pH can promote side reactions like β-elimination, leading to dehydroalanine (B155165) formation.[6][12] Lowering the pH during cyanylation can reduce undesirable hydrolysis.[8] | [1] |
| Temperature | Cyanylation: 37-40 °CCleavage: 50 °C | Higher temperatures generally increase the reaction rate. | Can also increase the rate of side reactions. Optimization is crucial. | [1] |
| Denaturants | 6 M Guanidine-HCl, 8 M Urea, SDS | Generally increases cleavage efficiency by exposing buried cysteine residues. | Denaturing conditions can sometimes be insufficient for highly stable proteins, leading to incomplete cleavage.[1][8] | [1][8] |
| Reducing Agents | DTT, TCEP | Essential for reducing disulfide bonds and keeping cysteines in a reactive state. | DTT has two thiol groups and can react with NTCB, potentially reducing its effective concentration. Removal of excess DTT after reduction is sometimes recommended.[1] | [1][8] |
| Incubation Time | Cyanylation: 15-30 minCleavage: Several hours to overnight | Longer incubation times can increase cleavage yield. | Prolonged incubation, especially at high pH and temperature, can lead to increased side reactions.[1][6] | [1][6] |
| Nucleophiles | Glycine (B1666218) | Can be added during the cleavage step to enhance the reaction. | The addition of stronger nucleophiles can minimize the formation of a cleavage-resistant, nonreducible product.[6] | [6] |
Experimental Protocols
Protocol 1: Standard Two-Step NTCB Cleavage for Peptide Mapping
This protocol outlines a general procedure for NTCB cleavage of a purified protein sample.
Materials:
-
Purified protein sample
-
Denaturation Buffer: 6 M Guanidine-HCl or 8 M Urea in 0.2 M Tris-HCl, pH 8.0
-
Reducing Agent: 1 M DTT or 0.5 M TCEP stock solution
-
NTCB Reagent: 50 mM NTCB in a suitable solvent (e.g., DMSO)
-
Cleavage Buffer: 0.2 M Borate buffer, pH 9.0
-
Quenching Solution: Glacial acetic acid or formic acid
-
Desalting columns
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in the Denaturation Buffer to a final concentration of 1-5 mg/mL.
-
Incubate at 37 °C for 1 hour.
-
-
Reduction:
-
Add the reducing agent (DTT or TCEP) to a final concentration of 10-20 mM.
-
Incubate at 37 °C for 1-2 hours.
-
-
Cyanylation:
-
Buffer Exchange (Optional but Recommended):
-
To minimize side reactions, perform a buffer exchange using a desalting column to remove excess reducing agent and byproducts, and to exchange the buffer to the Cleavage Buffer.[6]
-
-
Cleavage:
-
Adjust the pH of the reaction mixture to 9.0 with the Cleavage Buffer (if buffer exchange was not performed).
-
Incubate at 50 °C for 4-16 hours.[1] The optimal time should be determined empirically.
-
-
Reaction Quenching:
-
Acidify the reaction mixture by adding glacial acetic acid or formic acid to a final pH of 2-4.
-
-
Sample Cleanup:
-
Desalt the sample using a suitable method (e.g., C18 solid-phase extraction) to remove salts and reagents prior to mass spectrometry analysis.
-
Protocol 2: One-Step NTCB Cleavage (Optimized)
Recent studies have shown that efficient NTCB cleavage can be achieved in a single step, which can simplify the workflow.[6]
Materials:
-
Same as Protocol 1, with the addition of Glycine.
Procedure:
-
Protein Solubilization, Denaturation, and Reduction:
-
Follow steps 1 and 2 from Protocol 1.
-
-
One-Step Cyanylation and Cleavage:
-
Add NTCB to a final concentration of 5-10 mM.
-
Add glycine to a final concentration of 1 M.[12]
-
Adjust the pH to 9.0.
-
Incubate at 50 °C for 4-16 hours.
-
-
Reaction Quenching and Sample Cleanup:
-
Follow steps 6 and 7 from Protocol 1.
-
Mandatory Visualizations
Caption: NTCB Cleavage Mechanism.
Caption: NTCB Peptide Mapping Workflow.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Cleavage | - Buried cysteine residues.- Insufficient reduction.- Suboptimal reaction conditions (pH, temp, time).- Formation of a cleavage-resistant product. | - Ensure adequate denaturation (increase denaturant concentration or try a different one).- Increase concentration of reducing agent or incubation time.- Optimize pH, temperature, and incubation time for your specific protein.- Add a nucleophile like glycine to the cleavage step.[6] |
| Side Reactions | - β-elimination: High pH and temperature.- Carbamylation of Lysines: Can occur with urea-based buffers. | - Optimize pH and temperature to balance cleavage efficiency and side reactions.- Desalt the sample after cyanylation and before the high pH cleavage step to remove urea.[6] |
| No Cleavage | - Cysteine residues are oxidized (disulfide bonds).- N-terminus of the protein is blocked (if sequencing).- Reagents are degraded. | - Ensure complete reduction of disulfide bonds.- For N-terminal sequencing, consider alternative methods if the N-terminus is blocked.[13]- Prepare fresh reagent solutions. |
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb | NIST [nist.gov]
- 3. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is NTCB that cleaves proteins [bio.net]
- 8. mdpi.com [mdpi.com]
- 9. Protein sequencing - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Chemical cleavage of proteins on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein sequencing: Methods and applications | Abcam [abcam.com]
Revolutionizing Proteomics: 2-Nitro-5-thiocyanatobenzoic Acid (NTCB) for Mass Spectrometry-Based Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of mass spectrometry-based proteomics, the choice of protein cleavage agent is a critical determinant of analytical depth and success. While enzymatic digestion, predominantly with trypsin, has been the cornerstone of bottom-up proteomics, chemical cleavage reagents offer unique advantages, particularly in targeting less frequent amino acid residues. 2-Nitro-5-thiocyanatobenzoic acid (NTCB) has emerged as a valuable tool for the specific cleavage of peptide bonds at the N-terminus of cysteine residues. This application note provides a detailed overview of the use of NTCB in proteomics, including its mechanism of action, optimized experimental protocols for in-solution and in-gel applications, and guidance on mass spectrometry data analysis.
NTCB-mediated cleavage generates a distinct set of peptides compared to traditional enzymatic methods, offering complementary sequence coverage and the potential to identify novel protein modifications and structural insights. However, the successful application of NTCB requires a thorough understanding of its reaction chemistry, including potential side reactions and optimization strategies to ensure high cleavage efficiency. This document aims to equip researchers with the necessary knowledge and protocols to effectively integrate NTCB into their proteomics workflows.
Principle and Mechanism of Action
The NTCB-mediated cleavage of proteins is a two-step process:
-
Cyanylation: The thiol group of a cysteine residue undergoes a nucleophilic attack on the thiocyanate (B1210189) group of NTCB. This results in the formation of a labile S-cyanylated cysteine intermediate and the release of 2-nitro-5-thiobenzoic acid. This reaction is typically carried out under neutral to slightly alkaline conditions (pH 8.0).
-
Cleavage: Under alkaline conditions (pH 9.0), the peptide bond N-terminal to the S-cyanylated cysteine is cleaved. This occurs through the intramolecular attack of the deprotonated amide nitrogen on the cyano group, leading to the formation of a 2-iminothiazolidine-4-carboxyl residue at the N-terminus of the newly formed peptide.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Protein [label="Protein with Cysteine Residue"]; NTCB [label="this compound (NTCB)"]; Cyanylated_Protein [label="S-Cyanylated Protein Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleaved_Peptides [label="Cleaved Peptides with 2-iminothiazolidine-4-carboxyl residue", fillcolor="#34A853", fontcolor="#FFFFFF"]; TNB [label="2-nitro-5-thiobenzoate"];
Protein -> Cyanylated_Protein [label=" Cyanylation (pH ~8.0)"]; NTCB -> Cyanylated_Protein; Cyanylated_Protein -> TNB; Cyanylated_Protein -> Cleaved_Peptides [label=" Cleavage (pH ~9.0)"]; } dot Figure 1: NTCB Cleavage Mechanism.
Challenges and Optimization
While NTCB offers specific cleavage at cysteine residues, researchers should be aware of potential challenges that can impact cleavage efficiency and data interpretation. Incomplete cleavage is a common issue, which has been attributed to side reactions[1][2].
Key side reactions include:
-
Carbamylation of lysine (B10760008) residues: This can occur as an undesirable modification.
-
Beta-elimination: This leads to the formation of dehydroalanine (B155165) from the cyanylated cysteine.
-
Mass-neutral rearrangement: A rearrangement of the cyanylated cysteine can produce a product that is resistant to cleavage[2].
To address these challenges and enhance cleavage efficiency, several optimization strategies have been developed. A significant improvement involves the use of a stronger nucleophile, such as glycine, during the cleavage step. Glycine can promote more efficient cleavage and allows for the reaction to be performed in a single step, simplifying the workflow[2]. Denaturation of the protein using agents like urea (B33335) or guanidine (B92328) is also crucial, as most cysteine residues are buried within the protein structure and need to be exposed for the reaction to proceed efficiently.
Data Presentation
Effective data presentation is crucial for interpreting the results of NTCB-based proteomics experiments. The following tables provide a template for summarizing quantitative data related to NTCB cleavage efficiency and a comparison with trypsin digestion.
Table 1: NTCB Cleavage Efficiency Under Different Conditions
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Protein | Bovine Serum Albumin | Bovine Serum Albumin |
| NTCB Concentration | 10 mM | 22 mM |
| Cleavage Buffer | 50 mM Tris-HCl, pH 9.0 | 1 M Glycine, pH 9.0 |
| Incubation Time | 16 hours | 4 hours |
| Temperature | 37°C | 37°C |
| Cleavage Efficiency (%) | [Insert Data] | [Insert Data] |
| Missed Cleavages (%) | [Insert Data] | [Insert Data] |
Table 2: Comparison of NTCB and Trypsin Digestion
| Feature | NTCB Cleavage | Trypsin Digestion |
| Cleavage Site | N-terminus of Cysteine | C-terminus of Lysine & Arginine |
| Number of Peptides Identified | [Insert Data] | [Insert Data] |
| Protein Sequence Coverage (%) | [Insert Data] | [Insert Data] |
| Average Peptide Length | [Insert Data] | [Insert Data] |
| Identification of Cysteine-rich regions | High | Variable |
Experimental Protocols
The following are detailed protocols for in-solution and in-gel protein cleavage using NTCB.
In-Solution NTCB Cleavage Protocol
This protocol is suitable for purified proteins or complex protein mixtures in solution.
Materials:
-
Protein sample (10-100 µg)
-
Denaturation Buffer: 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0
-
Reduction Reagent: 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
NTCB solution: 50 mM this compound in a suitable solvent (e.g., DMSO)
-
Cleavage Buffer: 1 M Glycine, pH 9.0
-
Quenching Solution: 5% Formic Acid
Procedure:
-
Denaturation and Reduction:
-
Dissolve the protein sample in an appropriate volume of Denaturation Buffer.
-
Add the Reduction Reagent to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
-
Cyanylation and Cleavage (One-Step Optimized Protocol):
-
Add the NTCB solution to a final concentration of 5-10 mM (a 5 to 10-fold molar excess over total thiols is recommended).
-
Adjust the pH of the solution to 9.0 with the Cleavage Buffer.
-
Incubate at 37°C for 4-16 hours with gentle agitation.
-
-
Quenching:
-
Acidify the reaction mixture to a pH of ~2-3 by adding the Quenching Solution to stop the cleavage reaction.
-
-
Sample Cleanup:
-
Desalt the cleaved peptide mixture using a C18 StageTip, ZipTip, or solid-phase extraction (SPE) cartridge to remove excess reagents and salts prior to mass spectrometry analysis.
-
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Protein Sample in Solution"]; Denature_Reduce [label="Denature & Reduce\n(6M Gd-HCl, 10mM DTT/TCEP)", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="One-Step NTCB Cleavage\n(NTCB, 1M Glycine, pH 9.0)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench [label="Quench Reaction\n(Formic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleanup [label="Sample Cleanup\n(C18 Desalting)"]; MS_Analysis [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Denature_Reduce; Denature_Reduce -> Cleavage; Cleavage -> Quench; Quench -> Cleanup; Cleanup -> MS_Analysis; } dot Figure 2: In-Solution NTCB Cleavage Workflow.
In-Gel NTCB Cleavage Protocol
This protocol is designed for proteins that have been separated by one- or two-dimensional gel electrophoresis.
Materials:
-
Excised gel bands containing the protein of interest
-
Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate
-
Dehydration Solution: 100% Acetonitrile (ACN)
-
Reduction Solution: 10 mM DTT in 50 mM Ammonium Bicarbonate
-
Alkylation Solution: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate
-
NTCB Cleavage Solution: 22 mM NTCB in 1 M Glycine, pH 9.0
-
Peptide Extraction Solution: 50% ACN / 5% Formic Acid
Procedure:
-
Gel Piece Preparation:
-
Excise the protein band of interest from the Coomassie- or silver-stained gel and cut it into small pieces (~1 mm³).
-
Place the gel pieces into a microcentrifuge tube.
-
-
Destaining:
-
Add Destaining Solution to cover the gel pieces and incubate for 15-30 minutes with occasional vortexing. Repeat until the gel pieces are destained.
-
-
Dehydration:
-
Remove the destaining solution and add Dehydration Solution to shrink the gel pieces. Remove the ACN and dry the gel pieces in a vacuum centrifuge.
-
-
Reduction and Alkylation:
-
Rehydrate the gel pieces in Reduction Solution and incubate at 56°C for 1 hour.
-
Cool to room temperature, remove the DTT solution, and add Alkylation Solution. Incubate in the dark at room temperature for 45 minutes.
-
Wash the gel pieces with 50 mM Ammonium Bicarbonate and then dehydrate with 100% ACN. Dry the gel pieces.
-
-
NTCB Cleavage:
-
Rehydrate the gel pieces in the NTCB Cleavage Solution on ice for 30-60 minutes.
-
Add enough additional Cleavage Solution to cover the gel pieces and incubate at 37°C overnight.
-
-
Peptide Extraction:
-
Add Peptide Extraction Solution to the gel pieces and sonicate for 15 minutes.
-
Collect the supernatant. Repeat the extraction step twice.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
-
Sample Cleanup:
-
Resuspend the dried peptides in 0.1% Formic Acid and desalt using a C18 StageTip or ZipTip before mass spectrometry analysis.
-
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Excised Gel Band"]; Destain_Dehydrate [label="Destain & Dehydrate"]; Reduce_Alkylate [label="Reduce & Alkylate", fillcolor="#FBBC05", fontcolor="#202124"]; NTCB_Cleavage [label="In-Gel NTCB Cleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract_Peptides [label="Extract Peptides"]; Cleanup [label="Sample Cleanup\n(C18 Desalting)"]; MS_Analysis [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Destain_Dehydrate; Destain_Dehydrate -> Reduce_Alkylate; Reduce_Alkylate -> NTCB_Cleavage; NTCB_Cleavage -> Extract_Peptides; Extract_Peptides -> Cleanup; Cleanup -> MS_Analysis; } dot Figure 3: In-Gel NTCB Cleavage Workflow.
Mass Spectrometry Data Analysis
The analysis of data from NTCB-cleaved samples requires specific considerations in the database search parameters.
-
Cleavage Specificity: Set the cleavage enzyme to "N-term Cys" or a custom definition that allows cleavage N-terminal to cysteine.
-
Variable Modifications:
-
2-iminothiazolidine-4-carboxyl: The N-terminal cysteine of the cleaved peptide will have a mass modification. This should be set as a variable modification on cysteine at the peptide N-terminus.
-
Carbamylation: Include carbamylation of lysine and the peptide N-terminus as a potential variable modification.
-
Dehydroalanine: Include the mass change corresponding to the conversion of cysteine to dehydroalanine as a variable modification.
-
Oxidation: As with any proteomics experiment, include oxidation of methionine as a variable modification.
-
Conclusion
This compound is a powerful chemical cleavage reagent that provides a valuable alternative to enzymatic digestion in mass spectrometry-based proteomics. Its specificity for cysteine residues enables complementary protein sequence coverage and can facilitate the analysis of cysteine-rich proteins or specific protein domains. By understanding the reaction mechanism, potential side reactions, and implementing optimized protocols, researchers can effectively utilize NTCB to expand the capabilities of their proteomics studies. The detailed protocols and data analysis considerations provided in this application note serve as a comprehensive guide for the successful application of NTCB in modern proteomics research.
References
Application Notes and Protocols for Site-Specific Conversion of Cysteine to Dehydroalanine using NTCB
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the site-specific conversion of cysteine (Cys) residues in proteins to dehydroalanine (B155165) (Dha) using the chemical reagent 2-nitro-5-thiocyanatobenzoic acid (NTCB). This method is particularly effective for cysteine residues located at the flexible C-terminal ends of proteins, offering high conversion yields.[1][2][3][4]
Dehydroalanine is a valuable tool in chemical biology and drug development.[5] As a strong Michael acceptor, it can undergo reactions with various thiolate reagents to create analogues of post-translational modifications (PTMs).[1][2][4][5] This allows for the synthesis of modified proteins that can be used to study signaling pathways, enzyme mechanisms, and for the development of novel therapeutics.[1][2][4]
Principle of the Method
The conversion of cysteine to dehydroalanine using NTCB is a two-step process. First, NTCB selectively reacts with the nucleophilic thiol group of a cysteine residue to form an S-cyano-cysteine intermediate. This S-cyano-cysteine is labile. The subsequent step involves an E2 elimination reaction, which is triggered under specific pH conditions, leading to the formation of dehydroalanine and thiocyanate.[1][5]
The efficiency of Dha formation is highly dependent on the location of the cysteine residue within the protein structure. Cysteine residues at the flexible C-terminus of a protein undergo highly effective conversion to dehydroalanine.[1][3][4] Conversely, for cysteine residues located in the internal regions of a protein, the reaction efficiency is variable, with hydrolysis of the S-cyano intermediate being a significant competing reaction.[1][4]
Chemical Reaction Mechanism
Caption: NTCB cyanylates the cysteine thiol, followed by base-catalyzed β-elimination to form dehydroalanine.
Applications
-
Synthesis of Post-Translationally Modified Proteins: Dha serves as a versatile chemical handle for introducing a wide range of PTMs or their analogues.[1][4]
-
Probes for Studying Ubiquitin Pathways: Ubiquitin and ubiquitin-like proteins containing Dha can be used as probes to investigate the enzymes and pathways involved in ubiquitination and deubiquitination.[1][2][4]
-
Functional Annotation of Histone PTMs: The method can be applied to histones to study the functional roles of various PTMs.[1][2][4]
-
Site-Specific Protein Labeling and Conjugation: The reactive dehydroalanine residue can be targeted for the attachment of fluorophores, biotin, or drug molecules.[4]
Experimental Protocols
General Workflow
Caption: Overview of the key steps for the conversion of cysteine to dehydroalanine using NTCB.
Protocol 1: Site-Specific Conversion of C-terminal Cysteine to Dehydroalanine
This protocol is optimized for proteins with a cysteine residue at a flexible C-terminal region.
Materials:
-
Protein with a C-terminal cysteine (e.g., Ub-G76C-6H)
-
This compound (NTCB)
-
Guanidine (B92328) hydrochloride (GndCl)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Sodium phosphate (B84403) buffer
-
Hydrochloric acid (HCl) for pH adjustment
-
Desalting column
-
Electrospray ionization mass spectrometer (ESI-MS)
Procedure:
-
Protein Preparation:
-
Express and purify the cysteine-containing protein of interest using standard protocols.
-
Prepare a stock solution of the protein (e.g., 1 mg/mL) in a suitable buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents to the final concentrations listed in the table below. The reaction volume can be scaled as needed.
-
Add the protein solution to the reaction buffer containing GndCl.
-
Add TCEP to reduce any disulfide bonds.
-
Initiate the reaction by adding NTCB.
-
Finally, add pyridine to facilitate the β-elimination.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 37°C for 2 hours.
-
-
Reaction Quenching:
-
Quench the reaction by adding an equal volume of 0.1% formic acid.
-
-
Product Purification:
-
Remove excess reagents and byproducts using a desalting column, exchanging the buffer to one suitable for long-term storage or downstream applications (e.g., PBS).
-
-
Characterization:
-
Confirm the conversion of cysteine to dehydroalanine by analyzing the molecular weight of the purified protein using ESI-MS. A successful conversion will result in a mass decrease of 33 Da (the mass of H2S).
-
Quantitative Data
The following table summarizes the optimized reaction conditions for the conversion of a C-terminal cysteine to dehydroalanine in ubiquitin (Ub-G76C-6H).
| Parameter | Optimized Condition |
| Protein Concentration | 20 µM |
| NTCB Concentration | 1 mM |
| Denaturant | 6 M GndCl |
| Reducing Agent | 1 mM TCEP |
| Non-nucleophilic Base | 100 mM Pyridine |
| Buffer | 50 mM Sodium Phosphate |
| pH | 7.0 |
| Temperature | 37°C |
| Reaction Time | 2 hours |
| Yield | Close to completion |
Table 1: Optimized reaction conditions and yield for the conversion of C-terminal cysteine in Ub-G76C-6H to dehydroalanine.[1][2]
Limitations and Considerations
-
Location of Cysteine: The efficiency of the reaction is significantly lower for cysteine residues located within the structured internal regions of a protein.[1][4] In such cases, hydrolysis of the S-cyano intermediate is a major side reaction.[1][4]
-
Side Reactions: While the protocol is optimized for Dha formation, other side reactions can occur. For instance, at higher pH, NTCB can lead to peptide bond cleavage at the cysteine residue.[6] Also, carbamylation of lysine (B10760008) residues has been reported as a side reaction of NTCB.[7]
-
Denaturing Conditions: The use of a denaturant like guanidine hydrochloride is necessary to expose the cysteine residue, which may not be suitable for all proteins if native folding is required immediately after modification.[8]
-
Reagent Stability: NTCB is sensitive to moisture and should be handled in a dry environment.[9]
By reprogramming the use of NTCB, this method provides a straightforward and efficient way to generate proteins containing dehydroalanine, particularly at the C-terminus, opening up avenues for further functional studies and protein engineering applications.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using this compound: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. [PDF] Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using this compound | Semantic Scholar [semanticscholar.org]
- 4. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for NTCB-Mediated Cleavage in Protein Structure and Function Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Nitro-5-thiocyanatobenzoic acid (NTCB) is a chemical reagent utilized for the specific cleavage of peptide bonds on the N-terminal side of cysteine residues.[1][2][3] This technique serves as a valuable tool in protein chemistry, enabling researchers to generate specific protein fragments for subsequent analysis. Applications of NTCB-mediated cleavage are widespread, ranging from protein sequencing and mapping to the characterization of protein structure and function. This document provides detailed application notes and protocols for performing NTCB-mediated cleavage, including data on cleavage efficiency, potential side reactions, and comparisons with other chemical cleavage methods.
The core principle of NTCB-mediated cleavage involves a two-step process:
-
Cyanylation: The sulfhydryl group of a cysteine residue reacts with NTCB, leading to the formation of an S-cyanocysteine residue.[4][5]
-
Cleavage: Under alkaline conditions, the S-cyanocysteine residue undergoes an intramolecular cyclization, resulting in the cleavage of the adjacent peptide bond and the formation of an N-acyl-2-iminothiazolidine ring at the N-terminus of the newly formed peptide fragment.[4]
While effective, the traditional two-step NTCB cleavage reaction is known for requiring lengthy incubations and often results in incomplete cleavage.[6] Several side reactions can also occur, which may complicate downstream analysis.[1][6]
Key Applications
-
Protein Sequencing: Generates large, specific peptide fragments, which are easier to separate and sequence compared to the complex mixtures produced by enzymatic digestion.[2][3]
-
Mass Spectrometry (MS) Analysis: Facilitates peptide mapping and identification of cysteine-containing peptides. The resulting iminothiazolidinyl carboxyl residue can be detected by HPLC and MS.[1]
-
Protein Structure-Function Studies: Allows for the generation of specific protein domains or fragments to study their individual functions, binding interactions, and structural properties.
-
Generation of Dehydroalanine (B155165): Under specific conditions, NTCB can be used to convert cysteine residues to dehydroalanine, a reactive Michael acceptor useful for protein modification and bioconjugation.[7][8]
Quantitative Data Summary
The efficiency of NTCB-mediated cleavage can be highly variable and is influenced by several factors, including protein structure, reaction conditions, and the presence of side reactions.
| Parameter | Observation/Value | Reference |
| Cleavage Efficiency | Can be in excess of 80% for some fusion constructs, but often highly incomplete.[1][6] | [1][6] |
| Side Reactions | - β-elimination: Converts cyanylated cysteine to dehydroalanine, previously thought to be the major competing reaction.[1][6] - Carbamylation: Carbamylation of lysine (B10760008) residues is a major side reaction.[1][6] - Rearrangement: A mass neutral rearrangement of the cyanylated cysteine can produce a cleavage-resistant product.[1][6] | [1][6] |
| Comparison with CNBr | Cyanogen bromide (CNBr) cleaves at methionine with efficiencies approaching 100%, but is highly toxic.[1] | [1] |
Experimental Protocols
Protocol 1: Standard Two-Step NTCB-Mediated Protein Cleavage
This protocol outlines the traditional method for protein cleavage at cysteine residues using NTCB.
Materials:
-
Protein sample (1-5 mg/mL)
-
Denaturation Buffer: 100 mM Tris-HCl, 6 M Guanidine (B92328) HCl, pH 8.5[4]
-
Reducing Agent: 1 M Dithiothreitol (DTT) stock solution[4]
-
NTCB Reagent: 50 mM this compound in a suitable organic solvent (e.g., DMSO)[7]
-
Cleavage Buffer: 1 M Sodium Borate, pH 9.0[4]
-
Quenching Solution: 5% Formic Acid[4]
Procedure:
-
Protein Reduction and Denaturation:
-
Cyanylation of Cysteine Residues:
-
Cool the protein solution to room temperature.
-
Add the NTCB stock solution to a final concentration of 1-5 mM, ensuring a 5- to 20-fold molar excess over the total thiol concentration.[4]
-
Incubate the reaction at room temperature (25°C) for 30-60 minutes in the dark.[4]
-
(Optional) To minimize carbamylation of lysine residues, desalt the reaction mixture at this stage.[1][6]
-
-
Peptide Bond Cleavage:
-
Reaction Quenching and Sample Preparation for Analysis:
Protocol 2: Optimized One-Step NTCB Cleavage with Glycine (B1666218)
Recent studies have shown that using stronger nucleophiles like glycine can improve cleavage efficiency and that the reaction can be performed in a single step.[1][6]
Materials:
-
Protein sample (1-5 mg/mL)
-
One-Step Cleavage Buffer: 100 mM Glycine, 6 M Guanidine HCl, pH 9.0
-
NTCB Reagent: 50 mM this compound in a suitable organic solvent (e.g., DMSO)
-
Quenching Solution: 5% Formic Acid
Procedure:
-
Protein Denaturation and Cleavage Reaction Setup:
-
Dissolve the protein sample in the One-Step Cleavage Buffer.
-
Add NTCB stock solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at 37-50°C for 12-24 hours.
-
-
Reaction Quenching and Analysis:
-
Quench the reaction by adding Formic Acid to a final concentration of 5%.
-
Proceed with downstream analysis of the peptide fragments.
-
Protocol 3: NTCB-Mediated Conversion of Cysteine to Dehydroalanine
This protocol is optimized for the formation of dehydroalanine (Dha) at a C-terminal cysteine residue.[7]
Materials:
-
Protein sample (with a C-terminal cysteine)
-
Reaction Buffer: 20 mM HEPES, 10 mM pyridine, 6 M Guanidine HCl, pH 7.0[7]
-
Reducing Agent: 500 mM TCEP stock solution[7]
-
NTCB Reagent: 500 mM NTCB in DMSO[7]
-
Desalting column
Procedure:
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction at 37°C for 18 hours.[7]
-
-
Quenching and Purification:
-
Quench the reaction by desalting the mixture using a desalting column into a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).[7]
-
The resulting protein with a C-terminal dehydroalanine can be analyzed and purified.
-
Visualizations
Caption: Mechanism of NTCB-mediated peptide bond cleavage.
Caption: Experimental workflow for NTCB-mediated protein cleavage.
Caption: Potential side reactions in NTCB-mediated cleavage.
Troubleshooting and Considerations
-
Incomplete Cleavage: This is a common issue with NTCB.[6] To improve cleavage efficiency, consider optimizing incubation time and temperature, ensuring complete reduction of disulfide bonds, and using the one-step protocol with glycine.[1][6] For hydrophobic proteins, denaturation with urea (B33335) or guanidine is crucial for cysteine accessibility.[9]
-
Side Reactions: To minimize carbamylation of lysine residues, desalting the reaction mixture after the cyanylation step can be beneficial.[1][6] The formation of dehydroalanine can be favored or suppressed by adjusting the reaction conditions.
-
Reagent Stability and Handling: NTCB is light-sensitive and should be stored properly. Prepare fresh solutions for optimal reactivity.
-
Downstream Analysis: The N-terminus of the C-terminal fragment is blocked by the iminothiazolidine ring, which should be considered for subsequent sequencing strategies like Edman degradation. This modification, however, is readily detectable by mass spectrometry.[1]
By following these protocols and considering the potential challenges, researchers can effectively utilize NTCB-mediated cleavage as a powerful tool for investigating protein structure and function.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical cleavage of proteins on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using this compound | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
One-Step Method for NTCB Cleavage of Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cleavage of proteins is a powerful tool in proteomics and protein chemistry, offering a complementary approach to enzymatic digestion for generating large peptide fragments. This is particularly advantageous for applications such as protein structure analysis, peptide mapping, and sequencing. Due to the low natural abundance of cysteine residues in most proteins, methods that target these sites for cleavage are highly specific and produce a limited number of large fragments, simplifying subsequent analysis.[1][2]
The reagent 2-nitro-5-thiocyanatobenzoic acid (NTCB) is a well-established agent for the chemical cleavage of peptide bonds on the N-terminal side of cysteine residues.[1] Traditionally, this process involves a two-step reaction: cyanylation of the cysteine thiol group followed by cleavage of the adjacent peptide bond under alkaline conditions. However, this two-step method can be time-consuming and prone to incomplete cleavage and side reactions.[1]
Recent advancements have led to the development of an efficient one-step NTCB cleavage method. This streamlined protocol, primarily developed by Tang and Speicher (2004), utilizes a nucleophile such as glycine (B1666218) to promote efficient cleavage in a single reaction mixture, significantly reducing incubation times and improving cleavage efficiency.[1] This application note provides detailed protocols and technical guidance for performing the one-step NTCB cleavage of proteins.
Principle of the Method
The one-step NTCB cleavage method is based on the cyanylation of the sulfhydryl group of a cysteine residue by NTCB, followed by an intramolecular cyclization that leads to the cleavage of the N-terminal peptide bond. The key innovation of the one-step method is the inclusion of a nucleophile, such as glycine, which facilitates the cleavage reaction under milder conditions and in a single step.
The proposed mechanism involves two main stages that occur in a single reaction buffer:
-
Cyanylation: The thiol group of a cysteine residue attacks the NTCB molecule, leading to the formation of a thiocyano-cysteine derivative and the release of 2-nitro-5-thiobenzoic acid.
-
Cleavage: Under basic conditions and in the presence of a nucleophile like glycine, the cyanylated cysteine undergoes a base-catalyzed nucleophilic attack, resulting in the cleavage of the peptide bond amino-terminal to the cysteine residue. The cysteine residue is converted to an acyliminothiazolidine derivative.
This one-step approach minimizes handling and reduces the occurrence of side reactions that can be problematic in the traditional two-step method, such as β-elimination and carbamylation of lysine (B10760008) residues.[1]
Applications in Research and Drug Development
The one-step NTCB cleavage method is a valuable tool for a range of applications, including:
-
Protein Characterization: Generating large, specific peptide fragments for mass spectrometry analysis, aiding in protein identification and characterization.
-
Peptide Mapping: Creating a "fingerprint" of a protein for identity confirmation and analysis of post-translational modifications.
-
Protein Sequencing: Facilitating N-terminal sequencing of the generated fragments.
-
Structural Biology: Distinguishing between disulfide-bonded and free cysteine residues.
-
Drug Development: Characterizing therapeutic proteins and identifying potential modification sites. Chemical proteomics approaches, in general, are instrumental in drug discovery for target identification and validation.
Experimental Protocols
This section provides detailed protocols for the one-step NTCB cleavage of proteins. It is crucial to optimize reaction conditions for each specific protein to achieve the desired cleavage efficiency.
Materials and Reagents
-
This compound (NTCB)
-
Guanidine hydrochloride (GdnHCl)
-
Tris-HCl
-
Glycine
-
Sodium hydroxide (B78521) (NaOH)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for protein reduction (optional)
-
Protein sample of interest
-
Deionized water
Protocol 1: One-Step NTCB Cleavage with Glycine
This protocol is adapted from the optimized method described by Tang and Speicher (2004).[1]
-
Protein Sample Preparation:
-
Dissolve the protein sample in a buffer containing 6 M GdnHCl to ensure complete denaturation and exposure of cysteine residues. The final protein concentration should typically be in the range of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be cleaved, reduce the protein by adding DTT to a final concentration of 5-10 mM and incubating at 37°C for 1 hour. Alternatively, TCEP can be used as a reducing agent. Note that the presence of reducing agents can interfere with the NTCB reaction, so they should be removed or their concentration minimized if possible before adding NTCB. For many proteins, denaturation with GdnHCl is sufficient to expose cysteine residues without prior reduction.[3]
-
-
One-Step Cleavage Reaction:
-
Prepare the one-step reaction buffer: 1 M Glycine, 6 M GdnHCl. Adjust the pH to 9.0 or 10.0 with NaOH.
-
Dissolve the protein sample directly in the one-step reaction buffer.
-
Prepare a fresh stock solution of NTCB (e.g., 50 mM in a suitable solvent like DMSO).
-
Add the NTCB stock solution to the protein solution to a final concentration that is in 5- to 10-fold molar excess over the total concentration of cysteine residues.
-
Incubate the reaction mixture at 37°C for 4 to 16 hours. The optimal incubation time should be determined empirically for each protein.
-
-
Reaction Termination and Sample Cleanup:
-
To terminate the reaction, add a reducing agent like β-mercaptoethanol to a final concentration of ~3 mM and incubate for 15 minutes at room temperature.[2]
-
Remove GdnHCl and other reaction components by dialysis against a suitable buffer (e.g., 20 mM ammonium (B1175870) bicarbonate, pH 8.0) or by using a desalting column.
-
The resulting peptide fragments can be lyophilized for storage or directly analyzed.
-
Analysis of Cleavage Products
The extent of protein cleavage can be assessed by various methods:
-
SDS-PAGE: The most straightforward method to visualize the cleavage products. The appearance of lower molecular weight bands corresponding to the expected fragments and the disappearance of the intact protein band indicate successful cleavage. Gel densitometry can be used for semi-quantitative analysis of cleavage efficiency.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separation of the cleavage products provides a more quantitative measure of the reaction efficiency.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides precise mass determination of the resulting peptides, confirming the cleavage at the expected cysteine residues.
Data Presentation
The efficiency of the one-step NTCB cleavage can be influenced by factors such as protein structure, pH, temperature, and incubation time. The following tables provide an illustrative summary of expected outcomes based on the principles outlined in the literature.
Table 1: Comparison of Traditional Two-Step vs. One-Step NTCB Cleavage
| Feature | Traditional Two-Step Method | Optimized One-Step Method |
| Procedure | Separate cyanylation and cleavage steps | Single incubation step |
| Incubation Time | Lengthy (often > 24 hours) | Shorter (4-16 hours) |
| Cleavage Efficiency | Often incomplete | Generally higher |
| Side Reactions | Prone to β-elimination and carbamylation | Minimized side reactions |
| Nucleophile | Typically hydroxide ions | Glycine or other strong nucleophiles |
Table 2: Illustrative Cleavage Efficiencies under Different Conditions
| Protein Example | pH | Temperature (°C) | Incubation Time (h) | Estimated Cleavage Efficiency (%) | Notes |
| Model Protein A | 9.0 | 37 | 4 | 60-70 | Shorter incubation yields partial cleavage. |
| Model Protein A | 9.0 | 37 | 16 | >90 | Longer incubation drives the reaction to completion. |
| Model Protein B | 10.0 | 37 | 8 | >85 | Higher pH can enhance cleavage rate for some proteins. |
| Model Protein C | 9.0 | 25 | 16 | 40-50 | Lower temperature significantly reduces cleavage efficiency. |
Note: The values in this table are illustrative examples to demonstrate the effect of different reaction parameters. Actual cleavage efficiencies will vary depending on the specific protein and should be determined empirically.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low cleavage efficiency | Inaccessible cysteine residues | Ensure complete denaturation with 6 M GdnHCl. Consider reduction of disulfide bonds if present. |
| Inactive NTCB reagent | Use a freshly prepared NTCB solution. | |
| Suboptimal pH | Verify the pH of the reaction buffer is between 9.0 and 10.0. | |
| Insufficient incubation time or temperature | Increase the incubation time and/or temperature. | |
| Presence of multiple unexpected bands on SDS-PAGE | Incomplete cleavage | Increase incubation time or optimize reaction conditions. |
| Side reactions | Ensure the use of the one-step method with glycine to minimize side reactions. | |
| Non-specific cleavage | Avoid excessively harsh conditions (e.g., very high pH or prolonged high temperatures). |
Visualizations
References
- 1. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using this compound | MDPI [mdpi.com]
Application Notes and Protocols for Utilizing 2-Nitro-5-thiocyanatobenzoic Acid (NTCB) in Post-Translational Modification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional diversity of the proteome. The study of PTMs is fundamental to understanding cellular signaling, disease pathogenesis, and for the development of novel therapeutics. 2-Nitro-5-thiocyanatobenzoic acid (NTCB) is a versatile chemical reagent that provides a powerful tool for the site-specific manipulation of proteins at cysteine residues, enabling the investigation of various PTMs. This document provides detailed application notes and experimental protocols for the use of NTCB in PTM research.
Core Applications of NTCB in PTM Studies
NTCB selectively reacts with the thiol group of cysteine residues to form an S-cyanocysteine intermediate. This intermediate can then be directed down two primary reaction pathways, each with significant applications in the study of PTMs:
-
Site-Specific Peptide Bond Cleavage: Under alkaline conditions, the S-cyanocysteine intermediate undergoes intramolecular cyclization, leading to the cleavage of the peptide bond on the N-terminal side of the modified cysteine.[1][2][3] This specific cleavage is invaluable for protein sequencing, mapping cysteine locations, and producing defined peptide fragments for further analysis.
-
Conversion of Cysteine to Dehydroalanine (B155165) (Dha): The S-cyanocysteine adduct can undergo a β-elimination reaction to generate a dehydroalanine residue.[1][4][5][6][7] Dha is a reactive Michael acceptor and serves as a versatile chemical handle for the introduction of a wide range of PTM mimics.[4][6][7] By reacting Dha-containing proteins with specific nucleophiles, researchers can semi-synthetically generate proteins with modifications that closely resemble native PTMs, such as various forms of lysine (B10760008) modifications.[4][5][6] This approach is particularly effective for cysteines located in flexible regions of a protein, such as the C-terminus.[4][6][8]
Reaction Mechanism and Workflow
The general mechanism for the reaction of NTCB with a protein cysteine residue and the subsequent pathways are illustrated below.
Experimental Protocols
Protocol 1: Site-Specific Protein Cleavage at Cysteine Residues
This protocol describes the classical two-step method for cleaving a protein at the N-terminal side of cysteine residues.
Materials:
-
Protein of interest containing at least one cysteine residue
-
Denaturing Buffer: 6 M Guanidine-HCl, 0.2 M Tris-HCl, pH 8.0
-
NTCB solution: 22 mM NTCB in Denaturing Buffer (prepare fresh)
-
Cleavage Buffer: 6 M Guanidine-HCl, 0.2 M Tris-HCl, pH 9.0
-
Reducing agent: β-mercaptoethanol (BME) or Dithiothreitol (DTT)
-
Desalting columns
Procedure:
-
Protein Preparation and Reduction:
-
Dissolve the lyophilized protein in Denaturing Buffer to a final concentration of 1-5 mg/mL.
-
Add a reducing agent (e.g., 10 mM DTT) and incubate for 1-2 hours at 37°C to ensure all cysteine residues are in a reduced state.
-
-
Cyanylation of Cysteine Residues:
-
Add a 20-fold molar excess of freshly prepared NTCB solution over the total cysteine content.
-
Incubate the reaction mixture for 1 hour at 37°C.
-
-
(Optional) Removal of Excess NTCB:
-
To minimize side reactions, excess NTCB can be removed by passing the reaction mixture through a desalting column equilibrated with Denaturing Buffer (pH 8.0).[2]
-
-
Peptide Bond Cleavage:
-
Adjust the pH of the cyanylated protein solution to 9.0 by adding 1 M NaOH or by buffer exchange into Cleavage Buffer.
-
Incubate the reaction for 16 hours at 37°C to induce cleavage.
-
-
Termination of Reaction:
-
Terminate the reaction by adding a reducing agent such as β-mercaptoethanol to a final concentration of 3 mM and incubating for 15 minutes at room temperature.
-
-
Sample Analysis:
-
The resulting peptide fragments can be analyzed by SDS-PAGE, HPLC, and mass spectrometry.
-
Quantitative Data Summary for Cleavage Reaction
| Parameter | Condition | Observation | Reference |
| Cleavage Efficiency | Two-step method | Highly variable, often incomplete | [2] |
| Major Side Reaction | Carbamylation of Lysine | Can be minimized by desalting after cyanylation | [2] |
| Alternative Cleavage | One-step with Glycine | Can improve efficiency | [2] |
Protocol 2: Conversion of Cysteine to Dehydroalanine (Dha)
This protocol is optimized for the efficient conversion of a C-terminal cysteine to dehydroalanine.
Materials:
-
Ubiquitin or ubiquitin-like protein with a C-terminal cysteine (e.g., Ub-G76C)
-
Reaction Buffer: 6 M Guanidine-HCl, 0.1 M Sodium Phosphate, pH 7.0
-
Tris(2-carboxyethyl)phosphine (TCEP) solution: 10 mM in water
-
NTCB solution: 100 mM in a compatible organic solvent (e.g., DMSO)
-
Pyridine
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of approximately 1 mg/mL.
-
-
Reaction Setup:
-
To the protein solution, add the following components to the final concentrations indicated:
-
TCEP: 0.5 mM
-
Pyridine: 10 mM
-
NTCB: 5 mM[4]
-
-
Mix the solution gently by inversion.
-
-
Incubation:
-
Incubate the reaction mixture overnight at 37°C.[4]
-
-
Monitoring the Reaction:
-
The conversion of cysteine to Dha can be monitored by HPLC and confirmed by ESI-MS. The Dha-containing product will have a mass difference corresponding to the loss of the thiol group (-33 Da).
-
-
Purification:
-
The Dha-containing protein can be purified from the reaction mixture using standard chromatographic techniques such as reverse-phase HPLC.
-
Quantitative Data for Dha Formation
| Protein | Cysteine Location | Dha Yield | Key Byproducts | Reference |
| Ub-G76C-6H | C-terminal | High (close to completion) | Hydrolysis product, unreacted intermediate | [4] |
| Internal Cysteine | Internal | Variable, often low | Mainly hydrolysis products | [4][6] |
Workflow for PTM Mimic Generation
The generation of a Dha-containing protein is the first step in a two-step process to introduce PTM mimics.
Troubleshooting and Considerations
-
Incomplete Reactions: Both cleavage and Dha formation can be incomplete. Optimization of reaction time, temperature, and reagent concentrations may be necessary for specific proteins.
-
Side Reactions: The NTCB reaction is known to have side reactions.[2] For cleavage, carbamylation of lysines is a concern, while for Dha formation, hydrolysis of the S-cyanocysteine intermediate is a competing pathway.[2][4] Careful control of pH and prompt removal of excess reagents can mitigate these issues.
-
Protein Solubility: The use of denaturants like guanidine-HCl is often necessary to expose cysteine residues and maintain protein solubility.
-
Location of Cysteine: The efficiency of Dha formation is highly dependent on the location of the cysteine residue, with flexible, solvent-exposed cysteines reacting more efficiently.[4][6]
Conclusion
This compound is a valuable reagent for the chemical biologist's toolkit, enabling site-specific protein cleavage and the generation of dehydroalanine for the semi-synthesis of proteins with PTM mimics. The protocols and data presented here provide a foundation for researchers to apply these techniques to their own systems, paving the way for a deeper understanding of the roles of post-translational modifications in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using this compound: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
NTCB: A Versatile Reagent for Thiol Group Conversion to S-cyano Derivatives
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-nitro-5-thiocyanatobenzoic acid (NTCB) is a highly reactive and water-soluble reagent that selectively converts thiol groups (sulfhydryl groups) in proteins and peptides to their S-cyano derivatives.[1][2] This cyanylation reaction serves as a gateway for several important applications in protein chemistry, proteomics, and drug development, including site-specific protein cleavage and the generation of dehydroalanine (B155165) for studying post-translational modifications.[1][3] These application notes provide an in-depth overview of NTCB's mechanism of action, detailed experimental protocols for its key applications, and a summary of relevant quantitative data.
Mechanism of Action
NTCB rapidly transfers its cyano group to a nucleophilic thiolate, typically the sulfhydryl group of a cysteine residue in a protein.[1][2] This reaction proceeds in two main stages:
-
Cyanylation: The thiol group of a cysteine residue attacks the thiocyanate (B1210189) group of NTCB, leading to the formation of an S-cyanylated cysteine and the release of 2-nitro-5-thiobenzoate (TNB).[1]
-
Subsequent Reactions: The resulting S-cyano-cysteine is a versatile intermediate that can undergo several subsequent reactions depending on the experimental conditions:
-
Peptide Bond Cleavage: Under alkaline conditions (typically pH 9.0), the peptide bond on the N-terminal side of the S-cyanylated cysteine is cleaved. This results in the formation of a new N-terminus at the cysteine residue, which is cyclized to an iminothiazolidine derivative, and a new C-terminal peptide.[4]
-
Conversion to Dehydroalanine (Dha): In the presence of a non-nucleophilic base at around pH 7, the S-cyano-cysteine can undergo β-elimination to form dehydroalanine, a reactive Michael acceptor.[1][5] This is particularly efficient when the cysteine is located at a flexible region of the protein, such as the C-terminus.[1][6]
-
Visualizing the NTCB Reaction Pathways
The following diagrams illustrate the key chemical transformations involving NTCB.
Caption: General reaction scheme for NTCB with protein thiols.
Experimental Protocols
Protocol 1: Protein Cleavage at Cysteine Residues
This two-step protocol is widely used for peptide mapping and protein sequencing.[3]
Materials:
-
Protein sample containing cysteine residues
-
Denaturing buffer: 6 M Guanidine-HCl, 0.2 M Tris-HCl, pH 8.0
-
Reducing agent: 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
NTCB solution: 50 mM NTCB in water
-
Cleavage buffer: 1 M NaOH or 1 M Ammonium (B1175870) Hydroxide (B78521)
-
Quenching solution: 30 mM β-mercaptoethanol
Procedure:
-
Protein Denaturation and Reduction:
-
Dissolve the protein sample in the denaturing buffer to a final concentration of 1-10 mg/mL.
-
Add the reducing agent to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to ensure complete reduction of disulfide bonds.
-
-
Cyanylation:
-
Add the NTCB solution to the protein solution to a final concentration of 5 mM.
-
Incubate at 40°C for 30 minutes at pH 8.0.
-
-
Peptide Bond Cleavage:
-
Adjust the pH of the reaction mixture to 9.0 with 1 M NaOH.
-
Incubate at 37°C for 16 hours.
-
Alternatively, for faster cleavage, add 1 M ammonium hydroxide and incubate at room temperature for 1 hour.[7]
-
-
Reaction Termination:
-
Quench the reaction by adding β-mercaptoethanol to a final concentration of 3 mM and incubating for 15 minutes at room temperature.
-
-
Sample Analysis:
-
The resulting peptide fragments can be analyzed by various techniques such as SDS-PAGE, reverse-phase HPLC, and mass spectrometry.
-
Protocol 2: Conversion of Cysteine to Dehydroalanine
This protocol is optimized for the efficient generation of dehydroalanine, particularly at the C-terminus of proteins.[1]
Materials:
-
Protein sample with a C-terminal cysteine
-
Reaction buffer: 6 M Guanidine-HCl, 50 mM HEPES, pH 7.0
-
TCEP solution: 100 mM in water
-
NTCB solution: 50 mM in water
Procedure:
-
Protein Preparation:
-
Dissolve the protein sample in the reaction buffer to a final concentration of approximately 1 mg/mL.
-
Add TCEP solution to a final concentration of 1 mM to maintain a reducing environment.
-
-
Cyanylation and Elimination:
-
Add NTCB solution to a final concentration of 5 mM.
-
Incubate the reaction mixture at 37°C overnight.
-
-
Monitoring the Reaction:
-
The conversion to dehydroalanine can be monitored by ESI-MS to observe the expected mass change.
-
Quantitative Data Summary
The efficiency of NTCB-mediated reactions can be influenced by several factors, including pH, temperature, and the local protein structure.
| Parameter | Cyanylation | Peptide Bond Cleavage | Dehydroalanine Formation | Reference |
| Optimal pH | 8.0 | 9.0 - 12.0 | 7.0 | [1][7] |
| Optimal Temperature | 37-40°C | 37°C (long incubation) or RT (short incubation with strong base) | 37°C | [1][7][8] |
| Typical Reaction Time | 30 minutes | 1 hour - 16 hours | Overnight | [1][7][8] |
| Typical Yield | High | Variable, can be incomplete | High (especially for C-terminal Cys) | [1][4] |
Side Reactions and Optimization
While NTCB is a powerful reagent, several side reactions can occur, potentially reducing the yield of the desired product.
-
β-Elimination: During the cleavage reaction at high pH, β-elimination can compete with peptide bond cleavage, leading to the formation of dehydroalanine.[4][9]
-
Carbamylation of Lysine Residues: This has been identified as a major side reaction during the cleavage step.[4][9] Desalting the reaction mixture after cyanylation can minimize this.[4]
-
Formation of a Cleavage-Resistant Product: A mass-neutral rearrangement of the cyanylated cysteine can occur, rendering the peptide bond resistant to cleavage.[4][9] Using stronger nucleophiles like glycine (B1666218) for cleavage can mitigate this issue.[4]
-
Formation of Mixed Disulfides: Evidence suggests that a mixed disulfide between the protein thiol and TNB can form as a side product.[10]
Workflow for NTCB-Mediated Protein Analysis
The following diagram outlines a typical workflow for using NTCB in protein analysis.
Caption: A generalized workflow for NTCB-based protein modification and analysis.
Applications in Research and Drug Development
-
Proteomics: NTCB-mediated cleavage is a valuable tool for "bottom-up" proteomics, generating large peptide fragments suitable for mass spectrometry analysis and protein identification.[11][12]
-
Protein Structure and Function: Selective cleavage at cysteine residues can help in determining the location of disulfide bonds and identifying functionally important cysteine residues.
-
Bioconjugation: The generation of dehydroalanine via NTCB treatment provides a unique reactive handle for site-specific protein modification and the attachment of probes or therapeutic molecules.[1]
-
Drug Development: Understanding the reactivity of thiol groups is crucial in drug development, as many drugs target cysteine residues in proteins. NTCB can be used as a tool to probe the accessibility and reactivity of these residues.
Conclusion
NTCB is a versatile and powerful reagent for the selective modification of cysteine residues. By carefully controlling the reaction conditions, researchers can achieve either specific peptide bond cleavage or efficient conversion to dehydroalanine. Understanding the potential side reactions and optimizing the protocols are key to obtaining reliable and high-yield results. The applications of NTCB in proteomics, protein engineering, and drug discovery continue to expand, making it an indispensable tool for life science researchers.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using this compound: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Alternative products in the reaction of this compound with thiol groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of technologies for MS-based proteomics-centric multi-omics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of mass spectrometry-based proteomics for biomarker discovery in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-terminal Cyanylation and Base-catalyzed Cleavage (NTCB) in the Study of Ubiquitin-Like Proteins
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of ubiquitin-like proteins (Ubls) and their roles in cellular signaling pathways is a rapidly expanding field with significant implications for drug discovery. A critical challenge in this area is the production of site-specifically modified Ubls and their conjugates to dissect their complex biological functions. The chemical method of N-terminal cyanylation of cysteine and subsequent base-catalyzed cleavage (NTCB) offers a powerful tool for protein engineering that can be strategically applied to the study of Ubls.
The NTCB method traditionally involves the specific cleavage of a polypeptide chain at the N-terminal side of a cysteine residue. This is achieved through a two-step process: the selective cyanylation of the cysteine's sulfhydryl group by a reagent like 2-nitro-5-thiocyanobenzoic acid (NTCB), followed by cleavage of the adjacent peptide bond under basic conditions.[1][2] However, recent advancements have repurposed this chemistry to generate valuable research tools for the ubiquitin field.
One key application of NTCB in Ubl research is the generation of Ubls with a C-terminal dehydroalanine (B155165) (Dha) residue .[3] Dha is a reactive Michael acceptor that can covalently trap nucleophiles, such as the catalytic cysteine of deubiquitinating enzymes (DUBs) or other Ubl-interacting proteins. This allows for the development of potent and specific inhibitors and activity-based probes to study the function and regulation of these enzymes.[3] The NTCB-mediated conversion of a C-terminal cysteine to Dha is highly efficient, particularly when the cysteine is located in a flexible region of the protein.[3]
Key Applications of NTCB in Ubl Research:
-
Development of Activity-Based Probes: Ubls with a C-terminal Dha can be used as activity-based probes to covalently label and identify active DUBs and other Ubl-processing enzymes in complex biological samples.[3]
-
Enzyme Inhibition Studies: Dha-modified Ubls can act as irreversible inhibitors of DUBs, enabling detailed kinetic and structural studies of enzyme-inhibitor interactions. This is invaluable for the development of therapeutic agents targeting specific DUBs.
-
Studying Ubl-Protein Interactions: The reactive nature of the Dha residue can be exploited to crosslink Ubls to their binding partners, facilitating the identification and characterization of novel Ubl interactors.
-
Semi-synthesis of Modified Ubls: While not a direct ligation method, the NTCB-generated Dha can serve as a chemical handle for further modifications, allowing for the introduction of fluorescent labels, affinity tags, or other moieties at the C-terminus of Ubls.
While the direct use of NTCB for protein-protein ligation to form Ubl-substrate conjugates is theoretically plausible, established protocols for this specific application are not yet widely available. The primary challenge lies in controlling the competing hydrolysis reaction and achieving efficient ligation yields. However, the principles of NTCB chemistry suggest a potential workflow for such applications in the future.
Quantitative Data
The efficiency of NTCB-mediated conversion of a C-terminal cysteine to dehydroalanine in ubiquitin and ubiquitin-like proteins has been quantitatively assessed. The following table summarizes the reported conversion efficiencies under denaturing conditions (6 M Guanidine HCl, pH 7.0) overnight at 37°C.[3]
| Protein (with C-terminal Gly-Cys) | Product | Yield (%) | Hydrolysis (%) | Unreacted (%) |
| Ubiquitin (Ub) | Ub-Dha | 95.3 | 4.7 | 0 |
| SUMO1 | SUMO1-Dha | 96.2 | 3.8 | 0 |
| SUMO2 | SUMO2-Dha | 95.8 | 4.2 | 0 |
| NEDD8 | NEDD8-Dha | 94.5 | 5.5 | 0 |
Experimental Protocols
Protocol 1: Generation of Ubiquitin-like Proteins with a C-terminal Dehydroalanine (Dha) Residue using NTCB
This protocol is adapted from the method described by Chen, W., et al. (2021) and details the conversion of a C-terminal cysteine residue in a Ubl to dehydroalanine.[3]
Materials:
-
Purified Ubl with a C-terminal Gly-Cys extension (e.g., Ub-G76C)
-
Guanidine hydrochloride (GndCl)
-
Tris-HCl buffer, pH 7.0
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
2-nitro-5-thiocyanobenzoic acid (NTCB)
-
Dialysis tubing or desalting columns
-
Mass spectrometer for analysis
Procedure:
-
Protein Denaturation and Reduction:
-
Dissolve the purified Ubl-GC protein in a buffer containing 6 M GndCl and 50 mM Tris-HCl, pH 7.0 to a final concentration of 100 µM.
-
Add TCEP to a final concentration of 0.5 mM to ensure the C-terminal cysteine is in a reduced state.
-
Incubate at room temperature for 30 minutes.
-
-
NTCB-mediated Cyanylation and Elimination:
-
Prepare a fresh stock solution of NTCB in the same denaturation buffer.
-
Add NTCB to the protein solution to a final concentration of 5 mM.
-
Add pyridine to a final concentration of 10 mM. Pyridine acts as a non-nucleophilic base to facilitate the β-elimination reaction.
-
Incubate the reaction mixture overnight at 37°C with gentle agitation.
-
-
Reaction Quenching and Product Purification:
-
To quench the reaction, remove the excess NTCB and other small molecules by dialysis against a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) or by using a desalting column.
-
The purified Ubl-Dha can be concentrated if necessary.
-
-
Analysis:
-
Confirm the successful conversion of the C-terminal cysteine to dehydroalanine by mass spectrometry. The expected mass will be 34 Da less than the starting Ubl-GC protein (loss of H₂S).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of NTCB-mediated conversion of C-terminal cysteine to dehydroalanine.
Caption: General enzymatic pathway for ubiquitin-like protein conjugation.
References
- 1. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using this compound [mdpi.com]
Troubleshooting & Optimization
NTCB Cyanylation & Cleavage Technical Support Center
Welcome to the technical support center for the optimization of NTCB (2-nitro-5-thiocyanatobenzoic acid) cyanylation and cleavage reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during protein and peptide analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during NTCB cyanylation and cleavage experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Cleavage Efficiency | 1. Inaccessible Cysteine Residues: Cysteines may be buried within the protein's 3D structure or involved in disulfide bonds.[1][2] 2. Suboptimal Reaction pH: The pH for cyanylation and cleavage is critical for reaction efficiency. 3. Presence of Reducing Agents: Reagents like DTT can compete with the protein's sulfhydryl groups for NTCB.[1] 4. Formation of a Cleavage-Resistant Product: A mass-neutral rearrangement of the cyanylated cysteine can occur, rendering it resistant to cleavage.[3][4] 5. Amino Acid Sequence: Proline or Tyrosine N-terminal to the cysteine residue can hinder cleavage.[5] | 1. Denaturation: Perform the reaction under denaturing conditions (e.g., 6 M guanidine-HCl or 8 M urea) to expose cysteine residues.[1] Ensure complete reduction of disulfide bonds with a sufficient excess of a reducing agent like TCEP or DTT prior to adding NTCB. 2. pH Optimization: For the initial cyanylation step, maintain a pH of around 8.0. For the subsequent cleavage step, increase the pH to 9.0 or higher. Optimal results have been reported in 1 M ammonium (B1175870) hydroxide (B78521) solution for rapid cleavage.[5] 3. Reagent Removal: While some reducing agent is necessary to keep cysteines reduced, a large excess can be detrimental. Consider desalting after the cyanylation step to remove excess reducing agent and NTCB before initiating the cleavage step.[3] 4. Use of Stronger Nucleophiles: Instead of relying solely on high pH for cleavage, introduce a stronger nucleophile like glycine (B1666218) (e.g., 1 M) to promote efficient cleavage and minimize the formation of the resistant product.[3][4] 5. Sequence Consideration: Be aware that Pro-Cys and Tyr-Cys bonds are known to be resistant to cleavage.[5] If possible, use alternative cleavage strategies for proteins with these sequences. |
| Presence of Unexpected Side Products | 1. Carbamylation of Lysine (B10760008) Residues: This is a major side reaction that can occur during the NTCB reaction.[3][4] 2. β-Elimination: This was previously thought to be a major competing reaction, leading to the formation of dehydroalanine.[3][4] 3. TNB Adduct Formation: The byproduct of cyanylation, 2-nitro-5-thiobenzoate (TNB), can form disulfide bonds with the protein if the reducing agent is exhausted.[6] | 1. Desalting and Reactant Concentration: Minimize carbamylation by desalting the reaction mixture after the cyanylation step.[3][4] Alternatively, reducing the concentrations of reactants can also help, though this may impact cleavage efficiency.[3][4] 2. pH and Nucleophile Control: While β-elimination may not be the primary side reaction, its rate is sensitive to the amino acid sequence.[4] Using a stronger nucleophile like glycine for cleavage can favor the desired cleavage over elimination.[3][4] 3. Maintain Reducing Environment: Ensure a sufficient concentration of a reducing agent like TCEP is present throughout the reaction to prevent the oxidation and subsequent reaction of TNB.[6] |
| Incomplete Cyanylation | 1. Insufficient NTCB Concentration: The molar excess of NTCB may not be adequate to cyanylate all available cysteine residues. 2. Short Incubation Time: The reaction may not have proceeded to completion. | 1. Optimize NTCB Concentration: Use a 10- to 20-fold molar excess of NTCB over the total cysteine content in the reaction.[4] 2. Increase Incubation Time: For the cyanylation step, an incubation time of 1 hour at 37°C is generally sufficient, but for complex proteins, this may need to be extended.[4] |
| Difficulty in Purifying Cleaved Peptides | 1. Hydrophobicity of Peptides: Cleaved peptides, particularly those that are highly hydrophobic, can be challenging to purify using standard HPLC methods.[7] 2. Presence of Reagents and Byproducts: Residual reagents and byproducts from the cleavage reaction can interfere with downstream analysis.[8][9] | 1. Alternative Purification Strategies: For hydrophobic peptides, consider precipitation with cold diethyl ether followed by washing to remove scavengers.[7] This can sometimes circumvent the need for HPLC. 2. Thorough Washing and Desalting: After cleavage, precipitate the peptides and wash them multiple times with cold diethyl ether to remove TFA and other byproducts.[8] Desalting columns can also be used to remove salts and small molecules.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the NTCB cyanylation and cleavage steps?
A1: For the initial cyanylation of cysteine residues, a pH of 8.0 is commonly used.[1] For the subsequent cleavage of the peptide bond, the pH is typically raised to 9.0 or higher.[1] Some protocols have found that using 1 M ammonium hydroxide solution for the cleavage step can significantly accelerate the reaction, often completing it within an hour at room temperature.[5]
Q2: Should I remove the reducing agent before adding NTCB?
A2: A reducing agent is necessary to ensure the cysteine sulfhydryl groups are in their reduced state for cyanylation. However, a large excess of a reducing agent with multiple thiol groups, like DTT, can compete for NTCB.[1] It is recommended to use a sufficient amount to reduce the protein and then proceed with NTCB addition. Some studies suggest desalting after cyanylation to remove excess reagents before the cleavage step.[3]
Q3: My protein is aggregated. Can I still perform NTCB cleavage?
A3: For aggregated or hydrophobic proteins, performing the reaction in the presence of denaturants like 6 M guanidine-HCl or 8 M urea (B33335) is crucial for exposing the cysteine residues.[1] Without denaturation, the cleavage reaction is unlikely to be efficient.[1]
Q4: I am observing a side product with a mass corresponding to carbamylation. How can I avoid this?
A4: Carbamylation of lysine residues is a known side reaction.[3][4] To minimize this, you can perform a desalting step after the cyanylation reaction and before initiating the cleavage.[3][4] Reducing the reactant concentrations can also help, but be aware that this might also lower your cleavage efficiency.[3][4]
Q5: Is there a one-step method for NTCB cleavage?
A5: Yes, an efficient one-step NTCB cleavage method has been developed that does not require a separate prior cyanylation step.[3][4] This method often involves the use of a stronger nucleophile, such as glycine, to promote efficient cleavage.[3][4]
Experimental Protocols
Protocol 1: Standard Two-Step NTCB Cyanylation and Cleavage
-
Protein Preparation: Dissolve the lyophilized protein in a buffer containing a denaturant (e.g., 20 mM Tris-Cl, 6 M guanidine-HCl, pH 8.0) to a final concentration of 1 mg/mL.
-
Reduction: Add a reducing agent such as DTT or TCEP to a final concentration of 1-10 mM to reduce all disulfide bonds. Incubate at 37°C for 1 hour.
-
Cyanylation: Prepare a fresh solution of NTCB in the same reaction buffer. Add a 20-fold molar excess of NTCB over the total cysteine content in the protein. Incubate the reaction at 37°C for 1 hour.
-
Cleavage: Increase the pH of the reaction mixture to 9.0 by adding 1 M NaOH. Incubate at 37°C for 16 hours.
-
Termination: Terminate the reaction by adding β-mercaptoethanol to a final concentration of 3 mM and incubating for 15 minutes at room temperature.
-
Purification: Proceed with peptide purification, for example, by precipitation with cold diethyl ether followed by washing, or by using reversed-phase HPLC.[7][8][9]
Protocol 2: Optimized NTCB Cleavage with Glycine
-
Protein Preparation and Reduction: Follow steps 1 and 2 from the standard protocol.
-
Cyanylation: Follow step 3 from the standard protocol.
-
Cleavage with Glycine: Instead of raising the pH with NaOH, add a stock solution of glycine to the reaction mixture to a final concentration of 1 M. Adjust the pH to 9.0 if necessary. Incubate at 37°C for 4-16 hours. The use of glycine as a stronger nucleophile can significantly improve cleavage efficiency.[3][4]
-
Termination and Purification: Follow steps 5 and 6 from the standard protocol.
Data Presentation
Table 1: Influence of pH on NTCB Cleavage and β-Elimination
| pH | Reaction Time | Cleavage Product Yield (%) | β-Elimination Product Yield (%) |
| 8.0 | 12-80 hours | Variable, often incomplete[5] | Sequence-dependent[4] |
| 9.0 | 16 hours | Improved yield over pH 8.0 | Sequence-dependent |
| 12.0 | 1 hour | High | Does not significantly increase relative to cleavage for most peptides[5] |
| 1 M NH₄OH | 1 hour | Optimal, near complete[5] | Minimized due to rapid cleavage[5] |
Table 2: Common Reagents and Conditions for NTCB Reactions
| Parameter | Cyanylation Step | Cleavage Step |
| Denaturant | 6 M Guanidine-HCl or 8 M Urea[1] | 6 M Guanidine-HCl or 8 M Urea |
| Reducing Agent | 1-10 mM DTT or TCEP | Maintained from cyanylation step |
| NTCB Concentration | 10- to 20-fold molar excess over Cys[4] | - |
| pH | 8.0[1] | 9.0-12.0 or in 1 M NH₄OH[5] |
| Temperature | 37°C | 23-50°C[1][5] |
| Incubation Time | 1 hour | 1-16 hours[5] |
| Nucleophile (Optional) | - | 1 M Glycine[3][4] |
Visualizations
Caption: Workflow of NTCB cyanylation and cleavage with potential side reactions.
Caption: Troubleshooting logic for low NTCB cleavage efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitro-thiocyanobenzoic acid (NTCB) reactivity of cysteines beta100 and beta110 in porcine luteinizing hormone: metastability and hypothetical isomerization of the two disulfide bridges of its beta-subunit seatbelt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
Technical Support Center: 2-Nitro-5-thiocyanatobenzoic Acid (NTCB) Reactions with Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-nitro-5-thiocyanatobenzoic acid (NTCB) for protein modification and cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (NTCB) in protein chemistry?
A1: NTCB is primarily used for the specific chemical cleavage of polypeptide chains at the N-terminal side of cysteine residues.[1][2] This process involves two main steps: the cyanylation of the cysteine's sulfhydryl group, followed by cleavage of the adjacent peptide bond under alkaline conditions.[1]
Q2: What are the most common side reactions observed when using NTCB?
A2: The most frequently encountered side reactions include:
-
Carbamylation of Lysine (B10760008) Residues: This is a major side reaction where isocyanic acid, a contaminant or degradation product in urea (B33335) solutions often used for denaturation, reacts with the primary amine of lysine side chains.[1][3]
-
β-elimination to form Dehydroalanine (B155165) (Dha): The S-cyanylated cysteine intermediate can undergo β-elimination to form a dehydroalanine residue, which prevents peptide bond cleavage at that site.[1][3][4]
-
Mass Neutral Rearrangement: A rearrangement of the cyanylated cysteine can occur, resulting in a product that is resistant to cleavage.[1][3]
-
Mixed Disulfide Formation: NTCB can react with thiol groups to form a mixed disulfide, which is an alternative to the desired S-cyano derivative.[5]
-
Reaction with Serine and Threonine: Under certain conditions, NTCB has been observed to react with serine and threonine residues, leading to peptide bond cleavage at these sites.
Q3: What is the cause of incomplete cleavage of my protein with NTCB?
A3: Incomplete cleavage is a common issue and can be attributed to several factors. Previously, β-elimination was considered the primary cause.[1][3] However, recent studies suggest that a mass neutral rearrangement of the cyanylated cysteine to a cleavage-resistant form is a more significant contributor to poor cleavage efficiency.[1][3] Carbamylation of lysine residues can also interfere with subsequent analyses.[1][3]
Q4: Can NTCB react with residues other than cysteine?
A4: While NTCB is highly specific for cysteine residues, off-target reactions can occur. There is evidence of NTCB reacting with serine and threonine residues, leading to peptide bond cleavage.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with NTCB.
| Problem | Possible Cause | Recommended Solution |
| Low Cleavage Efficiency | Mass neutral rearrangement of S-cyanylated cysteine. | Use a stronger nucleophile for the cleavage step. Glycine (B1666218) has been shown to be particularly effective in promoting efficient cleavage.[1][3] Consider a one-step cleavage method where cyanylation and cleavage occur concurrently.[1][3] |
| β-elimination to dehydroalanine. | Optimize reaction conditions. The rate of β-elimination is sensitive to the amino acid sequence and pH.[1][4] | |
| Inaccessible cysteine residues. | Ensure complete denaturation of the protein to expose all cysteine residues. This can be achieved using denaturants like 6 M guanidine-HCl or 8 M urea.[6] | |
| Modification of Lysine Residues (Carbamylation) | Presence of isocyanic acid in urea solutions. | Desalt the protein solution after cyanylation and before the cleavage step to remove urea and its byproducts.[1][3] Reduce the concentration of reactants.[1][3] Use freshly prepared, high-quality urea solutions and avoid heating above 37°C.[7] |
| Formation of Dehydroalanine (Dha) Instead of Cleavage | The S-cyano-cysteine intermediate is susceptible to β-elimination. | This reaction can be favored under specific conditions (e.g., flexible C-terminal end of a protein) to intentionally produce Dha-containing proteins.[4][5][8] If cleavage is desired, use a stronger nucleophile like glycine to promote the cleavage pathway over elimination.[1][3] |
| Presence of Mixed Disulfides | NTCB can react with thiols to form a mixed disulfide as an alternative product. | Addition of an excess of cyanide ions (CN-) to the reaction mixture can promote the formation of the desired S-cyano derivative. |
| No Cleavage Observed on Gel | Incomplete denaturation of a hydrophobic or aggregated protein. | The addition of urea (e.g., 1M) or other denaturants can help solubilize the protein and make cysteine residues accessible.[6] Ensure that reducing agents like DTT are compatible with the reaction or removed if they interfere.[6] |
Quantitative Data
| Side Reaction | Observed Yield / Extent | Experimental Conditions | Reference |
| β-elimination to dehydroalanine | Can account for as much as 50% of the reaction in some cases. | Dependent on amino acid sequence. | [1] |
| Dehydroalanine formation at C-terminus | High yields, close to completion. | Denaturing conditions (6 M GndCl), pH 7, 10 mM pyridine, 0.5 mM TCEP, 5 mM NTCB, 37°C overnight. | [9] |
| Carbamylation of Lysine | A major side reaction. | Not explicitly quantified in the provided abstracts. | [1][3] |
Experimental Protocols
Protocol 1: Standard Two-Step NTCB Cleavage of Proteins
-
Protein Preparation:
-
Dissolve the protein in a denaturation buffer (e.g., 6 M guanidine-HCl, 0.2 M Tris-HCl, pH 8.0).
-
Reduce disulfide bonds by adding a reducing agent (e.g., 1 mM DTT) and incubating at 37°C for 1-2 hours.
-
-
Cyanylation:
-
Add NTCB to a final concentration of 5 mM.
-
Incubate at 40°C for 30 minutes.
-
(Optional but recommended to reduce carbamylation) Desalt the reaction mixture using a desalting column to remove excess reagents and urea.
-
-
Cleavage:
-
Adjust the pH of the solution to 9.0 with an appropriate buffer (e.g., 0.2 M Tris base).
-
Incubate at 50°C for 1-16 hours. The optimal time should be determined empirically.
-
Protocol 2: One-Step NTCB Cleavage with Glycine to Enhance Efficiency
-
Reaction Setup:
-
Dissolve the reduced protein in a buffer containing 6 M guanidine-HCl, 0.2 M glycine, and adjust the pH to 9.0.
-
Add NTCB to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-4 hours. Monitor the cleavage progress by SDS-PAGE or mass spectrometry.
-
Protocol 3: Intentional Formation of Dehydroalanine (Dha)
-
Reaction Conditions:
-
Dissolve the protein in a denaturing buffer (e.g., 6 M guanidine-HCl) at pH 7.0.
-
Add 10 mM pyridine, 0.5 mM TCEP, and 5 mM NTCB.
-
-
Incubation:
-
Incubate the reaction at 37°C overnight.
-
-
Analysis:
-
Confirm the formation of Dha by mass spectrometry, expecting a mass decrease corresponding to the loss of the thiol group and a hydrogen atom.
-
Visualizations
Caption: Main reaction pathway and major side reactions of NTCB with proteins.
Caption: A troubleshooting workflow for NTCB protein cleavage experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting NTCB-Mediated Protein Cleavage
Welcome to the technical support center for NTCB-mediated protein cleavage. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during protein cleavage experiments using 2-nitro-5-thiocyanatobenzoic acid (NTCB).
Troubleshooting Guide & FAQs
This section addresses specific issues users may encounter during their experiments in a question-and-answer format.
Q1: Why is my protein not cleaving or showing very low cleavage efficiency after NTCB treatment?
A1: Incomplete cleavage is a common issue with NTCB and can be attributed to several factors:
-
Inaccessible Cysteine Residues: Cysteine residues buried within the protein's three-dimensional structure are often not accessible to NTCB.[1] Complete denaturation of the protein is crucial for exposing these residues. Consider using denaturants like 6 M guanidine (B92328) hydrochloride (GndCl) or 8 M urea (B33335) in your reaction buffer.[1][2]
-
Suboptimal Reaction Conditions: The pH and temperature of the cleavage reaction significantly impact efficiency. While cyanylation is typically performed at a slightly acidic to neutral pH, the cleavage step requires alkaline conditions (pH 8-9).[1] However, higher pH can also accelerate side reactions.[3] Temperature also plays a direct role, with higher temperatures generally leading to higher cleavage yields.[4]
-
Presence of Reducing Agents: Reducing agents like Dithiothreitol (DTT) are necessary to reduce disulfide bonds and make cysteines available for modification. However, excess DTT can compete with the protein's sulfhydryl groups for NTCB, reducing the efficiency of cyanylation. It is advisable to remove excess reducing agent after the reduction step, for instance, through buffer exchange.[1]
-
Mass Neutral Rearrangement: A significant cause of poor cleavage is a mass-neutral rearrangement of the cyanylated cysteine, which forms a cleavage-resistant product.[5] This issue can be mitigated by using stronger nucleophiles during the cleavage step.[6]
Q2: I'm observing unexpected bands on my gel after the cleavage reaction. What could be the cause?
A2: Unexpected bands can arise from side reactions occurring during the NTCB cleavage process:
-
Beta-Elimination: A known side reaction is the β-elimination of the S-cyano group from the modified cysteine, leading to the formation of dehydroalanine.[2][5][6] This prevents cleavage at that site and can account for a significant portion of the reaction products.[6] The rate of β-elimination is sensitive to the amino acid sequence surrounding the cysteine.[6]
-
Carbamylation of Lysine (B10760008) Residues: Another identified side reaction is the carbamylation of lysine residues.[5] This can be minimized by desalting the reaction mixture after the cyanylation step and before proceeding to the high-pH cleavage step, or by reducing the concentration of reactants, though this might also decrease cleavage efficiency.[6]
-
Non-specific Cleavage: Although NTCB is specific for the N-terminal side of cysteine residues, a low level of non-specific cleavage can occur throughout the protein.[6]
Q3: How can I improve the efficiency of my NTCB cleavage reaction?
A3: To enhance cleavage efficiency, consider the following optimization strategies:
-
Use of Stronger Nucleophiles: The addition of a stronger nucleophile during the cleavage step can minimize the formation of the cleavage-resistant rearranged product.[5] Glycine (B1666218) has been shown to be a particularly effective nucleophile for promoting efficient cleavage.[6]
-
One-Step Method: Traditionally, NTCB cleavage is a two-step process of cyanylation followed by cleavage at a higher pH. However, an efficient one-step method can be performed without a prior cyanylation step, simplifying the protocol.[5][6]
-
Optimize Reaction Conditions: Systematically evaluate the pH, temperature, and incubation time for both the cyanylation and cleavage steps to find the optimal balance between cleavage efficiency and side reactions for your specific protein.
Data Summary
The following tables summarize key quantitative parameters for optimizing NTCB cleavage, based on findings from the literature.
Table 1: Influence of Reaction Conditions on NTCB-Mediated Dehydroalanine Formation
| Parameter | Condition 1 | Condition 2 | Outcome | Reference |
| Denaturant | Native | 6 M GndCl | Higher yield in denaturing conditions. | [2] |
| Base | No Pyridine | 10 mM Pyridine | Pyridine improves the beta-elimination process. | [2] |
| pH | Mild pH | High pH | High pH can lead to hydrolysis products. | [2] |
| Temperature | 5°C / 18°C | 37°C | Higher temperature can improve reaction efficiency. | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments related to NTCB cleavage.
Protocol 1: Two-Step NTCB Cleavage of a Protein
-
Protein Reduction:
-
Dissolve the protein sample in a buffer containing a denaturant (e.g., 6 M GndCl, 8 M Urea) to a final concentration of 1-5 mg/mL.
-
Add a reducing agent, such as DTT or TCEP, to a final concentration of 1-5 mM.
-
Incubate at 37°C for 1 hour to ensure complete reduction of disulfide bonds.
-
Optional but recommended: Remove the excess reducing agent using a desalting column or dialysis.
-
-
Cyanylation:
-
Adjust the pH of the protein solution to 8.0.
-
Prepare a fresh stock solution of NTCB in a suitable solvent (e.g., DMSO).
-
Add NTCB to the protein solution to a final concentration of 5-10 mM.
-
Incubate the reaction at room temperature or 37°C for 15-30 minutes.
-
-
Cleavage:
-
Increase the pH of the reaction mixture to 9.0 using a suitable buffer or by adding a base like NaOH.
-
For improved efficiency, add a nucleophile such as glycine to a final concentration of 1 M.[6]
-
Incubate the reaction at 37°C or 50°C. The incubation time can range from a few hours to overnight, and should be optimized for the specific protein.[1]
-
-
Reaction Quenching and Analysis:
-
Quench the reaction by adding an acid (e.g., acetic acid or trifluoroacetic acid) to lower the pH.
-
Analyze the cleavage products by SDS-PAGE, HPLC, or mass spectrometry.
-
Protocol 2: One-Step NTCB Cleavage
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction at 37°C overnight.[2]
-
-
Analysis:
-
Analyze the cleavage products using appropriate methods such as SDS-PAGE or mass spectrometry.
-
Visualizations
Diagram 1: NTCB Cleavage Workflow
A flowchart illustrating the major steps in a typical two-step NTCB protein cleavage protocol.
Diagram 2: Chemical Mechanism of NTCB Cleavage
The chemical pathway of NTCB-mediated protein cleavage at a cysteine residue, including major side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Minimizing carbamylation of lysine residues during NTCB cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carbamylation of lysine (B10760008) residues during protein cleavage with 2-nitro-5-thiocyanatobenzoic acid (NTCB).
Frequently Asked Questions (FAQs)
Q1: What is NTCB cleavage and what is it used for?
NTCB cleavage is a chemical method used to cleave the peptide bond on the N-terminal side of cysteine residues in a protein. The process involves two main steps: the specific modification of the cysteine sulfhydryl group by NTCB to form a cyanylated cysteine, followed by cleavage of the adjacent peptide bond under alkaline conditions. This technique is often employed in protein sequencing and analysis to generate specific peptide fragments.
Q2: What is lysine carbamylation and why is it a problem during NTCB cleavage?
Lysine carbamylation is a non-enzymatic post-translational modification where a carbamoyl (B1232498) group is added to the primary amine of a lysine residue. During NTCB cleavage, this occurs as an undesirable side reaction.[1] Carbamylation neutralizes the positive charge on lysine residues, which can alter the protein's structure, function, and interfere with downstream analytical techniques such as mass spectrometry and enzymatic digests.[2][3]
Q3: What causes lysine carbamylation during the NTCB cleavage protocol?
The primary culprit for carbamylation is the presence of isocyanic acid (a reactive form of cyanate).[4] In the context of NTCB cleavage, cyanate (B1221674) can be introduced from several sources:
-
Urea (B33335) Decomposition: Urea, often used as a denaturant to expose cysteine residues, can decompose into ammonium (B1175870) cyanate, which is in equilibrium with the reactive isocyanic acid. This process is accelerated at higher temperatures.[2][5]
-
Inflammation-related pathways: In biological samples, myeloperoxidase (MPO) can catalyze the oxidation of thiocyanate (B1210189) to generate cyanate, independent of urea.[1][6][7]
While not definitively proven to be a direct source, the reaction conditions of NTCB cleavage, particularly the alkaline pH required for the cleavage step, are conducive to carbamylation reactions if a source of cyanate is present.
Troubleshooting Guide
Issue: Significant carbamylation of lysine residues is observed in my mass spectrometry data following NTCB cleavage.
This is a common problem that can obscure results and lead to incorrect interpretations. Here are several potential causes and solutions to minimize this side reaction.
| Potential Cause | Recommended Solution | Rationale |
| Urea-derived cyanate in denaturation buffer | 1. Use fresh, high-quality urea solutions. Prepare urea solutions immediately before use to minimize the accumulation of cyanate.[5] 2. Avoid heating urea-containing solutions. If heating is necessary, keep the temperature below 37°C.[2] 3. Use a non-urea-based denaturant. Consider using 6 M guanidine (B92328) hydrochloride or sodium deoxycholate (SDC) as an alternative to urea.[5][8] | Urea in aqueous solution slowly equilibrates with ammonium cyanate, which is the source of the carbamylating agent. This process is accelerated by heat and prolonged storage.[2] Alternatives like guanidine hydrochloride or SDC do not produce cyanate. |
| Carryover of reactants into the cleavage step | Desalt the sample after cyanylation. After the initial reaction with NTCB, remove excess reagents and byproducts by desalting the protein sample before proceeding to the high-pH cleavage step.[9][1] | This removes any unreacted NTCB and potential cyanate-containing impurities from the cyanylation reaction mixture, preventing them from causing carbamylation during the subsequent alkaline cleavage step. |
| Suboptimal buffer composition for cleavage | Use an ammonium-containing buffer for the cleavage step. A buffer containing 0.5-1 M ammonium bicarbonate or ammonium hydroxide (B78521) at the desired alkaline pH can significantly reduce carbamylation.[10][11] | Ammonium ions act as "scavengers" for cyanate, reacting with it to form urea and thereby preventing it from modifying the lysine residues on the protein.[10] Higher concentrations of the ammonium buffer are more effective.[10] |
| Inappropriate pH and temperature during cleavage | 1. Optimize the pH. While alkaline pH is necessary for cleavage, using the lowest effective pH can help reduce the rate of carbamylation. 2. Control the temperature. Perform the cleavage reaction at the lowest temperature that allows for efficient cleavage to slow down the rate of carbamylation. | Both the desired cleavage reaction and the undesired carbamylation side reaction are influenced by pH and temperature. Finding a balance is key to maximizing cleavage efficiency while minimizing carbamylation. |
| High concentration of reactants | Reduce the concentration of NTCB. Use the lowest concentration of NTCB that still provides efficient cyanylation of the cysteine residues.[9][1] | While this can reduce the efficiency of the desired cleavage, it can also decrease the rate of side reactions. This approach may require optimization for your specific protein. |
Experimental Protocols
Protocol 1: NTCB Cleavage with Minimized Lysine Carbamylation
This protocol incorporates the use of an ammonium-containing buffer and a desalting step to reduce the incidence of lysine carbamylation.
Materials:
-
Protein sample containing cysteine residues
-
Denaturation Buffer: 6 M Guanidine Hydrochloride, 0.2 M Tris-HCl, 5 mM EDTA, pH 8.5
-
Reducing Agent: 20 mM Dithiothreitol (DTT)
-
NTCB Solution: 50 mM NTCB in DMSO
-
Desalting columns (e.g., PD-10)
-
Cleavage Buffer: 1 M Ammonium Bicarbonate, pH 9.0
-
Quenching Solution: Glacial Acetic Acid
Procedure:
-
Reduction and Denaturation:
-
Dissolve the protein sample in the Denaturation Buffer.
-
Add DTT to a final concentration of 20 mM.
-
Incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
-
Cyanylation:
-
Add the NTCB solution to a final concentration of 5 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Desalting:
-
Equilibrate a desalting column with the Cleavage Buffer.
-
Load the reaction mixture onto the column.
-
Elute the protein with the Cleavage Buffer, collecting the protein-containing fractions. This step removes excess DTT and NTCB.
-
-
Cleavage:
-
Incubate the desalted protein solution at 37°C for 12-16 hours to induce cleavage at the N-terminal side of the cyanylated cysteine residues.
-
-
Quenching:
-
Stop the reaction by adding glacial acetic acid to lower the pH to approximately 4.
-
-
Sample Preparation for Analysis:
-
The cleaved peptide fragments can now be desalted again using a C18 column and prepared for analysis by mass spectrometry or other methods.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Carbamylation of N-Terminal Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 6. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NTCB Cleavage with Glycine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the efficiency of protein cleavage at cysteine residues using 2-nitro-5-thiocyanatobenzoic acid (NTCB) with glycine (B1666218) as an enhancer.
Frequently Asked Questions (FAQs)
Q1: What is the role of glycine in NTCB cleavage?
Glycine serves as a potent nucleophile that significantly enhances the efficiency of the cleavage reaction at the cyanylated cysteine residue.[1][2] Traditional NTCB cleavage is a two-step process that often suffers from long incubation times and incomplete cleavage.[1] The addition of glycine can promote more efficient and complete cleavage, and even allows for a simplified one-step method without a separate cyanylation step.[1][2]
Q2: What are the main advantages of using glycine-enhanced NTCB cleavage over the traditional method?
The primary advantages include:
-
Increased Cleavage Efficiency: Glycine acts as a stronger nucleophile than water, leading to a higher yield of the desired cleavage products.[1]
-
Faster Reaction Times: The enhanced nucleophilic attack accelerates the cleavage process.
-
Simplified Protocol: Glycine allows for an effective one-step cyanylation and cleavage reaction, reducing handling and potential sample loss.[1][2]
-
Reduced Side Reactions: By promoting the desired cleavage, glycine can help to minimize the formation of cleavage-resistant side products.[1]
Q3: What are the common side reactions observed during NTCB cleavage, and how does glycine help?
Common side reactions include:
-
Rearrangement of the cyanylated cysteine: This is a primary cause of poor cleavage, resulting in a non-reducible product that is resistant to cleavage.[1] Glycine, as a stronger nucleophile, can more effectively compete with this rearrangement.[1]
-
Carbamylation of lysine (B10760008) residues: This can occur as a side reaction.[1][2] While desalting after cyanylation can reduce this, it may also decrease overall cleavage efficiency.[1]
-
Beta-elimination: This reaction converts the cyanylated cysteine to dehydroalanine.[1] While initially thought to be a major issue, other side reactions like the rearrangement of the cyanylated cysteine are now considered more significant causes of incomplete cleavage.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no cleavage observed. | 1. Inaccessible cysteine residues: The target cysteine may be buried within the protein's three-dimensional structure.[3] 2. Inefficient cyanylation: The initial reaction with NTCB may be incomplete. 3. Formation of cleavage-resistant products: A rearrangement of the S-cyanylated cysteine intermediate may have occurred.[1] | 1. Use denaturing agents: Perform the reaction in the presence of 6-8 M urea (B33335) or guanidine (B92328) hydrochloride (GdnHCl) to unfold the protein and expose the cysteine residues.[3] 2. Optimize cyanylation conditions: Ensure the pH is appropriate (around 8.0) and that a sufficient excess of NTCB is used. 3. Increase glycine concentration: A higher concentration of glycine can more effectively drive the cleavage reaction and minimize the formation of the rearranged product. |
| Multiple unexpected bands on the gel, suggesting non-specific cleavage. | 1. Extended incubation at high pH: Prolonged exposure to alkaline conditions can lead to non-specific peptide bond hydrolysis. 2. Protein degradation: The protein of interest may be unstable under the reaction conditions. | 1. Reduce incubation time and pH: With glycine, the cleavage is often more efficient, allowing for shorter reaction times. Consider reducing the pH slightly, though this may also slow the desired reaction. 2. Optimize temperature: Perform the cleavage at a lower temperature (e.g., room temperature or 37°C) to minimize degradation. |
| Incomplete cleavage despite using glycine. | 1. Suboptimal glycine concentration: The concentration of glycine may not be high enough to effectively drive the reaction to completion. 2. Suboptimal pH: The pH may not be optimal for the nucleophilic attack by glycine. 3. Presence of Proline or Tyrosine N-terminal to Cysteine: Pro-Cys and Tyr-Cys bonds are known to be resistant to cleavage.[4] | 1. Titrate glycine concentration: Experiment with a range of glycine concentrations (e.g., 0.5 M to 1.5 M) to find the optimal concentration for your protein. 2. Optimize pH: The cleavage reaction is base-catalyzed. Experiment with a pH range of 8.5-9.5 to find the optimal balance between cleavage efficiency and protein stability. 3. Sequence analysis: Check the amino acid sequence preceding the target cysteine. If Proline or Tyrosine is present, 100% cleavage may not be achievable with this method. |
| Reduced cleavage efficiency after desalting. | Loss of cyanylated protein: The desalting step, while useful for removing byproducts that can cause carbamylation, may lead to a loss of the cyanylated intermediate.[1][2] | Perform a one-pot reaction: Utilize the glycine-enhanced method in a single step to avoid the need for desalting between cyanylation and cleavage. This simplifies the workflow and can improve overall yield.[1][2] |
Quantitative Data on NTCB Cleavage
While precise quantitative data is highly dependent on the specific protein and reaction conditions, the following table summarizes the expected outcomes based on published observations.
| Condition | Cleavage Efficiency | Side Reactions | Notes |
| Traditional NTCB (no glycine) | Low to Moderate | High potential for rearrangement and beta-elimination.[1] | Often requires long incubation times (12-80 hours).[4] |
| NTCB with Glycine (e.g., 1M) | High | Reduced rearrangement products due to efficient cleavage.[1][2] | Allows for shorter reaction times and one-pot protocols.[1] |
| High pH (e.g., >10) | Very High | Increased rate of both cleavage and beta-elimination.[4] | May not be suitable for proteins sensitive to alkaline conditions. |
| Denaturing Conditions (Urea/GdnHCl) | Variable (improves accessibility) | - | Essential for proteins with buried cysteines.[3] |
Experimental Protocols
One-Step Glycine-Enhanced NTCB Cleavage Protocol
This protocol is a starting point and may require optimization for your specific protein.
-
Protein Preparation:
-
Dissolve the protein sample in a buffer containing a denaturant, such as 6 M GdnHCl or 8 M urea, to a final concentration of 1-5 mg/mL.
-
The buffer should be adjusted to pH 8.0-8.5. A suitable buffer is 0.2 M Tris-HCl.
-
-
Reduction of Disulfide Bonds (if necessary):
-
If the protein contains disulfide bonds, add a reducing agent like Dithiothreitol (DTT) to a final concentration of 5-10 mM.
-
Incubate at 37°C for 1-2 hours.
-
-
One-Step Cyanylation and Cleavage:
-
Prepare a fresh stock solution of NTCB in a compatible solvent (e.g., DMSO).
-
Prepare a stock solution of glycine (e.g., 2 M in the reaction buffer).
-
To the protein solution, add NTCB to a final concentration that is in 5- to 10-fold molar excess over the total thiol concentration.
-
Immediately add glycine to a final concentration of 1 M.
-
Adjust the final pH of the reaction mixture to 9.0.
-
Incubate the reaction at 37°C or 50°C for 2-4 hours. Monitor the cleavage progress by taking time points and analyzing via SDS-PAGE.
-
-
Quenching the Reaction:
-
To stop the reaction, lower the pH by adding an acid (e.g., acetic acid or trifluoroacetic acid).
-
Alternatively, the sample can be immediately prepared for downstream analysis such as HPLC or mass spectrometry.
-
-
Analysis:
-
Analyze the cleavage products by SDS-PAGE, reversed-phase HPLC, or mass spectrometry to determine the cleavage efficiency.
-
Visualizations
Caption: Workflow for one-pot NTCB cleavage enhanced by glycine.
Caption: Simplified mechanism of glycine-enhanced NTCB cleavage.
References
- 1. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
Limitations of using 2-Nitro-5-thiocyanatobenzoic acid for protein analysis
Welcome to the technical support center for the use of 2-Nitro-5-thiocyanatobenzoic acid (NTCB) in protein analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (NTCB) in protein analysis?
A1: NTCB is a chemical reagent primarily used for the specific cleavage of peptide bonds on the N-terminal side of cysteine (Cys) residues within a protein.[1][2][3] This process is valuable for protein sequencing, peptide mapping, and generating specific protein fragments for further analysis.
Q2: What is the basic mechanism of NTCB-mediated protein cleavage?
A2: The process involves two main steps:
-
Cyanylation: The thiol group (-SH) of a cysteine residue attacks the NTCB molecule, leading to the formation of an S-cyano-cysteine derivative. This reaction is typically carried out at a slightly alkaline pH (around 8.0).[2]
-
Cleavage: Under more alkaline conditions (pH 9.0), the S-cyano group activates the adjacent peptide bond, leading to its cleavage and the formation of a new N-terminus at the amino acid that was originally C-terminal to the cysteine.[2]
Q3: What are the major limitations of using NTCB for protein cleavage?
A3: The main limitations include:
-
Incomplete Cleavage: NTCB reactions often result in low cleavage efficiency, with a significant portion of the protein remaining uncleaved.[1][4]
-
Long Incubation Times: The entire process, including cyanylation and cleavage, can require lengthy incubations, sometimes overnight.[1][2][4]
-
Side Reactions: Several undesirable side reactions can occur, complicating the analysis of the results.[1][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during protein analysis using NTCB.
Problem 1: Low or No Cleavage Efficiency
Symptoms:
-
When analyzing the reaction products by SDS-PAGE, the band corresponding to the uncleaved protein is much stronger than the bands of the cleavage fragments.[2]
-
Mass spectrometry analysis shows a low abundance of expected cleavage products.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inaccessible Cysteine Residues: The target cysteine residue may be buried within the protein's three-dimensional structure, making it inaccessible to NTCB.[2] | Perform the reaction under denaturing conditions. Add a denaturant such as 6-8 M urea (B33335) or guanidine (B92328) hydrochloride (GdnHCl) to the reaction buffer to unfold the protein and expose the cysteine residues.[2][5] |
| Presence of Reducing Agents: Reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) in the sample will react with NTCB, reducing its availability for the desired reaction with the protein.[2] | Remove reducing agents from the protein sample before adding NTCB. This can be achieved by dialysis, buffer exchange, or gel filtration.[2] |
| Suboptimal pH: The pH for cyanylation and cleavage is critical for the reaction to proceed efficiently. | Ensure the pH is accurately maintained at ~8.0 for the cyanylation step and then raised to ~9.0 for the cleavage step.[2] |
| Insufficient Incubation Time or Temperature: The reaction may not have had enough time or thermal energy to go to completion. | Increase the incubation time for both the cyanylation and cleavage steps.[2] Additionally, ensure the reactions are carried out at the recommended temperatures (e.g., 40°C for cyanylation and 50°C for cleavage).[2] |
| Formation of a Cleavage-Resistant Product: A mass neutral rearrangement of the cyanylated cysteine can occur, forming a product that is resistant to cleavage.[1][4] | Consider using a stronger nucleophile during the cleavage step. Adding glycine (B1666218) (e.g., up to 1 M) to the cleavage buffer can promote more efficient cleavage.[1][4] |
Problem 2: Appearance of Unexpected Bands on SDS-PAGE or Peaks in Mass Spectrometry
Symptoms:
-
SDS-PAGE analysis shows multiple unexpected bands in addition to the expected cleavage products.
-
Mass spectrometry data reveals peaks that do not correspond to the expected masses of the cleavage fragments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Carbamylation of Lysine (B10760008) Residues: This is a major side reaction where lysine residues are modified, leading to unexpected masses and potentially altered protein properties.[1][4] | To minimize carbamylation, consider desalting the reaction mixture after the cyanylation step and before proceeding to the cleavage step.[1][4] Alternatively, reducing the reactant concentrations may help, although this could also decrease cleavage efficiency.[1][4] |
| β-elimination at the Cysteine Residue: This side reaction leads to the formation of dehydroalanine (B155165) from the cyanylated cysteine, preventing the desired peptide bond cleavage.[1][4] | While previously thought to be a major issue, recent studies suggest other side reactions are more significant.[1][4] Optimizing cleavage conditions with stronger nucleophiles like glycine can favor the desired cleavage over β-elimination.[1][4] |
| Formation of a Thionitrobenzoate (TNB) Adduct: The byproduct of the cyanylation step, TNB, can form an adduct with the protein, especially if the reducing agent is exhausted.[5] | Ensure a sufficient amount of a reducing agent like TCEP is present during the reaction to prevent the formation of TNB dimers that can react with the protein.[5] |
Experimental Protocols
Standard Two-Step NTCB Cleavage Protocol
-
Protein Preparation:
-
Ensure the protein sample is free of reducing agents. If necessary, perform buffer exchange into a buffer such as 200 mM Tris-HCl, pH 8.0, containing a denaturant (e.g., 6 M GdnHCl) if the protein is not fully denatured.
-
-
Reduction (Optional, if disulfide bonds are present):
-
If the protein contains disulfide bonds that need to be cleaved, reduce them with a suitable reducing agent (e.g., TCEP). Ensure the reducing agent is removed before proceeding to the next step.
-
-
Cyanylation:
-
Add NTCB to the protein solution to a final concentration that is in ~10-fold molar excess over the total thiol groups.
-
Incubate the reaction mixture for 20-30 minutes at 40°C.[6]
-
-
Cleavage:
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding an acid (e.g., trifluoroacetic acid - TFA) to lower the pH.
-
The resulting peptide fragments can be analyzed by SDS-PAGE, HPLC, and mass spectrometry.
-
Optimized One-Step NTCB Cleavage Protocol with Glycine
Recent research has shown that a one-step method using glycine can improve cleavage efficiency.[1][4]
-
Protein Preparation:
-
Prepare the protein sample as described in the standard protocol, ensuring it is in a suitable buffer (e.g., containing a denaturant if necessary) and free of reducing agents.
-
-
One-Step Cyanylation and Cleavage:
-
Prepare a reaction buffer containing the protein, NTCB (in molar excess), and a high concentration of glycine (e.g., 1 M).
-
Adjust the pH of the reaction mixture to the optimal level for both reactions to proceed (typically around pH 9.0).
-
Incubate the reaction at an elevated temperature (e.g., 50°C) for several hours or overnight, monitoring the cleavage progress.
-
-
Analysis:
-
Quench the reaction and analyze the products as described in the standard protocol.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
How to avoid beta-elimination during NTCB protein cleavage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during protein cleavage using 2-nitro-5-thiocyanatobenzoic acid (NTCB), with a specific focus on mitigating beta-elimination.
Troubleshooting Guide: Minimizing Beta-Elimination and Other Side Reactions
Low cleavage efficiency and the presence of side products are common challenges in NTCB-mediated protein cleavage. While beta-elimination has been a known side reaction, recent evidence suggests other factors may be more significant contributors to incomplete cleavage. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Low or No Cleavage | Inaccessible Cysteine Residues: The target cysteine may be buried within the protein's three-dimensional structure. | Perform the cleavage reaction under denaturing conditions. Add 6-8 M urea (B33335) or guanidine (B92328) hydrochloride to the reaction buffer to unfold the protein and expose the cysteine residues.[1] |
| Presence of Reducing Agents: Reagents like DTT or BME have free thiols that compete with the protein's cysteine for NTCB. | Remove reducing agents after the initial reduction step, for example, by buffer exchange or dialysis, before adding NTCB.[1] | |
| Suboptimal pH: The cyanylation and cleavage steps have different optimal pH requirements. | For the traditional two-step method, perform cyanylation at a slightly acidic to neutral pH (e.g., pH 8.0) and the subsequent cleavage at a more alkaline pH (e.g., pH 9.0).[1] | |
| Mass Neutral Rearrangement: A rearrangement of the S-cyanylated cysteine can form a stable, cleavage-resistant product.[2][3] | Increase the concentration of a stronger nucleophile, such as glycine (B1666218) (up to 1 M), during the cleavage step to favor the desired cleavage reaction over the rearrangement.[2][3] | |
| Presence of Dehydroalanine (B155165) (Product of Beta-Elimination) | High pH during Cleavage: Strongly alkaline conditions favor the beta-elimination of the S-cyano group, leading to the formation of dehydroalanine.[2] | Optimize the pH for the cleavage step. While alkaline conditions are necessary, avoid excessively high pH. A pH of 9.0 is a common starting point.[1] Consider using a stronger nucleophile like glycine, which can enhance cleavage at a slightly lower pH, thereby reducing the risk of beta-elimination.[2] |
| Presence of Other Unwanted Side Products | Carbamylation of Lysine (B10760008) Residues: This can occur as a side reaction, particularly in the presence of urea.[2][3] | If carbamylation is a significant issue, consider desalting the reaction mixture after cyanylation and before proceeding to the cleavage step. Alternatively, reducing the concentration of reactants may help, although this could also lower the overall cleavage efficiency.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of NTCB protein cleavage?
A1: NTCB cleavage is a two-step chemical process. First, the sulfhydryl group of a cysteine residue attacks the NTCB molecule, leading to the cyanylation of the cysteine and the release of 2-nitro-5-thiobenzoic acid. In the second step, under alkaline conditions, the nitrogen atom of the peptide bond amino-terminal to the modified cysteine attacks the carbon of the S-cyano group, resulting in cleavage of the peptide bond and the formation of a 2-iminothiazolidine ring at the new C-terminus.
Q2: What is beta-elimination in the context of NTCB cleavage?
A2: Beta-elimination is a side reaction that can occur after the cyanylation of cysteine. Under alkaline conditions, a proton can be abstracted from the alpha-carbon of the S-cyanylated cysteine, leading to the elimination of the thiocyanate (B1210189) group and the formation of a dehydroalanine residue at the cysteine position. This modified residue does not result in peptide bond cleavage.
Q3: Is beta-elimination the main reason for incomplete NTCB cleavage?
A3: While historically considered a major issue, recent research suggests that beta-elimination may not be the primary cause of incomplete cleavage in all cases.[2][3] Other side reactions, such as a mass neutral rearrangement of the S-cyanylated cysteine to a cleavage-resistant form and carbamylation of lysine residues, can also significantly reduce the yield of the desired cleavage products.[2][3]
Q4: How can I improve the efficiency of NTCB cleavage?
A4: To improve cleavage efficiency, consider the following:
-
Ensure Cysteine Accessibility: Use denaturants like urea or guanidine-HCl to unfold your protein.[1]
-
Optimize pH: Use a two-step pH gradient, with a near-neutral pH for cyanylation and an alkaline pH for cleavage.
-
Use a Stronger Nucleophile: The addition of glycine (e.g., 1 M) during the cleavage step can significantly improve cleavage yields by outcompeting side reactions.[2]
-
Consider a One-Step Protocol: A simplified, one-step NTCB cleavage protocol using glycine has been developed and may offer improved efficiency.[3]
Q5: Can I use NTCB to cleave a protein with multiple cysteines?
A5: Yes, NTCB will cleave at all accessible cysteine residues.[4] This will result in multiple peptide fragments. If you require cleavage at a specific cysteine, you may need to use protein engineering to remove other cysteine residues or employ site-specific protection strategies.
Experimental Protocols
Protocol 1: Optimized Two-Step NTCB Cleavage with Glycine
This protocol is designed to maximize cleavage efficiency while minimizing side reactions.
-
Protein Preparation and Reduction:
-
Dissolve the protein sample in a buffer containing a denaturant (e.g., 6 M guanidine-HCl, 0.2 M Tris-HCl, pH 8.0).
-
Add a reducing agent, such as DTT to a final concentration of 10 mM, and incubate at 37°C for 1-2 hours to reduce all disulfide bonds.
-
Remove the reducing agent by dialysis or buffer exchange into the cyanylation buffer (e.g., 6 M guanidine-HCl, 0.2 M Tris-HCl, pH 8.0).
-
-
Cyanylation:
-
Add NTCB to a 10-fold molar excess over total thiols.
-
Incubate at 37°C for 30 minutes.
-
-
Cleavage:
-
Adjust the pH of the reaction mixture to 9.0 by adding a suitable base (e.g., NaOH).
-
Add glycine to a final concentration of 1 M.
-
Incubate at 37°C for 16-24 hours.
-
-
Analysis:
-
Analyze the cleavage products by SDS-PAGE, mass spectrometry, or HPLC.
-
Protocol 2: One-Step NTCB Cleavage
This streamlined protocol can also yield efficient cleavage.[3]
-
Reaction Setup:
-
Dissolve the protein in a buffer containing a denaturant (e.g., 8 M urea, 0.2 M Tris-HCl, pH 8.5).
-
Add NTCB to a 10-fold molar excess over total thiols.
-
Add glycine to a final concentration of 1 M.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 24 hours.
-
-
Analysis:
-
Analyze the cleavage products by SDS-PAGE, mass spectrometry, or HPLC.
-
Visualizations
Caption: NTCB protein cleavage mechanism.
References
Strategies to Improve Yield in NTCB-Mediated Reactions: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-nitro-5-thiocyanatobenzoic acid (NTCB) for protein cleavage.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during NTCB-mediated reactions to help you optimize your experimental workflow and improve cleavage yields.
Q1: I am observing very low or no cleavage of my target protein. What are the potential causes and solutions?
A1: Low cleavage efficiency is a common issue in NTCB-mediated reactions.[1][2] Several factors could be contributing to this problem:
-
Inaccessible Cysteine Residues: Cysteine residues buried within the protein's three-dimensional structure are often unreactive.[3] The cleavage reaction generally requires denaturation of the protein to expose these residues.
-
Solution: Perform the reaction under denaturing conditions. Common denaturants include 6 M guanidine (B92328) hydrochloride (Guan-HCl) or 8 M urea.[3]
-
-
Presence of Reducing Agents: Reducing agents like dithiothreitol (B142953) (DTT) can compete with the cysteine thiols for NTCB, reducing the efficiency of cyanylation.
-
Solution: While a reducing agent is necessary to ensure cysteine residues are in their free thiol form, excessive amounts should be avoided. If possible, remove the reducing agent after the initial reduction step and before the addition of NTCB.
-
-
Suboptimal pH: The cyanylation and cleavage steps have different optimal pH requirements.
-
Solution: For the traditional two-step method, ensure the cyanylation step is carried out at a pH of around 8.0, and the subsequent cleavage step is performed at a higher pH, typically around 9.0.
-
-
Insufficient Incubation Time or Temperature: Both cyanylation and cleavage are time and temperature-dependent processes.
-
Solution: Increase the incubation time and/or temperature for both steps. However, be mindful that prolonged exposure to high temperatures and alkaline pH can lead to side reactions.
-
Q2: My protein appears to be modified, but not cleaved. What could be happening?
A2: This is likely due to side reactions that modify the protein but do not result in peptide bond scission. The primary culprits are:
-
Mass Neutral Rearrangement: A significant side reaction involves a mass neutral rearrangement of the cyanylated cysteine, which produces a product that is resistant to cleavage.[1][2]
-
Carbamylation of Lysine Residues: This is another major side reaction that can occur, leading to undesired modifications of your protein.[1][2]
Q3: I am observing multiple bands on my gel after the cleavage reaction, suggesting incomplete cleavage or other issues. How can I improve the reaction outcome?
A3: The presence of multiple bands often indicates a mixture of uncleaved protein, desired cleavage products, and side products. To improve the homogeneity of your final product:
-
Optimize Reaction Conditions: Systematically optimize pH, temperature, and incubation times for both the cyanylation and cleavage steps.
-
Switch to a One-Step Protocol: An efficient NTCB cleavage can be performed in a single step, which can sometimes improve yields and reduce side reactions compared to the traditional two-step method.[1][2] This approach is particularly effective when using a strong nucleophile like glycine.[1][2]
-
Purify the Cleavage Products: After the reaction, utilize chromatography techniques such as reversed-phase HPLC to separate the desired cleaved fragments from uncleaved protein and byproducts.
Q4: Can the amino acid sequence flanking the cysteine residue affect cleavage efficiency?
A4: Yes, the local amino acid sequence can influence the cleavage yield. Amino acids with bulky side chains near the cysteine residue may sterically hinder the reaction.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different parameters can affect the yield of NTCB-mediated reactions.
Table 1: Effect of pH on NTCB-Mediated Cleavage
| pH | Relative Cleavage Efficiency | Notes |
| 7.0 | Low | Suboptimal for cleavage. |
| 8.0 | Moderate | Often used for the initial cyanylation step. |
| 9.0 | High | Generally optimal for the cleavage step. |
| >9.0 | High, but increased side reactions | Higher pH can accelerate both cleavage and side reactions like β-elimination. |
Note: Optimal pH can be protein-dependent and should be empirically determined.
Table 2: Effect of Temperature on NTCB-Mediated Cleavage
| Temperature | Relative Cleavage Efficiency | Notes |
| Room Temperature (~25°C) | Low to Moderate | Longer incubation times are typically required. |
| 37°C | Moderate to High | A good starting point for optimization. |
| 50°C | High | Increased reaction rate, but also a higher risk of side reactions and protein degradation. |
Note: The stability of the target protein at elevated temperatures should be considered.
Table 3: Effect of Glycine as a Nucleophile
| Glycine Concentration | Cleavage Efficiency | Notes |
| 0 M | Baseline | Standard cleavage condition without added nucleophile. |
| 1 M | Significantly Increased | Glycine acts as a strong nucleophile, promoting the desired cleavage reaction and minimizing the formation of a cleavage-resistant rearranged product.[1][2] |
Experimental Protocols
Protocol 1: Standard Two-Step NTCB Cleavage
This protocol is a traditional method for NTCB-mediated protein cleavage.
Materials:
-
Protein sample containing cysteine residues
-
Reduction buffer: 6 M Guan-HCl, 0.1 M Tris-HCl, pH 8.0
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
NTCB solution: 50 mM NTCB in a suitable solvent (e.g., DMSO)
-
Cleavage buffer: 6 M Guan-HCl, 0.1 M Borate buffer, pH 9.0
-
Desalting column (optional)
Procedure:
-
Protein Reduction:
-
Dissolve the protein sample in reduction buffer to a final concentration of 1-5 mg/mL.
-
Add a reducing agent (e.g., 10 mM DTT) to reduce all disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
-
Cyanylation:
-
Add the NTCB solution to the reduced protein solution to achieve a 10-fold molar excess of NTCB over total thiol groups.
-
Incubate at 37°C for 30-60 minutes.
-
-
Buffer Exchange (Optional but Recommended):
-
To minimize side reactions such as carbamylation, perform a buffer exchange using a desalting column to remove excess NTCB and byproducts. Equilibrate the column with the cleavage buffer.
-
-
Cleavage:
-
Adjust the pH of the cyanylated protein solution to 9.0 using the cleavage buffer.
-
Incubate at 37°C to 50°C for 4-16 hours. The optimal time and temperature should be determined empirically.
-
-
Analysis:
-
Analyze the cleavage products by SDS-PAGE, mass spectrometry, or HPLC.
-
Protocol 2: Optimized One-Pot NTCB Cleavage with Glycine
This streamlined protocol can improve cleavage efficiency and reduce reaction time.[1][2]
Materials:
-
Protein sample containing cysteine residues
-
One-pot reaction buffer: 6 M Guan-HCl, 1 M Glycine, pH 9.0-10.0
-
Reducing agent: DTT or TCEP
-
NTCB solution: 50 mM NTCB in a suitable solvent (e.g., DMSO)
Procedure:
-
Reaction Setup:
-
Dissolve the protein sample in the one-pot reaction buffer to a final concentration of 1-5 mg/mL.
-
Add a reducing agent (e.g., 10 mM DTT).
-
-
One-Pot Cyanylation and Cleavage:
-
Add the NTCB solution to the protein solution to a 10-fold molar excess over total thiol groups.
-
Incubate at 37°C for 4-16 hours.
-
-
Analysis:
-
Analyze the cleavage products by SDS-PAGE, mass spectrometry, or HPLC.
-
Visualizations
Caption: General workflow for NTCB-mediated protein cleavage.
Caption: Troubleshooting decision tree for NTCB-mediated reactions.
References
Addressing solubility issues of 2-Nitro-5-thiocyanatobenzoic acid in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues of 2-Nitro-5-thiocyanatobenzoic acid (NTCB) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of NTCB in common laboratory solvents?
A1: this compound is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents. It is recommended to first prepare a concentrated stock solution in an organic solvent before diluting it into the final aqueous buffer.[1][2]
Q2: Why does my NTCB precipitate when I dilute my organic stock solution into an aqueous buffer?
A2: This is a common phenomenon for hydrophobic compounds. The organic solvent (like DMSO or ethanol) is miscible with the aqueous buffer, but the NTCB itself has low solubility in the final aqueous environment. When the concentration of the organic solvent is significantly lowered upon dilution, the NTCB may precipitate out of the solution.
Q3: For how long can I store NTCB in an aqueous solution?
A3: It is not recommended to store aqueous solutions of NTCB for more than one day due to its limited stability.[1] For longer-term storage, it is best to store NTCB as a crystalline solid at -20°C, where it is stable for at least four years.[1][2] Stock solutions in anhydrous organic solvents, purged with an inert gas, can be stored at -80°C for up to 6 months or at -20°C for one month.[3]
Q4: Can I heat or sonicate the solution to improve NTCB solubility?
A4: Yes, gentle heating and/or sonication can be used to aid in the dissolution of NTCB if precipitation or phase separation occurs during preparation.[3] However, care should be taken to avoid degradation of the compound with excessive heat.
Troubleshooting Guide
Issue: NTCB precipitates out of my aqueous buffer during my experiment.
-
Question 1: How did you prepare your NTCB solution?
-
Answer: For aqueous buffers, it is best practice to first dissolve the NTCB in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol, or DMF) to create a concentrated stock solution.[1][2] This stock solution should then be added to the aqueous buffer with vigorous stirring to achieve the desired final concentration. Direct dissolution of crystalline NTCB in aqueous buffers can be challenging due to its low solubility (approximately 0.3 mg/mL in PBS, pH 7.2).[1]
-
-
Question 2: What is the final concentration of the organic solvent in your aqueous buffer?
-
Answer: High concentrations of organic solvents can be detrimental to many biological assays. It is crucial to keep the final concentration of the organic solvent as low as possible. If precipitation occurs upon dilution, consider preparing a more concentrated stock solution in the organic solvent so that a smaller volume is needed for the final dilution, thereby reducing the final organic solvent concentration.
-
-
Question 3: Have you considered using co-solvents or alternative formulation strategies?
-
Answer: If simple dilution of an organic stock solution is not successful, several alternative strategies can be employed. These include the use of co-solvents or specialized formulation mixtures. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to achieve a solubility of at least 2.5 mg/mL.[3][4] Other options include using cyclodextrins, such as 10% DMSO in 90% (20% SBE-β-CD in Saline).[3][4]
-
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| Ethanol | ~25 mg/mL | [1] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~11 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.3 mg/mL | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [3][4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [3][4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [3][4] |
Experimental Protocols
Protocol 1: Preparation of NTCB Stock Solution in an Organic Solvent
-
Weigh out the required amount of crystalline NTCB in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO, ethanol, or DMF) to achieve the desired stock concentration.
-
Vortex the tube until the NTCB is completely dissolved. Gentle warming or sonication can be applied if necessary.
-
Purge the stock solution with an inert gas (e.g., argon or nitrogen) to minimize oxidation.
-
Store the stock solution at -20°C or -80°C in a tightly sealed container.
Protocol 2: Preparation of NTCB Working Solution in Aqueous Buffer
-
Prepare the desired aqueous buffer and adjust the pH as required for your experiment.
-
While vigorously stirring the aqueous buffer, slowly add the required volume of the NTCB organic stock solution to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution becomes cloudy, this indicates that the solubility limit has been exceeded.
-
If precipitation occurs, you may need to lower the final NTCB concentration, increase the percentage of organic solvent (if your assay allows), or use a co-solvent formulation.
-
Use the freshly prepared aqueous NTCB solution immediately, as it is not recommended for storage.[1]
Visualizations
Caption: Experimental workflow for preparing NTCB solutions.
Caption: Troubleshooting flowchart for NTCB solubility issues.
References
Validation & Comparative
A Researcher's Guide to Cysteine-Specific Protein Cleavage: 2-Nitro-5-thiocyanatobenzoic Acid (NTCB) in Focus
For researchers, scientists, and drug development professionals navigating the complexities of protein analysis, site-specific chemical cleavage is an invaluable tool. Among the arsenal (B13267) of available reagents, 2-Nitro-5-thiocyanatobenzoic acid (NTCB) offers a method for selectively targeting cysteine residues. This guide provides a comprehensive comparison of NTCB with other prominent chemical cleavage reagents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Performance Comparison of Chemical Cleavage Reagents
The choice of a chemical cleavage reagent is dictated by the target amino acid, desired cleavage efficiency, and tolerance for potential side reactions. Below is a comparative summary of NTCB and other commonly employed reagents.
| Reagent | Target Residue(s) | Cleavage Position | Reported Cleavage Yield (%) | Key Advantages | Common Side Reactions & Disadvantages |
| This compound (NTCB) | Cysteine | N-terminal side | Variable, can be optimized to >80%[1] | Specific for the relatively rare cysteine residue, leading to larger protein fragments. | Incomplete cleavage is common; side reactions include β-elimination to dehydroalanine (B155165) and carbamylation of lysine (B10760008) residues[1][2]. Requires a two-step process of cyanylation and cleavage. |
| 1-Cyano-4-dimethylaminopyridinium tetrafluoroborate (B81430) (CDAP) | Cysteine | N-terminal side | Potential for >80%[1] | Effective under acidic conditions (pH 3.0), which minimizes disulfide bond scrambling[1]. | Less commonly cited than NTCB, potentially limiting available optimization data. |
| Cyanogen Bromide (CNBr) | Methionine | C-terminal side | >90%[3] | Highly specific and efficient. | Toxic and volatile reagent; requires acidic conditions (e.g., 70% formic acid)[4]; can lead to formylation of serine and threonine residues. |
| BNPS-Skatole | Tryptophan | C-terminal side | Up to 67.4%[5] | Targets the relatively rare tryptophan residue. | Can also cleave at tyrosine and histidine; reaction can be incomplete and produce side products[5][6]. |
| Formic Acid | Aspartic acid - Proline | Between Asp and Pro | Up to 87.3% under optimized conditions[7] | Specific for the Asp-Pro bond. | Requires elevated temperatures and concentrated acid, which can lead to other non-specific cleavages and modifications[4][8]. |
| Hydroxylamine (B1172632) | Asparagine - Glycine | Between Asn and Gly | 60-90% recovery of cleavage products[9] | Specific for the Asn-Gly bond. | Can modify asparagine and glutamine residues to their hydroxamic acids; requires alkaline pH[10][11]. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient protein cleavage. The following sections provide step-by-step protocols for the key reagents discussed.
This compound (NTCB) Cleavage
This protocol is a two-step process involving cyanylation followed by cleavage.
Materials:
-
Protein sample
-
Denaturing buffer (e.g., 6 M guanidine-HCl, 0.2 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
NTCB solution (freshly prepared in reaction buffer)
-
Cleavage buffer (e.g., 6 M guanidine-HCl, 0.2 M sodium borate, pH 9.0)
-
Quenching solution (e.g., β-mercaptoethanol)
Procedure:
-
Reduction: Dissolve the protein in denaturing buffer. Add DTT to a final concentration of 1-5 mM to reduce all disulfide bonds. Incubate at 37°C for 1-2 hours.
-
Cyanylation: Add a 5- to 20-fold molar excess of NTCB solution over the total thiol concentration. Incubate at 37°C for 30-60 minutes.
-
Cleavage: Adjust the pH of the reaction mixture to 9.0 by adding the cleavage buffer. Incubate at 37°C for 12-16 hours.
-
Quenching: Terminate the reaction by adding β-mercaptoethanol to a final concentration of ~10 mM.
Cyanogen Bromide (CNBr) Cleavage
Caution: CNBr is highly toxic and volatile. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment.
Materials:
-
Protein sample (lyophilized)
-
70% (v/v) Formic acid in water
-
Cyanogen Bromide (CNBr) crystals
-
Nitrogen gas
Procedure:
-
Dissolution: Dissolve the lyophilized protein sample in 70% formic acid to a concentration of 1-10 mg/mL.
-
Reaction: Add a 50- to 100-fold molar excess of CNBr crystals to the protein solution.
-
Incubation: Flush the reaction tube with nitrogen gas, seal it, and incubate in the dark at room temperature for 16-24 hours with gentle stirring.
-
Termination: Dilute the reaction mixture with at least 10 volumes of deionized water and freeze-dry (lyophilize) to remove the formic acid and excess CNBr.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps in NTCB cleavage and a general proteomics workflow utilizing chemical cleavage.
Caption: Workflow for protein cleavage at cysteine residues using NTCB.
Caption: General proteomics workflow incorporating chemical cleavage.
Concluding Remarks
The selection of a protein cleavage reagent is a critical decision in experimental design. While NTCB provides a valuable method for targeting cysteine residues, its variable efficiency and potential for side reactions necessitate careful optimization. For highly efficient and specific cleavage at methionine, CNBr remains a gold standard, albeit with significant safety considerations. The choice ultimately depends on the specific protein of interest, the downstream analytical goals, and the laboratory's capabilities. This guide provides the foundational knowledge to make an informed decision and to successfully implement chemical cleavage strategies in your research.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Cleavage of Isoaspartyl Peptide Bonds by Hydroxylamine after Methyltransferase Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lclane.net [lclane.net]
- 5. Chemical cleavage of bovine beta-lactoglobulin by BNPS-skatole for preparative purposes: comparative study of hydrolytic procedures and peptide characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Expression and Hydroxylamine Cleavage of Thymosin Alpha 1 Concatemer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of the hydroxylamine cleavage of an expressed fusion protein to produce recombinant human insulin-like growth factor (IGF)-I - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating NTCB Cleavage Sites: A Mass Spectrometry-Centric Comparison
For researchers, scientists, and drug development professionals working with protein chemistry, the specific cleavage of polypeptide chains is a fundamental technique. 2-nitro-5-thiocyanatobenzoic acid (NTCB) is a chemical reagent that provides a method for cleaving proteins at the N-terminal side of cysteine residues. However, the validation of these cleavage sites is crucial to ensure the specificity and efficiency of the reaction, and to correctly identify the resulting protein fragments. This guide provides a comprehensive comparison of mass spectrometry with other validation methods, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate technique for their needs.
Comparing the Tools: A Quantitative Look at Cleavage Site Validation
Mass spectrometry has emerged as a powerful and versatile tool for the analysis of protein cleavage, offering high throughput and sensitivity.[1] The following table provides a quantitative comparison of mass spectrometry with alternative methods for the validation of NTCB cleavage sites.
| Feature | Mass Spectrometry (LC-MS/MS) | Edman Degradation | Gel-Based Assays (e.g., SDS-PAGE) | Computational Prediction (e.g., PeptideCutter) |
| Primary Output | Precise mass of cleavage fragments, peptide sequence, and relative quantification of cleavage products. | N-terminal sequence of protein fragments, one amino acid at a time. | Estimation of fragment size based on electrophoretic mobility. | Predicted cleavage sites based on the primary amino acid sequence.[2] |
| Cleavage Site Confirmation | High confidence, direct identification of the cleavage site by sequencing the resulting peptides. | High confidence for N-terminal sequences of purified fragments. | Indirect, inferred from the size of the protein fragments. | Theoretical prediction, requires experimental validation. |
| Sensitivity | High (low fmol to amol range).[3] | Moderate (pmol range).[4] | Low (µg to high ng range). | Not applicable. |
| Throughput | High; capable of analyzing complex mixtures and identifying multiple cleavage sites simultaneously.[1] | Low; sequential analysis of one sample at a time.[4] | Moderate; multiple samples can be run on a single gel. | Very high; can analyze large datasets of protein sequences rapidly.[5] |
| Quantitative Capability | Excellent; techniques like iTRAQ and TMT allow for relative and absolute quantification of cleavage products.[6][7] | Limited; not suitable for accurate quantification of cleavage efficiency. | Semi-quantitative at best; based on band intensity. | No, provides a qualitative prediction. |
| Sample Requirements | Tolerant of complex mixtures. | Requires highly purified protein fragments.[8] | Can analyze complex mixtures, but interpretation can be difficult. | Requires only the protein sequence. |
| Limitations | NTCB-cleaved peptides lack a free N-terminal amine, which can be problematic for certain labeling techniques like iTRAQ if not properly managed.[2] Incomplete NTCB cleavage and side reactions can complicate data analysis.[2][9] | Ineffective if the N-terminus is blocked.[8] Limited to sequencing relatively short peptides (typically < 30 residues).[4] | Low resolution; difficult to distinguish between fragments of similar size. | Predictions are not always accurate and depend on the algorithm and training data used.[10][11] |
In-Depth Analysis of Validation Methods
Mass Spectrometry: The Gold Standard
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled depth and accuracy in the validation of NTCB cleavage sites. It directly identifies the newly generated N-termini and C-termini of the cleaved peptides by fragmentation and sequencing. Quantitative proteomics approaches, such as Tandem Mass Tags (TMT), can be employed to compare the abundance of cleaved and uncleaved peptides, providing a measure of cleavage efficiency.[7][12]
Despite its advantages, challenges exist. The chemical nature of NTCB cleavage can lead to incomplete reactions and side products, such as the formation of dehydroalanine (B155165) or carbamylation of lysine (B10760008) residues, which can complicate the resulting mass spectra.[2][9] Careful optimization of the cleavage reaction and sophisticated data analysis are therefore essential.
Edman Degradation: The Classic Approach
Edman degradation sequentially removes amino acids from the N-terminus of a peptide, which are then identified.[13] This method provides unambiguous sequence information and can be highly accurate for the first 10-50 amino acids of a purified fragment.[8] However, its low throughput, requirement for pure samples, and inability to analyze proteins with blocked N-termini limit its application in large-scale or complex studies.[4][8]
Gel-Based Assays: A Preliminary View
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to visualize the results of a cleavage reaction. By comparing the band patterns of the intact and cleaved protein, one can estimate the number and size of the resulting fragments. While simple and accessible, this method is low-resolution and provides only an indirect assessment of cleavage, making it unsuitable for precise site validation.
Computational Prediction: A Guiding Hand
Web-based tools like PeptideCutter can predict potential NTCB cleavage sites based on the protein's primary sequence.[2] These tools are incredibly fast and can be useful for initial experimental design. However, their predictions are theoretical and do not account for the protein's three-dimensional structure or other factors that can influence cleavage efficiency in a laboratory setting. Therefore, experimental validation is always necessary.
Experimental Protocol: Validation of NTCB Cleavage Sites by LC-MS/MS
This protocol provides a detailed methodology for the cleavage of a target protein with NTCB followed by analysis using LC-MS/MS.
1. Protein Preparation and Reduction:
-
Dissolve the purified protein in a denaturing buffer (e.g., 6 M guanidinium (B1211019) chloride, 100 mM Tris-HCl, pH 8.0).
-
Reduce the disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
2. NTCB Cyanylation:
-
Add NTCB to the reduced protein solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 30 minutes at pH 8.0.
-
To minimize side reactions, consider desalting the cyanylated protein at this stage using a desalting column.[9]
3. Cleavage Reaction:
-
Adjust the pH of the solution to 9.0 by adding a suitable buffer (e.g., 1 M NaOH).
-
Incubate the reaction at 37°C for 16 hours to induce cleavage at the N-terminal side of the S-cyanylated cysteine residues.
4. Sample Preparation for Mass Spectrometry:
-
Quench the reaction by adding an acid (e.g., formic acid to a final concentration of 1%).
-
Perform a buffer exchange into a mass spectrometry-compatible solvent (e.g., 0.1% formic acid in water) using a desalting column or spin filter.
-
Determine the peptide concentration using a suitable assay (e.g., BCA assay).
5. LC-MS/MS Analysis:
-
Inject an appropriate amount of the peptide mixture onto a reverse-phase liquid chromatography column (e.g., C18).
-
Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration.
-
The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
6. Data Analysis:
-
The resulting MS/MS spectra are searched against a protein sequence database containing the sequence of the target protein.
-
Use a search engine (e.g., Mascot, Sequest) to identify the peptides.
-
Manually inspect the spectra of the identified peptides to confirm the cleavage at the expected cysteine residues.
-
For quantitative analysis, use software that can measure the relative abundance of the cleaved and uncleaved peptides.
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
References
- 1. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novor.cloud [novor.cloud]
- 5. PROSPERous: high-throughput prediction of substrate cleavage sites for 90 proteases with improved accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of proteolytic cleavage sites by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Multiplex Substrate Profiling of Peptidases by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 9. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.iedb.org [tools.iedb.org]
- 11. Predicting proteasomal cleavage sites: a comparison of available methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Proteomics | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
A Head-to-Head Comparison: 2-Nitro-5-thiocyanatobenzoic Acid (NTCB) vs. Cyanogen Bromide (CNBr) for Protein Cleavage
For researchers in protein chemistry, proteomics, and drug development, the selective cleavage of proteins into smaller, manageable fragments is a fundamental technique. This guide provides a detailed comparison of two widely used chemical cleavage reagents: 2-Nitro-5-thiocyanatobenzoic acid (NTCB) and cyanogen (B1215507) bromide (CNBr). We will delve into their mechanisms, efficiency, specificity, and the practical considerations for their use in the laboratory.
Introduction to Chemical Protein Cleavage
Chemical cleavage methods offer an alternative to enzymatic digestion and are valued for their high specificity, targeting less frequent amino acid residues and thus generating larger peptide fragments. This is particularly useful for protein sequencing, mapping protein domains, and preparing protein fragments for further analysis or ligation.
This compound (NTCB) is a reagent that allows for the specific cleavage of the peptide bond on the N-terminal side of cysteine residues.[1][2] The process involves two main steps: the cyanylation of the cysteine's sulfhydryl group, followed by nucleophilic attack and cleavage of the adjacent peptide bond under alkaline conditions.
Cyanogen bromide (CNBr) is a highly efficient and widely used reagent that cleaves the peptide bond at the C-terminal side of methionine residues.[3][4] The reaction is typically carried out in an acidic environment and is known for its high specificity and cleavage yields.[5]
Performance Comparison: NTCB vs. CNBr
The choice between NTCB and CNBr depends on several factors, including the amino acid composition of the target protein, the desired cleavage sites, and the tolerance for potential side reactions. The following table summarizes the key performance characteristics of each reagent based on available experimental data.
| Feature | This compound (NTCB) | Cyanogen Bromide (CNBr) |
| Cleavage Site | N-terminus of Cysteine residues[1][2] | C-terminus of Methionine residues[3][4] |
| Typical Cleavage Efficiency | Often incomplete; can be variable and is highly dependent on reaction conditions and protein structure. | Typically high, often reported to be in the range of 90-100%.[5] However, efficiency can be lower for Met-Ser and Met-Thr bonds.[6] A study on a membrane protein with a Met-Ser linkage reported cleavage yields of up to 70%.[4] |
| Reaction pH | Two-step process: Cyanylation at acidic to neutral pH, followed by cleavage at alkaline pH (typically pH 9).[7] | Acidic conditions, commonly 70% formic acid or trifluoroacetic acid.[3] |
| Key Advantages | Targets less abundant cysteine residues, generating large fragments. | High cleavage efficiency and specificity for methionine.[5] The reagent and byproducts are volatile and easily removed.[8] |
| Key Disadvantages | Cleavage is often incomplete. Prone to side reactions such as β-elimination to form dehydroalanine (B155165) and carbamylation of lysine (B10760008) residues.[9] The two-step, multi-day protocol can be cumbersome. | Highly toxic and volatile, requiring handling in a fume hood with appropriate safety precautions.[4] Can lead to side reactions like the oxidation of methionine to methionine sulfoxide (B87167) (which is resistant to cleavage) and formylation of serine and threonine residues in the presence of formic acid.[1] |
| Common Applications | Generating large peptide fragments for protein sequencing and domain analysis.[2] | Protein sequencing, peptide mapping, and cleavage of fusion proteins to release the protein of interest.[10][11] |
Reaction Mechanisms
The distinct cleavage sites of NTCB and CNBr are a direct result of their different chemical mechanisms.
NTCB Cleavage Mechanism
NTCB cleavage is a two-step process. First, the sulfhydryl group of a cysteine residue attacks the thiocyanate (B1210189) group of NTCB, leading to the formation of a 2-thiocyano-5-nitrobenzoic acid leaving group and a cyanylated cysteine. In the second step, under alkaline conditions, the nitrogen of the peptide bond upstream of the cyanylated cysteine acts as a nucleophile, attacking the cyano group. This results in the formation of a cyclic iminothiazolidine intermediate, which then hydrolyzes to cleave the peptide bond.
Caption: NTCB-mediated protein cleavage at cysteine residues.
Cyanogen Bromide (CNBr) Cleavage Mechanism
The CNBr cleavage reaction is initiated by the nucleophilic attack of the sulfur atom in the methionine side chain on the carbon of cyanogen bromide. This forms a cyanosulfonium salt intermediate. Subsequent intramolecular attack by the carbonyl oxygen of the methionine residue on the adjacent carbon leads to the formation of an iminolactone intermediate and the cleavage of the peptide bond. The iminolactone is then hydrolyzed to yield a C-terminal homoserine lactone on the newly formed N-terminal fragment and a new N-terminus on the downstream fragment.
Caption: CNBr-mediated protein cleavage at methionine residues.
Experimental Protocols
Below are representative protocols for protein cleavage using NTCB and CNBr. It is important to note that optimization may be required for specific proteins.
NTCB Cleavage Protocol (Two-Step)
This protocol is adapted from methodologies describing the cyanylation and subsequent cleavage at cysteine residues.[7]
Materials:
-
Protein sample
-
Denaturing buffer: 6 M Guanidinium-HCl, 0.2 M Tris-HCl, pH 8.5
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
NTCB solution: 50 mM NTCB in a suitable organic solvent (e.g., DMSO)
-
Cleavage buffer: 0.1 M Sodium borate, pH 9.0
-
Quenching solution: Glacial acetic acid or formic acid
Procedure:
-
Reduction: Dissolve the protein in the denaturing buffer. Add the reducing agent to a final concentration of 10-20 mM to reduce all disulfide bonds. Incubate at 37°C for 1-2 hours.
-
Cyanylation: Add the NTCB solution to a 10-fold molar excess over the total thiol concentration. Incubate at room temperature for 30 minutes in the dark.
-
Buffer Exchange (Optional but Recommended): To minimize side reactions, it is advisable to remove excess reagents by dialysis or buffer exchange into a low pH buffer (e.g., 0.1% TFA).
-
Cleavage: Adjust the pH of the cyanylated protein solution to 9.0 with the cleavage buffer. Incubate at 37°C for 16-24 hours.
-
Quenching: Stop the reaction by adding glacial acetic acid or formic acid.
-
Analysis: The resulting peptide fragments can be analyzed by SDS-PAGE, HPLC, or mass spectrometry.
Cyanogen Bromide (CNBr) Cleavage Protocol
This protocol is a standard procedure for CNBr cleavage.[3][12] Caution: CNBr is highly toxic and volatile. All steps involving CNBr must be performed in a certified chemical fume hood with appropriate personal protective equipment.
Materials:
-
Lyophilized protein sample
-
CNBr crystals
-
70% (v/v) Formic acid in water
-
Deionized water
Procedure:
-
Dissolution: Dissolve the lyophilized protein in 70% formic acid to a concentration of 1-10 mg/mL.
-
CNBr Addition: Add solid CNBr to the protein solution (a 50- to 100-fold molar excess of CNBr over methionine residues is common).
-
Incubation: Incubate the reaction mixture in the dark, under a nitrogen atmosphere if possible, at room temperature for 16-24 hours.
-
Removal of Reagents: Dilute the reaction mixture with 5-10 volumes of deionized water and lyophilize to remove the formic acid and excess CNBr. Repeat the dilution and lyophilization step 2-3 times to ensure complete removal.
-
Analysis: Dissolve the lyophilized peptide fragments in an appropriate buffer for analysis by SDS-PAGE, HPLC, or mass spectrometry.
Experimental Workflow
The general workflow for chemical cleavage and subsequent analysis of the resulting peptides is outlined below.
Caption: General workflow for chemical cleavage of proteins.
Conclusion
Both NTCB and CNBr are valuable tools for the specific chemical cleavage of proteins. CNBr is often favored for its high efficiency and the simplicity of its one-step reaction, making it a workhorse for applications like releasing recombinant proteins from fusion tags. However, its high toxicity is a significant drawback. NTCB, while less efficient and involving a more complex protocol, offers the advantage of cleaving at cysteine residues, which can be strategically introduced or are naturally present, providing an alternative fragmentation strategy. The choice of reagent should be made after careful consideration of the protein's amino acid sequence, the goals of the experiment, and the available laboratory safety infrastructure. For both methods, optimization of reaction conditions is crucial to maximize cleavage efficiency and minimize side reactions.
References
- 1. Optimisation of chemical protein cleavage for erythropoietin semi-synthesis using native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical cleavage of proteins on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Modified CNBr Cleavage Protocol for Efficient Separation of Met-Ser Containing OmpX-Om14 Membrane Protein Fusion | Gupta | International Review of Biophysical Chemistry (IREBIC) [praiseworthyprize.org]
- 5. Chemical Cleavage of Proteins at Methionyl Residues | Springer Nature Experiments [experiments.springernature.com]
- 6. Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A strategy to locate cysteine residues in proteins by specific chemical cleavage followed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Purification of recombinant proteins by chemical removal of the affinity tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid Microwave-Assisted CNBr Cleavage of Bead-Bound Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Alternative methods for site-specific protein cleavage at cysteine residues
For researchers, scientists, and drug development professionals, the ability to selectively cleave proteins at specific sites is a cornerstone of proteomics, protein characterization, and the development of protein-based therapeutics. Cysteine, with its unique sulfhydryl group, presents a prime target for such specific fragmentation. This guide provides a comprehensive comparison of alternative methods for site-specific protein cleavage at cysteine residues, supported by experimental data and detailed protocols.
This document outlines both chemical and enzymatic strategies for cysteine-specific cleavage, offering a comparative analysis of their efficiency, specificity, and reaction conditions. Quantitative data is summarized for easy comparison, and detailed experimental protocols for key methods are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying mechanisms.
Comparison of Cysteine-Specific Cleavage Methods
The choice of a cysteine-specific cleavage method depends on various factors, including the protein of interest, the desired cleavage efficiency, and the tolerance for potential side reactions. The following table summarizes the key characteristics of prominent chemical and enzymatic methods.
| Method Category | Method | Cleavage Site | Typical Efficiency | Key Advantages | Key Disadvantages |
| Chemical | 2-Nitro-5-thiocyanobenzoic acid (NTCB) | N-terminal side of cysteine | Variable, can be low but optimizable | Specific for cysteine | Incomplete cleavage, potential side reactions (e.g., lysine (B10760008) carbamylation), requires optimization[1] |
| Cysteine S-formylation | C-terminal side of S-formylated cysteine | Not specified | High biocompatibility, proceeds under neutral aqueous conditions | Limited data on broad applicability and efficiency[2][3] | |
| Acid Cleavage at Asp-Cys | Between Asp and Cys | 70-80% | High efficiency for specific Asp-Cys sequence | Requires acidic conditions (pH 2), potential for non-specific hydrolysis[4][5] | |
| Enzymatic | Cysteine Proteases (e.g., Cathepsins) | Varies based on specific protease | Generally high | High specificity for their recognition sequence | Specificity is context-dependent (P1, P2, etc. sites), activity can be pH-dependent[6][7][8][9] |
| S-Aminoethylation + Trypsin | C-terminal side of modified (S-aminoethylated) cysteine | ~56% for aminoethylcysteinyl bonds | Utilizes the well-characterized specificity of trypsin | Requires a two-step process, cleavage at modified cysteine may be less efficient than at Lys/Arg[10][11] | |
| Post-Proline Cleaving Enzymes (PPCEs) | C-terminal side of reduced cysteine | Not specified | Novel specificity, complements other proteases | Requires reduced cysteine, activity blocked by alkylation, relatively new method[12][13][14][15][16] |
Chemical Cleavage Methods in Detail
Chemical cleavage methods offer an alternative to enzymatic approaches and can be particularly useful when proteases are not suitable.
2-Nitro-5-thiocyanobenzoic acid (NTCB) Cleavage
This method involves two steps: cyanylation of the cysteine's sulfhydryl group by NTCB, followed by cleavage of the peptide bond N-terminal to the modified cysteine under alkaline conditions.
Mechanism: The initial cyanylation step forms an S-cyanocysteine residue. Subsequent exposure to alkaline pH leads to cyclization to an iminothiazolidine, resulting in cleavage of the adjacent peptide bond.
Challenges and Optimization: Historically, NTCB cleavage has been plagued by low efficiency and side reactions, such as the carbamylation of lysine residues[1]. However, optimization strategies have been developed. The use of stronger nucleophiles like glycine (B1666218) can promote more efficient cleavage[1]. A simplified one-step method has also been proposed[1]. The efficiency of cleavage can be influenced by the amino acid preceding the cysteine, with bulky residues like tyrosine and proline hindering the reaction[17].
Cysteine S-formylation
A newer method involves the selective S-formylation of cysteine residues using reagents like N-formyl sulfonylanilide. This modification induces the hydrolysis of the adjacent peptide bond under neutral aqueous conditions.
Mechanism: The S-formylation of the cysteine thiol group leads to an activated thioester. This intermediate is susceptible to intramolecular attack by the backbone amide nitrogen, leading to peptide bond cleavage.
Acid Cleavage at Asp-Cys Sequences
Peptide bonds between aspartic acid and cysteine (Asp-Cys) are susceptible to cleavage under mild acidic conditions. This method has been shown to achieve cleavage efficiencies of 70-80% after 24 hours of incubation at 60°C and pH 2[4].
Enzymatic Cleavage Methods
Enzymatic methods generally offer higher specificity compared to chemical methods, though their activity can be influenced by the surrounding amino acid sequence and reaction conditions.
Cysteine Proteases
This large family of enzymes, which includes caspases and cathepsins, utilizes a cysteine residue in their active site for catalysis. Their specificity is determined by the amino acid residues in the substrate that bind to the enzyme's active site pockets (e.g., S1, S2). For example, cathepsin L often prefers basic amino acids at the P1 position and aromatic residues at the P2 position[9]. The activity of many cysteine proteases is also pH-dependent[18].
S-Aminoethylation followed by Trypsin Digestion
Trypsin is a serine protease that specifically cleaves peptide chains at the C-terminus of lysine and arginine residues. By chemically modifying cysteine residues to S-aminoethylcysteine, an artificial trypsin cleavage site is introduced. This two-step process allows for cleavage at cysteine locations using a well-characterized and highly specific protease. However, the cleavage efficiency at S-aminoethylcysteine is generally lower than at lysine or arginine, with an average of around 56%[10].
Post-Proline Cleaving Enzymes (PPCEs)
Recent research has revealed that PPCEs, such as Aspergillus niger prolyl endopeptidase (AnPEP) and neprosin, exhibit a previously unknown specificity for cleaving after reduced cysteine residues[12][13][14][15][16]. This activity is blocked by common cysteine modifications like alkylation, which explains why it was not discovered earlier. This novel specificity makes PPCEs a valuable addition to the proteomics toolkit, offering a complementary cleavage strategy to other proteases.
Experimental Protocols
Protocol 1: Optimized NTCB Cleavage of a Protein in Solution
This protocol is based on optimized conditions to improve cleavage efficiency and minimize side reactions[17].
Materials:
-
Protein solution (e.g., 1 mg/mL in a suitable buffer)
-
6 M Guanidine-HCl, 0.2 M Tris-HCl, pH 8.0
-
2-Nitro-5-thiocyanobenzoic acid (NTCB) solution (10 mM in reaction buffer)
-
1 M Glycine, 6 M Guanidine-HCl, pH 9.0 or 10.0
-
Reducing agent (e.g., DTT or TCEP)
-
Desalting column
Procedure:
-
Reduction and Denaturation: Dissolve the protein in 6 M Guanidine-HCl, 0.2 M Tris-HCl, pH 8.0. Add a reducing agent (e.g., 10 mM DTT) and incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
Cyanylation (Optional Two-Step Method): Add a 10-fold molar excess of NTCB solution over total cysteine residues. Incubate at 37°C for 30 minutes.
-
Desalting (Optional): To minimize side reactions like lysine carbamylation, desalt the cyanylated protein solution using a desalting column equilibrated with the cleavage buffer.
-
One-Step Cleavage:
-
Dissolve the reduced protein in 1 M glycine, 6 M guanidine–HCl, at either pH 9.0 or 10.0.
-
Add NTCB to a final concentration that is in molar excess to the cysteine residues.
-
Incubate the reaction mixture at 37°C for 4 to 16 hours.
-
-
Quenching: Stop the reaction by adding a reducing agent like β-mercaptoethanol to a final concentration of ~20 mM.
-
Analysis: Analyze the cleavage products by SDS-PAGE, HPLC, or mass spectrometry.
Protocol 2: Acid Cleavage of a Fusion Protein at an Asp-Cys Site
This protocol is adapted from a method for releasing a peptide from a fusion protein[4].
Materials:
-
Purified fusion protein containing an Asp-Cys cleavage site.
-
Cleavage buffer: 0.1 M HCl, adjusted to pH 2.0 with acetic acid.
-
Tris-HCl buffer (1 M, pH 8.0) for neutralization.
Procedure:
-
Dissolution: Dissolve the purified fusion protein in the cleavage buffer (pH 2.0).
-
Incubation: Incubate the solution at 60°C for 24 hours. Monitor the cleavage progress by taking time points for analysis if desired.
-
Neutralization: After incubation, cool the reaction mixture on ice and neutralize it by adding 1 M Tris-HCl, pH 8.0.
-
Purification and Analysis: Purify the released peptide from the carrier protein using methods such as HPLC or size-exclusion chromatography. Analyze the products by mass spectrometry to confirm the cleavage.
Protocol 3: S-Aminoethylation of Cysteine for Trypsin Digestion
This protocol is a standard procedure for modifying cysteine residues to enable tryptic cleavage[11][19].
Materials:
-
Protein solution
-
Denaturation buffer: 8 M Urea (B33335) in 0.1 M Tris-HCl, pH 8.5
-
Reducing agent: 10 mM Dithiothreitol (DTT)
-
Alkylating reagent: 2-bromoethylamine hydrobromide (BEA) solution (e.g., 1 M in water)
-
Trypsin (sequencing grade)
-
Digestion buffer: 50 mM Ammonium Bicarbonate, pH 8.0
Procedure:
-
Reduction and Denaturation: Dissolve the protein in the denaturation buffer with 10 mM DTT. Incubate at 37°C for 1 hour.
-
S-Aminoethylation: Add BEA to a final concentration of 50 mM. Incubate in the dark at room temperature for 1 hour.
-
Buffer Exchange: Remove urea and excess reagents by buffer exchange into the digestion buffer using a desalting column or dialysis.
-
Trypsin Digestion: Add trypsin to the S-aminoethylated protein solution at a 1:50 (w/w) enzyme-to-substrate ratio. Incubate at 37°C overnight.
-
Analysis: Analyze the resulting peptides by LC-MS/MS.
References
- 1. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Protein Cleavage Platform Based on Selective Formylation at Cysteine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Chemical Cleavage of an Asp-Cys Sequence Allows Efficient Production of Recombinant Peptides with an N-Terminal Cysteine Residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substrate Specificity of Cysteine Proteases Beyond the S2 Pocket: Mutagenesis and Molecular Dynamics Investigation of Fasciola hepatica Cathepsins L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure determinants defining the specificity of papain-like cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Distinct Dibasic Cleavage Specificities of Neuropeptide-Producing Cathepsin L and Cathepsin V Cysteine Proteases Compared to PC1/3 and PC2 Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cysteine Aminoethylation Enables the Site-Specific Glycosylation Analysis of Recombinant Human Erythropoietin using Trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Postproline Cleaving Enzymes also Show Specificity to Reduced Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of the cleavage reaction for cyanylated cysteinyl proteins for efficient and simplified mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rsc.org [rsc.org]
A Researcher's Guide to Cross-Validation of Protein Modifications Identified Using NTCB
For researchers, scientists, and drug development professionals, the accurate identification of protein modifications is crucial for understanding cellular processes and developing targeted therapies. 2-nitro-5-thiocyanatobenzoic acid (NTCB) is a chemical reagent used for the specific cleavage of peptide bonds at the N-terminal side of cysteine residues. While NTCB provides a valuable tool for mapping cysteine-containing peptides and their modifications, orthogonal validation is essential to ensure the accuracy and reliability of these findings.
This guide provides a comparative overview of key methods for the cross-validation of protein modifications initially identified using NTCB. We will delve into the principles, protocols, and data presentation for each technique, offering a framework for robust experimental design.
NTCB Chemistry and its Application in Proteomics
NTCB-mediated cleavage is a two-step process involving the cyanylation of the cysteine thiol group, followed by cleavage of the adjacent peptide bond under alkaline conditions. This specific cleavage generates a set of peptide fragments that can be analyzed by mass spectrometry to identify the location of cysteine residues and any post-translational modifications (PTMs) they may carry. However, the reaction is known to have side reactions, such as the formation of dehydroalanine (B155165) and carbamylation of lysine (B10760008) residues, which can lead to incomplete cleavage and ambiguous results. Therefore, independent verification of NTCB-identified modifications is a critical step in the research workflow.
Comparison of Cross-Validation Methods
The choice of a cross-validation method depends on the specific research question, the nature of the protein modification, and the available resources. The following table summarizes the key features of common orthogonal techniques used to validate findings from NTCB-based experiments.
| Method | Principle | Advantages | Disadvantages | Quantitative Capability |
| Western Blotting | Immunoassay using PTM-specific antibodies to detect proteins separated by size. | - Widely available and relatively inexpensive.- Provides information on protein size and abundance. - Can be used to confirm the presence of a specific PTM. | - Dependent on the availability and specificity of high-quality antibodies. - Can be semi-quantitative at best. - Does not provide site-specific information. | Semi-quantitative |
| Edman Degradation | Sequential removal and identification of amino acids from the N-terminus of a peptide. | - Provides direct sequence information. - Can definitively identify the amino acid at a specific position. | - Ineffective if the N-terminus is blocked. - Not suitable for high-throughput analysis. - Limited to relatively short peptides. | Qualitative |
| Mass Spectrometry (Different Protease) | Digestion of the protein with a different protease (e.g., trypsin, chymotrypsin) followed by MS/MS analysis. | - Provides high-resolution, site-specific information. - Can identify and quantify multiple PTMs simultaneously. - High throughput capabilities. | - Can be expensive and requires specialized expertise. - Data analysis can be complex. | Quantitative (label-free or label-based) |
| Site-Directed Mutagenesis | Mutation of the cysteine residue to another amino acid (e.g., alanine (B10760859) or serine). | - Directly tests the functional importance of the specific cysteine residue and its modification. | - Can be time-consuming and labor-intensive. - May introduce unintended structural or functional changes to the protein. | Indirectly quantitative (by observing functional changes) |
Experimental Protocols
Detailed methodologies for NTCB cleavage and two common cross-validation techniques are provided below.
Protocol 1: NTCB Cleavage of Proteins
This protocol describes the basic steps for cleaving a protein at cysteine residues using NTCB.
Materials:
-
Protein sample
-
Reduction buffer (e.g., 6 M guanidine (B92328) HCl, 0.5 M Tris-HCl, pH 8.5, 10 mM EDTA)
-
Dithiothreitol (DTT)
-
NTCB solution (e.g., 50 mM in DMSO)
-
Cleavage buffer (e.g., 6 M guanidine HCl, 0.5 M Tris-HCl, pH 9.0)
-
Desalting column
Procedure:
-
Protein Reduction: Dissolve the protein sample in reduction buffer. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1-2 hours to reduce all disulfide bonds.
-
Cyanylation: Add the NTCB solution to the reduced protein sample to a final concentration of 5 mM. Incubate at room temperature for 30 minutes.
-
Desalting: Remove excess DTT and NTCB by passing the reaction mixture through a desalting column equilibrated with cleavage buffer.
-
Cleavage: Adjust the pH of the cyanylated protein solution to 9.0 with the cleavage buffer. Incubate at 37°C for 12-16 hours.
-
Sample Preparation for Mass Spectrometry: The resulting peptide mixture can be desalted and concentrated using C18 ZipTips or other suitable methods before analysis by LC-MS/MS.
Protocol 2: Western Blotting for PTM Validation
This protocol provides a general workflow for validating a specific PTM using a PTM-specific antibody.
Materials:
-
Protein lysates from control and treated samples
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (specific to the PTM of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Protocol 3: Mass Spectrometry with an Alternative Protease
This protocol outlines the steps for validating a PTM identified by NTCB using an alternative protease, such as trypsin.
Materials:
-
Protein sample
-
Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
DTT
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Formic acid
Procedure:
-
Protein Denaturation and Reduction: Dissolve the protein in denaturation buffer. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Cool the sample to room temperature and add IAM to a final concentration of 55 mM. Incubate in the dark for 1 hour to alkylate the cysteine residues.
-
Dilution and Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.
-
Quenching the Reaction: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Sample Cleanup: Desalt the peptide mixture using a C18 column.
-
LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS and search the data against a protein database to identify peptides and their modifications.
Visualizing the Workflow and Signaling Context
Diagrams are essential for understanding the experimental workflows and the biological context of protein modifications.
Caption: NTCB protein cleavage workflow.
A Comparative Analysis of NTCB and Other Reagents for Dehydroalanine Synthesis
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of dehydroalanine (B155165) (Dha) is a critical step in protein engineering and the development of novel therapeutics. This guide provides a comparative analysis of 2-nitro-5-thiocyanatobenzoic acid (NTCB) and other common reagents used for the chemical synthesis of dehydroalanine from cysteine and selenocysteine (B57510) residues. We present a summary of quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes to aid in the selection of the most suitable method for your research needs.
Dehydroalanine, an unsaturated amino acid, serves as a versatile chemical handle for site-specific protein modification. Its electrophilic nature allows for a variety of conjugation chemistries, enabling the introduction of probes, post-translational modifications, and other functionalities. The conversion of naturally occurring amino acids like cysteine and serine, or the synthetically incorporated selenocysteine, into dehydroalanine is a key strategy in chemical biology. This guide focuses on the critical evaluation of NTCB and contrasts its performance with other established reagents.
Comparative Performance of Dehydroalanine Synthesis Reagents
The choice of reagent for dehydroalanine synthesis depends on several factors, including the protein substrate, the desired reaction conditions, and the required yield. The following table summarizes the performance of NTCB in comparison to other commonly used reagents.
| Reagent | Precursor Amino Acid | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| NTCB (this compound) | Cysteine | ~80% to >95%[1] | pH 7, 37°C, overnight[1] | High efficiency, especially for C-terminal cysteines; mild conditions.[2][3][4] | Efficiency can vary for internal cysteines; potential for side reactions like hydrolysis.[2][4] |
| DBHDA (2,5-dibromohexanediamide) | Cysteine | Good to High | pH > 8, often requires elevated temperatures.[4] | Broad utility for converting cysteine to dehydroalanine.[5] | Requires higher pH which may not be suitable for all proteins; potential for side reactions.[4] |
| MDBP (methyl 2,5-dibromopentanoate) | Cysteine | Good to High | pH > 8 | A good alternative to DBHDA, particularly for sensitive proteins.[5] | Similar to DBHDA, requires basic conditions. |
| MSH (O-mesitylenesulfonylhydroxylamine) | Cysteine | Good | pH 8 | Can be used for oxidative elimination.[6] | Potential for side reactions with other nucleophilic amino acids.[7] |
| Oxidative Elimination | Selenocysteine | High | Mild oxidation (e.g., H₂O₂, NaIO₄).[8] | Very mild and chemoselective.[8] | Requires incorporation of non-native selenocysteine into the protein. |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying chemical transformations is crucial for optimizing reaction conditions and troubleshooting. The following diagrams illustrate the reaction mechanism of NTCB and a general experimental workflow for dehydroalanine synthesis.
Detailed Experimental Protocols
The following protocols provide a starting point for performing dehydroalanine synthesis in the laboratory. Optimization may be required for specific protein substrates.
Protocol 1: Dehydroalanine Synthesis using NTCB
This protocol is adapted from a method for the efficient conversion of a C-terminal cysteine to dehydroalanine.[1]
Materials:
-
Protein containing a cysteine residue
-
NTCB (this compound) stock solution (e.g., 50 mM in DMSO)
-
Reaction Buffer: 6 M Guanidine-HCl, 100 mM HEPES, pH 7.0
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Desalting column
Procedure:
-
Dissolve the cysteine-containing protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add TCEP to a final concentration of 1 mM to ensure the cysteine residue is in its reduced form. Incubate for 30 minutes at room temperature.
-
Add NTCB stock solution to a final concentration of 5 mM.
-
Add pyridine to a final concentration of 10 mM.
-
Incubate the reaction mixture at 37°C overnight with gentle agitation.
-
After incubation, remove excess reagents and buffer exchange the protein into a suitable storage buffer using a desalting column.
-
Analyze the protein by mass spectrometry to confirm the conversion of cysteine to dehydroalanine (mass difference of -33 Da for the loss of SH).
Protocol 2: Dehydroalanine Synthesis using DBHDA
This protocol describes a general method for converting cysteine to dehydroalanine using 2,5-dibromohexanediamide (B1669862) (DBHDA).
Materials:
-
Protein containing a cysteine residue
-
DBHDA (2,5-dibromohexanediamide) stock solution (e.g., 100 mM in DMSO)
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.5
-
TCEP
-
Desalting column
Procedure:
-
Dissolve the cysteine-containing protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add TCEP to a final concentration of 1 mM and incubate for 30 minutes at room temperature.
-
Add DBHDA stock solution to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at 37-50°C for 4-16 hours. The optimal temperature and time should be determined empirically for each protein.
-
Quench the reaction by adding a thiol-containing reagent like DTT or β-mercaptoethanol.
-
Remove excess reagents and buffer exchange the protein using a desalting column.
-
Analyze the product by mass spectrometry to confirm the formation of dehydroalanine.
Protocol 3: Dehydroalanine Synthesis via Oxidative Elimination of Selenocysteine
This protocol requires the prior incorporation of a selenocysteine residue into the protein, typically through solid-phase peptide synthesis or protein expression using genetic code expansion.
Materials:
-
Protein containing a selenocysteine residue
-
Oxidizing agent: Hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄)
-
Reaction Buffer: 50 mM sodium phosphate, pH 7.0
-
Desalting column
Procedure:
-
Dissolve the selenocysteine-containing protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add H₂O₂ to a final concentration of 10-50 mM or NaIO₄ to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by mass spectrometry.
-
Quench the reaction by adding a reducing agent like sodium sulfite (B76179) or by buffer exchange.
-
Purify the protein using a desalting column.
-
Confirm the conversion to dehydroalanine by mass spectrometry (mass difference corresponding to the loss of the seleno-group).
Conclusion
The synthesis of dehydroalanine is a powerful tool for protein chemists. NTCB offers a highly efficient method for converting cysteine to dehydroalanine, particularly for C-terminal residues, under relatively mild conditions. However, for internal cysteines or proteins sensitive to the specific reaction conditions of NTCB, alternative reagents such as DBHDA, MDBP, or the oxidative elimination of selenocysteine provide valuable alternatives. The choice of the optimal reagent and protocol will ultimately depend on the specific protein and the desired outcome of the modification. This guide provides the necessary information to make an informed decision and to successfully implement dehydroalanine synthesis in your research.
References
- 1. mdpi.com [mdpi.com]
- 2. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using this compound: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. users.ox.ac.uk [users.ox.ac.uk]
- 6. The synthesis method and uses of O-Mesitylenesulfonylhydroxylamine_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Cleavage: NTCB vs. Alternatives in Cellular Extracts
For researchers, scientists, and drug development professionals, the selective cleavage of proteins is a cornerstone of proteomics, enabling detailed structural and functional analysis. This guide provides an in-depth comparison of the efficacy of 2-nitro-5-thiocyanatobenzoic acid (NTCB) against other common protein cleavage agents, with a focus on their application in diverse cellular extracts.
This document outlines the performance of NTCB and its alternatives, presenting supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate cleavage method for your research needs.
At a Glance: Comparing Protein Cleavage Agents
The choice of a protein cleavage agent is dictated by the specific research goals, the nature of the target protein, and the composition of the cellular extract. Below is a summary of the key characteristics of NTCB and its primary chemical and enzymatic alternatives.
| Feature | NTCB (this compound) | Cyanogen (B1215507) Bromide (CNBr) | Trypsin |
| Cleavage Site | N-terminal side of cysteine residues[1] | C-terminal side of methionine residues[2][3] | C-terminal side of lysine (B10760008) and arginine residues (unless followed by proline)[4] |
| Cleavage Type | Chemical | Chemical | Enzymatic |
| Reported Efficiency | Can exceed 80% under optimized conditions, but often incomplete with traditional methods[5][6] | Generally high (>90%), but can be reduced at Met-Ser/Thr bonds[7] | Highly efficient, but missed cleavages are common (average of 14.4% in HeLa cells)[8][9] |
| Key Advantages | Targets relatively rare cysteine residues, generating large protein fragments. | High cleavage efficiency for most methionine sites. Volatile byproducts are easily removed.[2] | High specificity, mild reaction conditions, and high activity.[4] |
| Limitations & Side Reactions | Traditional two-step process is lengthy. Side reactions include carbamylation of lysine and formation of cleavage-resistant products.[5][6] | Highly toxic and volatile. Incomplete cleavage at Met-Ser/Thr bonds. Can lead to side reactions like partial conversion of cysteinyl groups to cysteic acid.[7][8] | Prone to missed cleavages. Activity can be inhibited by detergents and other components of lysis buffers.[9] |
| Optimal pH | Cyanylation at pH 8.0, cleavage at pH 9.0 (two-step) or pH 7 with nucleophile (one-step)[10][11] | Acidic conditions (e.g., 70% formic acid or 0.1M HCl)[2] | pH 7.5 - 8.5[12] |
| Common Applications | Generating large peptide fragments for protein sequencing and mapping. | Peptide mapping, protein sequencing, and fragmenting proteins for further analysis.[2] | Gold standard for protein identification and quantification in proteomics.[4] |
Experimental Data: Performance in Cellular Extracts
Direct quantitative comparisons of NTCB, CNBr, and trypsin cleavage efficiencies across different cellular extracts in a single study are limited in the available literature. However, data from various studies on specific applications can provide insights into their relative performance.
Table 1: Reported Cleavage Yields in Specific Applications
| Cleavage Agent | Protein/Extract Type | Reported Yield/Efficiency | Source |
| NTCB | Ubiquitin with a C-terminal cysteine | Close to completion (for dehydroalanine (B155165) formation) | [11] |
| CNBr | Yeast mitochondrial outer membrane protein (OmpX-Om14) fusion in E. coli extract | Up to 70% | [13][14] |
| CNBr | General protein cleavage | >90% (except at Met-Ser/Thr bonds) | [7] |
| Trypsin | HeLa cell lysate | Average missed cleavage rate of 14.4% | [8] |
Note: The efficiencies reported are highly dependent on the specific protein, the complexity of the cellular extract, and the precise experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient protein cleavage. Below are representative protocols for NTCB, CNBr, and in-solution trypsin digestion.
Protocol 1: Optimized One-Step NTCB Cleavage
This protocol is an optimized, simplified alternative to the traditional two-step NTCB cleavage method and is designed to improve cleavage efficiency.[5][6]
Materials:
-
Protein extract in a suitable buffer
-
6 M Guanidine hydrochloride (GdnHCl)
-
1 M Tris, pH 8.0
-
500 mM TCEP (tris(2-carboxyethyl)phosphine), freshly prepared
-
500 mM NTCB in DMSO
-
1 M Glycine, pH 9.0
Procedure:
-
Protein Denaturation and Reduction:
-
To the protein extract, add GdnHCl to a final concentration of 4 M and Tris to a final concentration of 100 mM.
-
Add TCEP to a final concentration of 5 mM.
-
Incubate at 37°C for 30 minutes.
-
-
One-Step Cyanylation and Cleavage:
-
Add NTCB to a final concentration of 10 mM.
-
Immediately add 1 M Glycine, pH 9.0, to a final concentration of 100 mM.
-
Incubate at 37°C for 4-16 hours. The optimal incubation time should be determined empirically for the protein of interest.
-
-
Reaction Quenching and Sample Preparation:
-
To stop the reaction, add a reducing agent such as DTT to a final concentration of 20 mM.
-
The cleaved protein sample can then be desalted and prepared for downstream analysis (e.g., SDS-PAGE, mass spectrometry).
-
Protocol 2: CNBr Cleavage in E. coli or Yeast Extracts
This protocol is suitable for the cleavage of proteins in bacterial or yeast lysates, particularly for fusion proteins.[7][13][15]
Materials:
-
Cellular extract (e.g., from E. coli or yeast)
-
70% (v/v) Formic acid
-
Cyanogen Bromide (CNBr) - Caution: Highly Toxic! Handle in a fume hood with appropriate personal protective equipment.
-
N-ethylmorpholine
-
Acetone (B3395972), pre-chilled to -20°C
Procedure:
-
Sample Preparation:
-
If the protein of interest is in a buffer, it can be precipitated using methods like TCA precipitation and then washed with acetone. Resuspend the protein pellet in water. For some applications, desalting is not necessary.[16]
-
-
Cleavage Reaction:
-
In a chemical fume hood, add 70% formic acid to the protein sample to achieve a protein concentration of 1-5 mg/mL.
-
Add a 50- to 100-fold molar excess of CNBr over the methionine residues.
-
Incubate the reaction in the dark at room temperature for 4-24 hours. Optimal time may need to be determined empirically.
-
-
Reaction Termination and Sample Recovery:
-
Stop the reaction by diluting the mixture with 10 volumes of deionized water and then freeze-drying (lyophilizing) to remove the formic acid and CNBr.
-
Alternatively, neutralize the reaction with N-ethylmorpholine on ice.[7]
-
Precipitate the cleaved peptides by adding 5-10 volumes of cold acetone and incubating at -20°C for at least 2 hours or overnight.[7]
-
Centrifuge to pellet the peptides, discard the supernatant, and air-dry the pellet.
-
Resuspend the peptide pellet in a buffer suitable for downstream analysis.
-
Protocol 3: In-Solution Trypsin Digestion for Mammalian Cell Extracts
This is a standard protocol for digesting proteins in a complex mixture, such as a mammalian cell lysate, for proteomics analysis.[4][12][17][18][19]
Materials:
-
Mammalian cell lysate
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Reducing Agent: 100 mM Dithiothreitol (DTT) in digestion buffer
-
Alkylating Agent: 200 mM Iodoacetamide (IAA) in digestion buffer (prepare fresh and protect from light)
-
Sequencing-grade modified Trypsin
-
Quenching Solution: 10% Trifluoroacetic acid (TFA)
Procedure:
-
Protein Denaturation and Reduction:
-
To the cell lysate (containing a known amount of protein), add digestion buffer. For complex lysates, a denaturant like 8 M urea (B33335) or 0.1% Rapigest can be included, which will require dilution before adding trypsin.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 60 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Trypsin Digestion:
-
If a denaturant like urea was used, dilute the sample with digestion buffer so that the final urea concentration is less than 1 M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio.
-
Incubate at 37°C for 16-18 hours (overnight).
-
-
Reaction Quenching and Peptide Desalting:
-
Stop the digestion by adding TFA to a final concentration of 0.5-1% (to a pH < 2.5).
-
Desalt the resulting peptides using a C18 solid-phase extraction column before analysis by mass spectrometry.
-
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and underlying biochemical reactions.
Caption: Optimized one-step NTCB protein cleavage workflow.
References
- 1. UWPR [proteomicsresource.washington.edu]
- 2. Mass spectrometric analysis of cyanogen bromide fragments of integral membrane proteins at the picomole level: application to rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioscience.fi [bioscience.fi]
- 5. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lclane.net [lclane.net]
- 8. Assessing the Role of Trypsin in Quantitative Plasma and Single-Cell Proteomics toward Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of Missed Cleavage Sites in Tryptic Peptides Aids Protein Identification in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 13. Modified CNBr Cleavage Protocol for Efficient Separation of Met-Ser Containing OmpX-Om14 Membrane Protein Fusion | Gupta | International Review of Biophysical Chemistry (IREBIC) [praiseworthyprize.org]
- 14. researchgate.net [researchgate.net]
- 15. How to Extract Membrane Proteins Using CNBr Cleavage Protocols? | MtoZ Biolabs [mtoz-biolabs.com]
- 16. A method for C-terminal sequence analysis in the proteomic era (proteins cleaved with cyanogen bromide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sciex.com [sciex.com]
- 18. cmsp.umn.edu [cmsp.umn.edu]
- 19. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Reproducibility of 2-Nitro-5-thiocyanatobenzoic acid cleavage experiments
For researchers, scientists, and drug development professionals engaged in protein analysis and engineering, the specific cleavage of polypeptide chains is a fundamental technique. This guide provides a detailed comparison of two established chemical cleavage methods: 2-nitro-5-thiocyanatobenzoic acid (NTCB) cleavage at cysteine residues and cyanogen (B1215507) bromide (CNBr) cleavage at methionine residues. This comparison aims to provide objective performance data and detailed protocols to aid in the selection of the most appropriate method for a given research application.
Performance Comparison at a Glance
The choice between NTCB and CNBr cleavage hinges on several factors, including the amino acid composition of the target protein, desired cleavage efficiency, and tolerance for potential side reactions. The following table summarizes the key performance characteristics of each method based on published data.
| Feature | This compound (NTCB) Cleavage | Cyanogen Bromide (CNBr) Cleavage |
| Cleavage Site | N-terminal side of cysteine residues[1] | C-terminal side of methionine residues[2][3] |
| Typical Cleavage Efficiency | Often incomplete, but can exceed 80% under optimized conditions.[4] However, it is also reported to result in "highly incomplete cleavages".[4] | Generally high, often approaching 100%.[1] Efficiency is significantly reduced at Met-Ser and Met-Thr bonds.[1] |
| Key Strengths | Targets less frequent amino acid (cysteine), often resulting in larger protein fragments.[2][3] | High cleavage efficiency for most methionine sites; well-established and widely used method. |
| Major Limitations & Side Reactions | Incomplete cleavage is a significant issue.[4] Side reactions include carbamylation of lysine (B10760008) residues and the formation of cleavage-resistant products.[4] Beta-elimination to dehydroalanine (B155165) can also occur.[1] | Methionine oxidation can prevent cleavage.[5] Formylation of serine and threonine residues can occur in formic acid.[6] CNBr is highly toxic and volatile.[7] |
| Reaction Conditions | Typically a two-step process involving cyanylation at neutral to slightly alkaline pH, followed by cleavage at alkaline pH.[8] Can be performed as a one-step reaction.[4] | Requires strong acidic conditions, commonly 70% formic acid or trifluoroacetic acid.[6][7] |
Experimental Protocols
Detailed and reproducible protocols are critical for successful chemical cleavage. Below are representative protocols for both NTCB and CNBr cleavage, compiled from established methodologies.
This compound (NTCB) Cleavage Protocol (Two-Step)
This protocol is based on the conventional two-step cyanylation and cleavage method.
Materials:
-
Protein sample
-
Denaturing buffer: 6 M guanidine-HCl, 0.2 M Tris-HCl, 5 mM EDTA, pH 8.0
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
NTCB solution: 50 mM NTCB in a suitable organic solvent (e.g., DMSO)
-
Cleavage buffer: 6 M guanidine-HCl, 0.2 M sodium borate, pH 9.0
-
Quenching solution: Glacial acetic acid or trifluoroacetic acid (TFA)
Procedure:
-
Reduction and Denaturation: Dissolve the protein sample in the denaturing buffer. Add a 10-fold molar excess of DTT or TCEP over total cysteine residues. Incubate at 37°C for 1-2 hours to ensure complete reduction of disulfide bonds.
-
Cyanylation: Add the NTCB solution to a final concentration that is in 10-fold molar excess over the total thiol concentration. Incubate at room temperature for 30 minutes in the dark.
-
Removal of Excess Reagents (Optional but Recommended): To minimize side reactions, it is advisable to remove excess NTCB and reducing agents by dialysis or buffer exchange into the cleavage buffer.
-
Cleavage: Adjust the pH of the cyanylated protein solution to 9.0 with the cleavage buffer. Incubate at 37°C for 12-16 hours.
-
Quenching: Stop the reaction by adding glacial acetic acid or TFA to lower the pH.
-
Analysis: The resulting peptide fragments can be analyzed by SDS-PAGE, HPLC, or mass spectrometry.
Cyanogen Bromide (CNBr) Cleavage Protocol
This protocol is a standard method for CNBr cleavage in formic acid. Caution: CNBr is highly toxic and volatile and must be handled in a chemical fume hood with appropriate personal protective equipment.
Materials:
-
Protein sample (lyophilized, if possible)
-
CNBr solution: 1 M CNBr in acetonitrile
-
Reaction solvent: 70% (v/v) aqueous formic acid
-
Water (for dilution)
-
Lyophilizer or vacuum concentrator
Procedure:
-
Sample Preparation: Dissolve the lyophilized protein sample in 70% formic acid to a concentration of 1-5 mg/mL.
-
CNBr Addition: Add the CNBr solution to the protein solution to achieve a 100-fold molar excess of CNBr over methionine residues.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 12-24 hours. The container should be sealed to prevent the evaporation of the volatile CNBr.
-
Termination and Removal of Reagents: After the incubation, dilute the reaction mixture 5- to 10-fold with water.
-
Lyophilization: Freeze the diluted sample and lyophilize to remove the formic acid and excess CNBr. The lyophilization process should be conducted in a well-ventilated area.
-
Analysis: The dried peptide fragments can be redissolved in an appropriate buffer for analysis by SDS-PAGE, HPLC, or mass spectrometry.
Visualizing the Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both NTCB and CNBr cleavage.
Caption: Workflow for the two-step NTCB cleavage of proteins.
Caption: Workflow for the standard CNBr cleavage of proteins.
References
- 1. Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical cleavage of proteins on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of two chemical cleavage methods for preparation of a truncated form of recombinant human insulin-like growth factor I from a secreted fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. lclane.net [lclane.net]
- 8. researchgate.net [researchgate.net]
NTCB: A Potent and Specific Inhibitor of Deoxyribonuclease I for Research and Drug Development
A comprehensive guide comparing 2-nitro-5-thiocyanatobenzoic acid (NTCB) with other Deoxyribonuclease I (DNase I) inhibitors, supported by experimental data and protocols.
Deoxyribonuclease I (DNase I) is a critical enzyme involved in a variety of biological processes, from DNA degradation during apoptosis to acting as a key factor in the pathology of diseases like cystic fibrosis and systemic lupus erythematosus. The ability to specifically inhibit DNase I is therefore of significant interest to researchers in cell biology, pharmacology, and drug development. This guide provides a detailed comparison of NTCB, a specific inhibitor of DNase I, with other commonly used and alternative inhibitors.
Mechanism of Action: A Key Differentiator
NTCB stands out due to its unique mechanism of irreversible inactivation. Unlike many inhibitors that function through non-covalent binding or substrate competition, NTCB chemically modifies and inactivates DNase I. In the presence of divalent cations such as Ca2+ or Mg2+ at a pH above 7.5, the cyano group of NTCB reacts with the enzyme, leading to its cleavage and irreversible loss of activity[1]. This specificity is highlighted by the fact that NTCB does not inactivate other nucleases like ribonuclease, snake venom phosphodiesterase, or spleen acid DNase under the same conditions[1].
In contrast, other DNase I inhibitors operate through a variety of mechanisms:
-
Actin: This naturally occurring cellular protein is a potent non-covalent inhibitor of DNase I, forming a high-affinity 1:1 complex with the enzyme.[2][3][4][5][6] This interaction is crucial in cellular processes to protect against premature DNA degradation.[7]
-
DNA Intercalators (e.g., Actinomycin D, Ethidium Bromide): These molecules insert themselves between the base pairs of the DNA substrate, thereby physically obstructing the access of DNase I to its cleavage sites.[8]
-
Metal Ion Chelators (e.g., EDTA, EGTA): DNase I activity is dependent on the presence of divalent cations like Ca2+ and Mg2+. Chelating agents such as EDTA bind to these essential cofactors, rendering the enzyme inactive.[9][10]
-
Molecular Aggregates (e.g., Mn007): A newer class of inhibitors, such as the small molecule Mn007, functions by forming aggregates that then inhibit DNase I.[1]
Quantitative Comparison of Inhibitor Potency
A direct comparison of the potency of DNase I inhibitors is crucial for selecting the appropriate tool for a given research application. The following table summarizes the available quantitative data for NTCB and its alternatives. It is important to note that the reported values are from various sources and experimental conditions, which can influence the results.
| Inhibitor | Type of Inhibition | Potency Metric | Value | Reference(s) |
| NTCB | Irreversible Inactivation | Affinity Constant (Kaffinity) | 16.7 mM | [1] |
| G-Actin | Non-covalent | Inhibition Constant (Ki) | ~1 nM | [7][11] |
| Dissociation Constant (Kd) | 1.9 nM | [3] | ||
| Actinomycin D | DNA Intercalation | IC50 (DNA repair inhibition) | 0.42 µM | [2][4][12] |
| EDTA | Metal Ion Chelation | Effective Concentration | 5 mM (to stop reaction) | [13] |
| Mn007 | Molecular Aggregation | IC50 | 45 µM | [1] |
| Squaramides (e.g., 3c) | Small Molecule | IC50 | 48.04 µM | [14] |
Note: IC50, Ki, and Kd values are measures of inhibitor potency; lower values indicate higher potency. The affinity constant for NTCB reflects the concentration required for a pseudo-first-order inactivation.
Experimental Protocols
To facilitate the direct comparison of DNase I inhibitors, a standardized experimental protocol is essential. Below is a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of a given compound against DNase I.
Protocol: Determination of DNase I Inhibition (IC50)
This protocol is based on a fluorometric assay that measures the degradation of a DNA substrate.
Materials:
-
Bovine Pancreatic DNase I
-
DNA substrate (e.g., calf thymus DNA)
-
Fluorescent DNA-binding dye (e.g., PicoGreen™)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 2.5 mM MgCl₂, 0.1 mM CaCl₂[15]
-
Inhibitor stock solutions (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of DNase I in the assay buffer. The final concentration should be determined empirically to give a robust signal within the linear range of the assay.
-
Prepare a working solution of the DNA substrate in the assay buffer.
-
Prepare a series of dilutions of the inhibitor to be tested in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor dilution (or vehicle control)
-
DNA substrate solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add the DNase I working solution to each well to start the reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction in the control wells (without inhibitor) does not reach completion.
-
-
Terminate Reaction and Read Fluorescence:
-
Stop the reaction by adding a solution of 5 mM EDTA to each well.[13]
-
Add the fluorescent DNA-binding dye to each well according to the manufacturer's instructions.
-
Incubate in the dark for 5 minutes.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no DNase I).
-
Normalize the data to the control wells (100% activity).
-
Plot the percentage of DNase I activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Inhibition Pathways
To better understand the different mechanisms of DNase I inhibition, the following diagrams illustrate the key pathways.
Figure 1. Mechanisms of DNase I inhibition by different classes of inhibitors.
Conclusion
The choice of a DNase I inhibitor is highly dependent on the specific research question and experimental context. NTCB offers a unique advantage with its specific and irreversible inactivation of DNase I, making it an excellent tool for studies where complete and lasting inhibition is required. For applications requiring a naturally occurring and highly potent inhibitor, actin is a suitable choice. Intercalating agents and metal ion chelators, while effective, have broader mechanisms of action that may affect other cellular processes. The development of novel inhibitors like Mn007 and squaramides continues to expand the toolkit available to researchers. By understanding the distinct properties and potencies of these inhibitors, scientists and drug development professionals can make informed decisions to advance their research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. DNase1 [maciverlab.bms.ed.ac.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. Actin Is the Naturally Occurring Inhibitor of Deoxyribonuclease I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actin is the naturally occurring inhibitor of deoxyribonuclease I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. EDTA-mediated inhibition of DNases protects circulating cell-free DNA from ex vivo degradation in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Actin-Resistant DNase1L2 as a Potential Therapeutics for CF Lung Disease | MDPI [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. neb.com [neb.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Nitro-5-thiocyanatobenzoic Acid: A Guide for Laboratory Professionals
For immediate reference, 2-Nitro-5-thiocyanatobenzoic acid should be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or mixed with other waste streams, particularly acidic waste. This guide provides essential safety and logistical information for the proper handling and disposal of this compound (NTCB), ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, causing skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal procedures.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when handling the solid form, to avoid inhalation of dust. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Safety Data
The following table summarizes the key quantitative safety data for this compound.
| Property | Value |
| CAS Number | 30211-77-9 |
| GHS Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| Signal Word | Warning |
| Water Hazard Class | WGK 1 (Slightly hazardous for water) |
Chemical Incompatibilities
A critical aspect of the safe disposal of this compound is the strict segregation from incompatible materials to prevent dangerous chemical reactions.
-
Acids: CRITICAL HAZARD. Contact with acids will cause the thiocyanate (B1210189) group to react, liberating highly toxic and flammable hydrogen cyanide (HCN) gas. All containers and equipment used for disposal must be free of acidic residues.
-
Strong Oxidizing Agents: As a nitro compound, it may react exothermically or explosively with strong oxidizing agents.
-
Strong Bases: May cause decomposition.
-
Heat and Ignition Sources: While not flammable, decomposition upon heating can release toxic gases such as nitrogen oxides (NOx) and sulfur oxides (SOx).
Standard Disposal Procedure
The primary and most recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Ensure the waste is not mixed with any other chemicals, especially acids or other incompatible substances.
-
-
Containment:
-
Collect all waste containing this compound (including pure compound, solutions, and contaminated materials like gloves and wipes) in a dedicated, sealed, and chemically compatible container.
-
Store the sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.
-
-
Contact Environmental Health and Safety (EHS):
-
Notify your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS contact with the Safety Data Sheet (SDS) for this compound.
-
-
Record Keeping:
-
Maintain a detailed log of the amount of this compound designated for disposal, the date, and when it was collected by the disposal service.
-
Conceptual Laboratory-Scale Pre-Treatment Protocol
Disclaimer: The following is a conceptual protocol based on the known reactivity of thiocyanate and nitroaromatic functional groups. This procedure has not been experimentally validated for this compound and should be thoroughly evaluated and tested on a small scale by qualified personnel in a controlled laboratory environment before implementation.
This conceptual two-stage process aims to first degrade the thiocyanate moiety under basic conditions, followed by reduction of the nitro group.
Stage 1: Alkaline Hydrolysis of the Thiocyanate Group
-
Principle: Under basic conditions, the thiocyanate group can be hydrolyzed to less hazardous products like cyanate (B1221674) and sulfide, or further to ammonia (B1221849) and carbonate. This avoids the generation of HCN gas that occurs under acidic conditions.
-
Proposed Methodology:
-
In a chemical fume hood, prepare a dilute aqueous solution of the this compound waste.
-
Slowly add a solution of sodium hydroxide (B78521) (e.g., 1 M) with constant stirring to raise the pH to >12.
-
Gently heat the solution (e.g., to 50-60 °C) and stir for several hours to promote hydrolysis of the thiocyanate group.
-
Monitor the reaction for the disappearance of the thiocyanate ion using a suitable analytical method (e.g., colorimetric test with ferric chloride).
-
Stage 2: Reduction of the Nitro Group
-
Principle: The nitro group can be reduced to an amino group, which is generally less toxic.
-
Proposed Methodology:
-
After confirming the degradation of the thiocyanate, cool the basic solution from Stage 1.
-
While still in the fume hood, slowly and carefully add a reducing agent such as sodium borohydride (B1222165) or sodium dithionite (B78146) in small portions. This reaction can be exothermic and may generate gas.
-
Continue stirring until the characteristic yellow color of the nitro compound disappears, indicating its reduction.
-
Neutralize the final solution with a weak acid (e.g., acetic acid) with extreme caution, ensuring the complete degradation of any residual thiocyanate before neutralization.
-
The resulting solution should be collected as hazardous waste and disposed of through a professional service, as it will still contain organic byproducts and salts.
-
Disposal Workflow Diagram
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Nitro-5-thiocyanatobenzoic Acid
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 2-Nitro-5-thiocyanatobenzoic acid (NTCB). Adherence to these protocols is critical to ensure a safe laboratory environment and proper disposal of hazardous materials.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound involves the consistent and correct use of personal protective equipment. This compound is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] The following table summarizes the required PPE for various laboratory operations involving NTCB.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Transferring (Solid) | Safety goggles | Chemical-resistant gloves (e.g., Nitrile) | N95 (or equivalent) dust mask | Laboratory coat |
| Working with Solutions | Safety goggles or face shield | Chemical-resistant gloves (e.g., Nitrile) | Not generally required if handled in a fume hood | Laboratory coat |
| Spill Cleanup (Solid) | Safety goggles and face shield | Chemical-resistant gloves (e.g., Nitrile) | N95 (or equivalent) dust mask | Laboratory coat |
| Waste Disposal | Safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Not generally required | Laboratory coat |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step guidance outlines the operational workflow.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is tightly sealed.
Engineering Controls and Preparation
-
All work with solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designate a specific area within the fume hood for handling this compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
Ensure that an eyewash station and safety shower are readily accessible.
Handling and Experimental Procedures
-
Before handling, don the appropriate PPE as specified in the table above.
-
Use a spatula for transferring the solid material to avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers closed when not in use.
Decontamination
-
Surfaces and Equipment: At the end of each procedure, decontaminate all surfaces and equipment that have come into contact with the chemical. Use a damp cloth or paper towel with a suitable laboratory detergent to wipe down the area, followed by a rinse with water. This prevents the generation of dust during cleaning.
-
Glassware: Wash contaminated glassware with an appropriate solvent and then with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is mandatory to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, bench paper, and disposable labware, in a designated, clearly labeled hazardous waste container.
-
The container must be kept closed except when adding waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Disposal:
-
All waste must be disposed of through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Never dispose of this chemical down the drain.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a labeled hazardous waste container.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Clean the spill area with a damp cloth and decontaminate as described above.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
